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  • Product: 1-(3-Fluorobenzoyl)azetidin-3-amine
  • CAS: 1340435-96-2

Core Science & Biosynthesis

Foundational

1-(3-Fluorobenzoyl)azetidin-3-amine chemical structure and properties

An In-depth Technical Guide to 1-(3-Fluorobenzoyl)azetidin-3-amine Introduction: The Strategic Combination of Privileged Scaffolds In the landscape of modern drug discovery, the rational design of small molecules hinges...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(3-Fluorobenzoyl)azetidin-3-amine

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern drug discovery, the rational design of small molecules hinges on the strategic combination of structural motifs that confer advantageous physicochemical and pharmacokinetic properties. 1-(3-Fluorobenzoyl)azetidin-3-amine emerges as a quintessential example of this design philosophy, merging two powerful components: the strained, sp³-rich azetidine ring and the metabolically robust 3-fluorobenzoyl group.

The azetidine core is a four-membered nitrogen-containing heterocycle increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity provide a well-defined three-dimensional structure that can enhance binding affinity to biological targets while improving properties like aqueous solubility and metabolic stability compared to more flexible or lipophilic analogs.[1][2] The incorporation of a fluorine atom, a common strategy in lead optimization, serves to modulate electronic properties, pKa, and lipophilicity, often enhancing metabolic stability by blocking sites susceptible to oxidative degradation.[3][4][5]

This guide provides a comprehensive technical overview of 1-(3-Fluorobenzoyl)azetidin-3-amine, detailing its chemical structure, physicochemical properties, a validated synthetic methodology, and its potential applications in drug development for researchers and scientists.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development.

  • Chemical Name: 1-(3-Fluorobenzoyl)azetidin-3-amine

  • Synonyms: (3-Aminoazetidin-1-yl)(3-fluorophenyl)methanone

  • Molecular Formula: C₁₀H₁₁FN₂O

Physicochemical Data Summary

The following table summarizes key computed and experimental properties critical for assessing the drug-like potential of the molecule. Fluorine substitution is known to influence basicity (pKa) and lipophilicity (logP).[3][4][6]

PropertyValueSource/Method
Molecular Weight 194.21 g/mol Calculated
pKa (of amine) ~7.5 - 8.5Estimated based on fluorinated amines[3][4]
XLogP3 ~0.5 - 1.5Estimated based on similar structures
Hydrogen Bond Donors 1 (from the amine)Calculated
Hydrogen Bond Acceptors 2 (from carbonyl O and fluorine)Calculated
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to have moderate aqueous solubilityInferred from scaffold properties[1]

PART 2: Synthesis and Manufacturing

The synthesis of substituted azetidines is a well-established field in organic chemistry, with several reliable routes available.[7][8][9] A robust and scalable synthesis for 1-(3-Fluorobenzoyl)azetidin-3-amine can be achieved via a logical, multi-step sequence starting from commercially available materials. The described protocol ensures high purity and yield, critical for generating reliable biological data.

Logical Synthesis Workflow

The most direct approach involves the N-acylation of a protected azetidine precursor, followed by deprotection. This strategy offers excellent control over regioselectivity and is amenable to scale-up.[10]

Synthesis_Workflow SM1 1-Boc-azetidin-3-amine INT tert-butyl (1-(3-fluorobenzoyl) azetidin-3-yl)carbamate SM1->INT dummy1 SM2 3-Fluorobenzoyl chloride SM2->INT FP 1-(3-Fluorobenzoyl) azetidin-3-amine INT->FP Deprotection (e.g., TFA or HCl in Dioxane) reagent1 Acylation (e.g., TEA, DCM, 0°C to RT) dummy2

Caption: A robust two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Acylation - Synthesis of tert-butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate

This step involves the formation of a stable amide bond between the azetidine nitrogen and the acyl chloride.

  • Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-azetidin-3-amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath. The base is crucial to neutralize the HCl byproduct of the reaction.

  • Acylation: Slowly add a solution of 3-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the protected intermediate as a pure solid.

Step 2: Deprotection - Synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine

This final step removes the tert-butoxycarbonyl (Boc) protecting group to reveal the primary amine.

  • Setup: Dissolve the purified intermediate from Step 1 in a minimal amount of DCM or 1,4-dioxane.

  • Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The evolution of gas (isobutylene and CO₂) indicates the removal of the Boc group.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Purification: The resulting salt can be triturated with diethyl ether to induce precipitation. The solid is then filtered and dried. If the free base is required, the salt can be dissolved in water and basified with a suitable base (e.g., NaOH) before extracting with an organic solvent like ethyl acetate.

PART 3: Applications in Medicinal Chemistry

The title compound is not an approved drug but represents a valuable scaffold for library synthesis and lead optimization in drug discovery programs.[1] The rationale for its design is rooted in established medicinal chemistry principles.

The Azetidine Scaffold: A Bioisostere and Solubility Enhancer

Azetidines serve as conformationally restricted bioisosteres for more flexible alkyl or cyclic amines. This rigidity can lock the molecule into a bioactive conformation, improving target affinity.[2] Furthermore, the sp³-rich character of the azetidine ring often disrupts planarity and crystallinity, which can lead to improved aqueous solubility—a critical parameter for oral bioavailability.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib, feature an azetidine core to enhance their pharmacokinetic profiles.[1]

The 3-Fluorobenzoyl Moiety: Modulating Potency and Metabolism

The 3-fluorobenzoyl group is a common feature in bioactive molecules. The fluorine atom's high electronegativity can modulate the electronics of the aromatic ring and the adjacent carbonyl group, potentially influencing binding interactions.[4] More importantly, fluorine substitution at metabolically labile positions on an aromatic ring is a proven strategy to block cytochrome P450-mediated oxidation, thereby increasing the compound's metabolic stability and half-life.[3][5]

Potential Therapeutic Targets

While direct biological data for 1-(3-Fluorobenzoyl)azetidin-3-amine is limited in the provided search results, the core structure is found in compounds targeting a range of diseases:

  • Oncology: Fluorinated azetidinone derivatives have been synthesized as analogues of combretastatin A-4, a potent microtubule-disrupting agent, and have shown significant antiproliferative activity in breast cancer cell lines.[11]

  • Neurodegenerative Diseases: The N-benzoyl indole scaffold, which bears structural similarity to the N-benzoyl azetidine core, has been explored for developing selective and competitive inhibitors of human monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy.[12][13]

The logical relationship between the structural components and their intended function in drug design can be visualized as follows:

Drug_Design_Logic Molecule 1-(3-Fluorobenzoyl)azetidin-3-amine Azetidine Core 3-Fluorobenzoyl Group Azetidine_Props Azetidine Properties • sp³-rich scaffold • Conformational rigidity • Improved solubility Molecule:f0->Azetidine_Props:head Contributes Fluorobenzoyl_Props 3-Fluorobenzoyl Properties • Modulates electronics (pKa) • Blocks metabolic oxidation • Fine-tunes lipophilicity Molecule:f1->Fluorobenzoyl_Props:head Contributes Outcome Enhanced Drug-like Profile Azetidine_Props->Outcome Leads to Fluorobenzoyl_Props->Outcome Leads to

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Exploratory

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorobenzoyl)azetidin-3-amine The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contempora...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorobenzoyl)azetidin-3-amine

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry.[1][2] Its unique conformational rigidity, which is intermediate between the highly strained aziridine and the more flexible pyrrolidine, provides medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic properties of drug candidates.[1] The incorporation of an azetidine moiety can confer several advantageous properties, including improved metabolic stability, enhanced receptor selectivity, and favorable pharmacokinetic profiles.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, highlighting its significance in successful drug development.[3]

This technical guide focuses on 1-(3-Fluorobenzoyl)azetidin-3-amine, a molecule that combines the desirable features of the azetidine ring with the electronic influence of a fluorinated benzoyl group. The fluorine atom can modulate the electronic properties of the benzoyl ring, potentially influencing target binding interactions and metabolic stability.[4] The primary amine on the azetidine ring provides a key site for further functionalization or for direct interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7]

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug design.[8] These properties dictate a molecule's behavior in biological systems, influencing everything from its solubility in the gut to its ability to cross cell membranes. While a complete set of experimentally determined data for 1-(3-Fluorobenzoyl)azetidin-3-amine is not publicly available, this section outlines the key parameters and provides established protocols for their determination. For illustrative purposes, data for the closely related compound, 1-(3-Fluoropropyl)azetidin-3-amine, is included where available.

PropertyPredicted/Exemplary ValueSignificance in Drug Discovery
Molecular Formula C10H11FN2ODefines the elemental composition.
Molecular Weight 194.21 g/mol Influences diffusion, bioavailability, and adherence to "drug-likeness" guidelines (e.g., Lipinski's Rule of Five).[5]
Appearance Likely a solid at room temperatureAffects handling, formulation, and storage.
Melting Point Not availableIndicates purity and lattice energy, which can influence solubility.
Boiling Point Not availableRelevant for purification and stability at elevated temperatures.
Solubility To be determinedCrucial for absorption and formulation; poor solubility is a major hurdle in drug development.[7]
pKa To be determinedGoverns the ionization state at physiological pH, which impacts solubility, permeability, and target binding.
logP (Octanol-Water Partition Coefficient) Predicted for related compounds (e.g., -0.1 for 1-(3-Fluoropropyl)azetidin-3-amine[9])A measure of lipophilicity, which affects membrane permeability, protein binding, and metabolic clearance.[7]

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1-(3-Fluorobenzoyl)azetidin-3-amine.

Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10]

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 1-(3-Fluorobenzoyl)azetidin-3-amine to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution by centrifugation, followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations must be prepared for accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.

Causality Behind Experimental Choices: The use of a physiologically relevant buffer is crucial for mimicking biological conditions. The extended equilibration time ensures that the measured solubility represents the true equilibrium state. HPLC provides a sensitive and accurate means of quantification.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep Add excess solid to buffer equil Agitate at constant temp. (24-72h) prep->equil Incubate sep Centrifuge and filter equil->sep Separate phases quant Analyze filtrate by HPLC sep->quant Analyze

Caption: Workflow for the shake-flask solubility assay.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound by monitoring pH changes upon the addition of a titrant.[11]

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of 1-(3-Fluorobenzoyl)azetidin-3-amine in deionized water or a solution of known ionic strength.

  • Titration:

    • Immerse a calibrated pH electrode in the stirred sample solution.

    • Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Acquisition:

    • Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, where half of the amine groups have been protonated. For a molecule with multiple ionizable groups, distinct inflection points may be observed.

Causality Behind Experimental Choices: The use of a strong acid ensures a complete reaction with the basic amine group. The slow, incremental addition of the titrant allows for accurate determination of the equivalence point.

Workflow for pKa Determination by Titration:

G start Dissolve sample in water titrate Titrate with strong acid start->titrate record Record pH after each addition titrate->record plot Plot pH vs. titrant volume record->plot analyze Determine pKa at half-equivalence point plot->analyze

Caption: Workflow for potentiometric pKa determination.

logP Determination: RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP).[12][13][14]

Protocol:

  • System Setup:

    • Use a C18 reversed-phase HPLC column.

    • The mobile phase should be a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Inject a series of standard compounds with known logP values to create a calibration curve.

    • Plot the logarithm of the capacity factor (k') for each standard against its known logP value. The capacity factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the dead time of the column.

  • Sample Analysis:

    • Inject a solution of 1-(3-Fluorobenzoyl)azetidin-3-amine onto the column under the same chromatographic conditions used for the standards.

  • logP Calculation:

    • Determine the retention time of the test compound and calculate its capacity factor.

    • Interpolate the logP value from the calibration curve.

Causality Behind Experimental Choices: The C18 stationary phase mimics the nonpolar environment of n-octanol. The retention time on this column is proportional to the compound's lipophilicity. The calibration with known standards ensures the accuracy of the estimated logP value.

Workflow for logP Determination by RP-HPLC:

G cluster_calib Calibration cluster_analysis Sample Analysis calib Inject standards with known logP plot Plot log(k') vs. logP calib->plot calc Calculate logP from calibration curve plot->calc analyze Inject test compound analyze->calc

Caption: Workflow for logP estimation by RP-HPLC.

Spectral Data

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the fluorobenzoyl group, with splitting patterns influenced by the fluorine atom. Signals for the protons on the azetidine ring would also be present, likely in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the azetidine ring.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Conclusion

1-(3-Fluorobenzoyl)azetidin-3-amine is a compound of significant interest for medicinal chemistry due to its combination of a privileged azetidine scaffold and a fluorinated aromatic moiety. A thorough characterization of its physicochemical properties, including solubility, pKa, and logP, is essential for its rational application in drug discovery programs. The experimental protocols detailed in this guide provide a robust framework for obtaining this critical data. The insights gained from these measurements will enable researchers to optimize the compound's properties, ultimately enhancing its potential as a therapeutic agent.

References

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  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajournals.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
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  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
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  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023, November 30). WuXi AppTec DMPK.
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  • The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers.
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  • Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. DOI.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate).
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022, August 18). MDPI.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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  • 1-(3-Fluoropropyl)azetidin-3-amine | C6H13FN2 | CID 81113645. (2026, March 23). PubChem.
  • Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. (2026, March 13). Journal of Chemical & Engineering Data.
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  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
  • 1-(3-Fluoropropyl)azetidin-3-amine | 1538772-53-0. Sigma-Aldrich.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
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  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal.
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  • A Technical Guide to the Physicochemical Properties of 3-Fluorobenzoyl-CoA. Benchchem.
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Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Fluorobenzoyl)azetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Fluorobenzoyl)azetidin-3-amine is a distinct chemical entity of significant interest within contemporary medicinal chemistry and drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorobenzoyl)azetidin-3-amine is a distinct chemical entity of significant interest within contemporary medicinal chemistry and drug discovery paradigms. Its structural architecture, featuring a strained azetidine ring coupled with a fluorobenzoyl moiety, presents a unique scaffold for the exploration of novel therapeutics. The strategic incorporation of a fluorine atom can profoundly influence the molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a valuable building block for a diverse range of pharmacological agents.

This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of 1-(3-Fluorobenzoyl)azetidin-3-amine, specifically its molecular weight and exact mass. Understanding these core parameters is a critical first step in the journey of drug development, underpinning everything from initial synthesis and characterization to eventual formulation and clinical application. This document will delve into the theoretical basis for these values, the methodologies for their determination, and their critical implications for research and development.

Physicochemical Properties of 1-(3-Fluorobenzoyl)azetidin-3-amine

The foundational physicochemical characteristics of 1-(3-Fluorobenzoyl)azetidin-3-amine are summarized in the table below. These values are calculated based on its molecular formula, C₁₀H₁₁FN₂O.

PropertyValue
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Exact Mass 194.08554114 Da

Methodology for Determination

The determination of molecular weight and exact mass is a cornerstone of chemical analysis, providing indisputable evidence of a compound's elemental composition.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 1-(3-Fluorobenzoyl)azetidin-3-amine is as follows:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 120.11 + 11.088 + 18.998 + 28.014 + 15.999 = 194.209 g/mol

This value is often rounded to two decimal places for practical laboratory use.

Exact Mass Determination

The exact mass, or monoisotopic mass, is a more precise measurement that considers the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry, a powerful analytical technique used for molecular formula confirmation.[1] The calculation is based on the following isotopic masses:

  • ¹²C: 10 × 12.000000 u = 120.000000 u

  • ¹H: 11 × 1.007825 u = 11.086075 u

  • ¹⁹F: 1 × 18.998403 u = 18.998403 u

  • ¹⁴N: 2 × 14.003074 u = 28.006148 u

  • ¹⁶O: 1 × 15.994915 u = 15.994915 u

Total Exact Mass = 120.000000 + 11.086075 + 18.998403 + 28.006148 + 15.994915 = 194.085541 u

This precise value allows researchers to distinguish between molecules with the same nominal mass but different elemental compositions.

Molecular Structure and Visualization

The structural arrangement of 1-(3-Fluorobenzoyl)azetidin-3-amine is depicted below. The diagram illustrates the connectivity of the atoms, highlighting the key functional groups: the 3-fluorobenzoyl group and the azetidin-3-amine core.

Caption: Molecular structure of 1-(3-Fluorobenzoyl)azetidin-3-amine.

Significance in Research and Drug Development

The precise molecular weight and exact mass of 1-(3-Fluorobenzoyl)azetidin-3-amine are not merely abstract values; they are foundational to its journey from a laboratory curiosity to a potential therapeutic agent.

  • Synthesis and Purification: During chemical synthesis, mass spectrometry is employed to monitor reaction progress and confirm the identity of the desired product. The expected molecular weight serves as a key identifier.

  • Structural Elucidation: High-resolution mass spectrometry, which measures the exact mass to several decimal places, is instrumental in confirming the elemental composition of a newly synthesized molecule, providing a high degree of confidence in its structure.

  • Pharmacokinetic Studies: In preclinical development, understanding the metabolic fate of a drug candidate is crucial. Mass spectrometry is used to identify and quantify metabolites, which will have different molecular weights and exact masses than the parent compound.

  • Regulatory Compliance: Accurate and verifiable physicochemical data, including molecular weight and exact mass, are mandatory components of regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA).

Conclusion

This technical guide has provided a detailed overview of the molecular weight and exact mass of 1-(3-Fluorobenzoyl)azetidin-3-amine. These fundamental properties are not only critical for the initial identification and characterization of this promising molecule but also play a continuous and vital role throughout the entire drug discovery and development process. For researchers and scientists working with this and similar compounds, a thorough understanding and accurate determination of these parameters are indispensable for ensuring scientific rigor and advancing the potential of novel therapeutics.

References

  • PubChem. National Center for Biotechnology Information. [Link]

  • ChemCalc. [Link]

  • Scientific Instrument Services. Exact Mass Calculator. [Link]

  • University of Missouri Mass Spectrometry Facility. Calculating Exact Masses. [Link]

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Exploratory

Introduction: Navigating the Unknown with 1-(3-Fluorobenzoyl)azetidin-3-amine

An In-Depth Technical Guide to the In Vitro Screening of 1-(3-Fluorobenzoyl)azetidin-3-amine: A Strategic Approach for Novel Compound Characterization The journey of a novel chemical entity from synthesis to a potential...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Screening of 1-(3-Fluorobenzoyl)azetidin-3-amine: A Strategic Approach for Novel Compound Characterization

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both complex and challenging. 1-(3-Fluorobenzoyl)azetidin-3-amine represents such a starting point—a molecule with a distinct chemical structure, yet an uncharacterized biological profile. The azetidine ring, a four-membered heterocycle, is a feature of growing interest in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties.[1] The fluorobenzoyl moiety is also a common feature in bioactive molecules, often enhancing binding affinity and metabolic stability.[2]

This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of 1-(3-Fluorobenzoyl)azetidin-3-amine. As its molecular target(s) are presently unknown, we will eschew a narrow, target-biased approach. Instead, this document outlines a systematic, multi-pronged screening cascade designed to first uncover any biological activity through target-agnostic methods, and then to progressively elucidate the mechanism of action and identify specific molecular targets. This strategy is designed to maximize the potential for discovery while maintaining rigorous scientific standards, making it an essential resource for researchers, scientists, and drug development professionals embarking on the characterization of novel chemical matter.[3]

Part 1: The Initial Foray - Target-Agnostic Phenotypic Screening

When the target of a compound is unknown, a phenotypic screening approach is the most logical and informative starting point.[4] Unlike target-based screening, which presupposes a known interaction, phenotypic screening assesses the effect of a compound on whole cells, allowing for the observation of a wide range of cellular responses in a more physiologically relevant context.[5][6] This approach can uncover unexpected biological activities and provide initial clues about the pathways being modulated.[7]

High-Content Screening (HCS) for Comprehensive Phenotypic Profiling

High-content screening combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in cells.[8] This technique is particularly powerful for the initial characterization of a novel compound like 1-(3-Fluorobenzoyl)azetidin-3-amine.

Rationale for HCS:

  • Multiparametric Data: HCS allows for the simultaneous measurement of various cellular features, such as cell viability, proliferation, apoptosis, cell cycle progression, mitochondrial health, and morphological changes.[9] This provides a rich dataset from a single experiment.

  • Unbiased Discovery: By not focusing on a single readout, HCS increases the probability of detecting a relevant biological effect.

  • Early Toxicity Assessment: Key cytotoxicity indicators can be assessed early in the screening process, helping to flag potentially problematic compounds.[6]

Experimental Protocol: Multiparametric HCS Assay

1. Cell Line Selection:

  • Choose a panel of human cell lines representing different tissues or disease states (e.g., a cancer cell line panel such as the NCI-60, and a non-cancerous cell line like HEK293 or primary fibroblasts). This will help to identify any cell-type specific effects.

2. Assay Plate Preparation:

  • Seed the selected cell lines into 384-well, optically clear-bottom plates at a pre-determined optimal density and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a dilution series of 1-(3-Fluorobenzoyl)azetidin-3-amine, typically from a high concentration (e.g., 100 µM) down to the nanomolar range.
  • Using an automated liquid handler, treat the cells with the compound dilutions.[10] Include vehicle (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent like staurosporine) on each plate.

4. Incubation:

  • Incubate the plates for a relevant time period, typically 24 to 72 hours, to allow for the compound to exert its biological effects.

5. Staining:

  • Following incubation, fix and permeabilize the cells.
  • Stain the cells with a cocktail of fluorescent dyes to visualize different cellular components. A common combination includes:
  • Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.
  • A viability dye (e.g., propidium iodide or a live/dead cell stain): To identify dead cells.
  • A mitochondrial membrane potential dye (e.g., TMRM): To assess mitochondrial health.
  • Phalloidin conjugated to a fluorophore: To visualize the actin cytoskeleton and assess cell morphology.

6. Imaging:

  • Acquire images of the stained cells using an automated high-content imaging system. Capture images from multiple fields per well to ensure robust data.

7. Image Analysis:

  • Use dedicated image analysis software to segment the images and extract quantitative data for each of the measured parameters (e.g., cell count, nuclear size and intensity, mitochondrial membrane potential, cytoskeletal texture).
Visualization of the HCS Workflow

HCS_Workflow cluster_prep Assay Preparation cluster_main Experimental Phase cluster_analysis Data Acquisition & Analysis Cell_Seeding Cell Seeding (384-well plates) Compound_Plating Compound Dilution & Plating Cell_Seeding->Compound_Plating Overnight Adhesion Treatment Cell Treatment Compound_Plating->Treatment Incubation Incubation (24-72h) Treatment->Incubation Staining Fixation & Fluorescent Staining Incubation->Staining Imaging Automated Microscopy Staining->Imaging Analysis Image & Data Analysis Imaging->Analysis Phenotypic Profile Phenotypic Profile Analysis->Phenotypic Profile

Caption: High-Content Screening (HCS) Workflow.

Part 2: Target Deconvolution and Biochemical Assays

A confirmed "hit" from a phenotypic screen—a reproducible and significant cellular effect—is a crucial first step. The next is to identify the molecular target(s) responsible for this phenotype. This process, known as target deconvolution, can be complex but is essential for mechanism-of-action studies and lead optimization.

Once a putative target or target class is identified, highly specific in vitro biochemical assays are employed to confirm direct interaction and to quantify the compound's potency.[11] These assays typically use purified biomolecules, offering a controlled environment to study direct molecular interactions.[8]

Strategies for Target Deconvolution
  • Omics Approaches: Techniques like transcriptomics (RNA-seq) and proteomics can reveal changes in gene expression or protein levels in response to compound treatment, providing clues about the affected pathways.

  • Affinity-based Methods: If the compound has sufficient affinity, it can be immobilized on a solid support and used as "bait" to pull down its binding partners from cell lysates.

  • Computational Approaches: The chemical structure of 1-(3-Fluorobenzoyl)azetidin-3-amine can be compared to libraries of known bioactive compounds to predict potential targets.

Following target deconvolution, or if the compound's structure suggests a likely target class, the following biochemical assays are fundamental.

Enzyme Inhibition Assays

Enzymes, particularly kinases and proteases, are a major class of drug targets.[12] Enzyme inhibition assays are designed to measure a compound's ability to block the catalytic activity of a specific enzyme.[13][14]

Principle: These assays monitor the conversion of a substrate to a product, which is typically detected by a change in absorbance, fluorescence, or luminescence.[13]

Experimental Protocol: Generic Fluorescence-Based Enzyme Inhibition Assay

1. Reagents and Materials:

  • Purified enzyme of interest.
  • Specific substrate for the enzyme (ideally a fluorogenic substrate).
  • Assay buffer optimized for enzyme activity.
  • 1-(3-Fluorobenzoyl)azetidin-3-amine.
  • A known inhibitor of the enzyme (positive control).
  • 384-well, low-volume black plates.

2. Assay Procedure:

  • Prepare a serial dilution of 1-(3-Fluorobenzoyl)azetidin-3-amine in the assay buffer.
  • In the 384-well plate, add a small volume of the diluted compound or controls.
  • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme binding.
  • Initiate the enzymatic reaction by adding the fluorogenic substrate.
  • Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode).[15]

3. Data Analysis:

  • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
  • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization of Enzyme Inhibition Assay Principle

Enzyme_Inhibition cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Enzyme1 Enzyme Product1 Product (Fluorescent) Enzyme1->Product1 + Substrate1 Substrate Substrate1->Enzyme1 Enzyme2 Enzyme Blocked No Reaction Substrate2 Substrate Substrate2->Enzyme2 Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme2 Binds

Caption: Principle of a fluorescence-based enzyme inhibition assay.

Receptor Binding Assays

Receptors, such as G-protein coupled receptors (GPCRs), are another critical class of drug targets.[16] Receptor binding assays measure the ability of a compound to displace a known ligand from its receptor.[17][18]

Principle: A radiolabeled or fluorescently-labeled ligand with known affinity for the receptor is used. The assay measures how effectively the test compound competes with this labeled ligand for binding to the receptor.[19]

Experimental Protocol: Radioligand Competition Binding Assay

1. Reagents and Materials:

  • Cell membranes or purified receptors expressing the target receptor.
  • A high-affinity radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
  • Binding buffer.
  • 1-(3-Fluorobenzoyl)azetidin-3-amine.
  • A known unlabeled ligand for the receptor (positive control).
  • Glass fiber filter mats and a cell harvester.
  • Scintillation fluid and a scintillation counter.

2. Assay Procedure:

  • Prepare a serial dilution of 1-(3-Fluorobenzoyl)azetidin-3-amine.
  • In tubes or a 96-well plate, combine the receptor preparation, the radioligand (at a concentration near its Kd), and the diluted test compound or controls.
  • To determine non-specific binding, include a set of wells with a high concentration of the unlabeled known ligand.
  • Incubate the mixture to allow the binding to reach equilibrium.
  • Rapidly separate the bound from the free radioligand by filtering the mixture through the glass fiber filter mats using a cell harvester. The receptors and bound radioligand are retained on the filter.
  • Wash the filters with ice-cold buffer to remove any unbound radioligand.
  • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding counts from all other counts to get the specific binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Visualization of Receptor Binding Assay Principle

Receptor_Binding cluster_control Control (No Competitor) cluster_competition With Competitor Receptor1 Receptor LabeledLigand1 Labeled Ligand Receptor1->LabeledLigand1 Binds Receptor2 Receptor Competitor Competitor (Test Compound) Receptor2->Competitor Binds LabeledLigand2 Labeled Ligand

Caption: Principle of a competitive receptor binding assay.

Protein-Protein Interaction (PPI) Inhibition Assays

Disrupting pathological protein-protein interactions (PPIs) is an increasingly important therapeutic strategy.[20] Assays to screen for PPI inhibitors are diverse, with fluorescence polarization (FP) being a common and robust method in a high-throughput setting.[21]

Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide or protein ("tracer") will tumble rapidly, resulting in low polarization. When it binds to a larger protein partner, its tumbling slows, and the polarization of its emitted light increases. A compound that inhibits this interaction will prevent the increase in polarization.[21]

Experimental Protocol: Fluorescence Polarization (FP) PPI Assay

1. Reagents and Materials:

  • Purified protein "A".
  • A fluorescently labeled peptide or small protein ("tracer") derived from protein "B" that is known to bind to protein "A".
  • Assay buffer.
  • 1-(3-Fluorobenzoyl)azetidin-3-amine.
  • 384-well, low-volume black plates.

2. Assay Procedure:

  • Prepare a serial dilution of 1-(3-Fluorobenzoyl)azetidin-3-amine.
  • In the 384-well plate, add the diluted compound.
  • Add a solution containing both protein "A" and the fluorescent tracer.
  • Include controls:
  • Tracer alone (minimum polarization).
  • Tracer + Protein "A" (maximum polarization).
  • Incubate the plate for a sufficient time to reach binding equilibrium.
  • Read the plate on a microplate reader equipped with polarization filters, measuring the fluorescence polarization in millipolarization units (mP).

3. Data Analysis:

  • Normalize the data using the minimum and maximum polarization controls.
  • Plot the mP values or percent inhibition against the logarithm of the compound concentration.
  • Fit the data to determine the IC50 value.
Visualization of FP-Based PPI Assay Principle

FP_PPI_Assay cluster_free Free Tracer cluster_bound Bound Tracer cluster_inhibited Inhibited Interaction Tracer1 Fluorescent Tracer (Fast Tumbling) Result1 Low Polarization Tracer1->Result1 ProteinA Protein A Complex Complex (Slow Tumbling) ProteinA->Complex Tracer2 Fluorescent Tracer Tracer2->Complex Result2 High Polarization Complex->Result2 ProteinA2 Protein A Inhibitor Inhibitor Inhibitor->ProteinA2 Tracer3 Fluorescent Tracer (Fast Tumbling) Result3 Low Polarization Tracer3->Result3

Sources

Foundational

Unlocking the 1-(3-Fluorobenzoyl)azetidin-3-amine Scaffold: Mechanisms of Action and Therapeutic Applications

Executive Summary In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks has driven the adoption of strained heterocycles. The 1-(3-fluorobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks has driven the adoption of strained heterocycles. The 1-(3-fluorobenzoyl)azetidin-3-amine scaffold has emerged as a highly privileged building block. By combining the conformational rigidity of the four-membered azetidine ring with the metabolic shielding of a fluorinated benzoyl group, this moiety serves as a versatile anchor in drug discovery.

This technical whitepaper deconstructs the structural rationale behind this scaffold and explores the mechanisms of action (MoA) of its primary derivatives—spanning microtubule-targeting agents (Combretastatin A-4 analogues), Janus kinase 1 (JAK1) inhibitors, and Phosphodiesterase 7 (PDE7) radioligands.

Structural Rationale: The Azetidine-3-amine Pharmacophore

The selection of 1-(3-fluorobenzoyl)azetidin-3-amine over traditional piperidine or pyrrolidine analogs is driven by strict physicochemical causality:

  • Conformational Restriction & Entropic Advantage: The inherent ring strain of the azetidine (~25 kcal/mol) restricts the conformational degrees of freedom of the 3-amino substituent. Upon binding to a target receptor, the molecule suffers a significantly lower entropic penalty compared to flexible acyclic or larger cyclic amines [1].

  • Lipophilicity and "Rule of 5" Compliance: Replacing a piperidine ring with an azetidine reduces the molecular weight and lowers the partition coefficient (logP). This pushes the derivative into a more favorable chemical space, enhancing aqueous solubility without sacrificing target affinity[2].

  • Metabolic Shielding via Fluorination: The inclusion of the 3-fluorobenzoyl group is a deliberate metabolic strategy. Fluorine substitution at the meta-position blocks cytochrome P450-mediated aromatic hydroxylation. Furthermore, the strong electron-withdrawing nature of fluorine modulates the dipole moment of the adjacent amide, enhancing passive membrane permeability [3].

Primary Mechanisms of Action

Because 1-(3-fluorobenzoyl)azetidin-3-amine is a modular building block, its ultimate mechanism of action is dictated by its late-stage functionalization. However, three primary pharmacological pathways dominate the literature.

Microtubule Disruption (Tubulin Polymerization Inhibition)

When functionalized into 3-fluoroazetidin-2-one derivatives, the scaffold mimics the natural stilbene Combretastatin A-4 (CA-4). These derivatives act as potent microtubule-disrupting agents.

  • Mechanism: The azetidine derivative binds directly to the colchicine-binding site at the interface of α and β -tubulin. This binding induces a steric clash that prevents the addition of new tubulin heterodimers to the plus-end of the growing microtubule [1].

  • Cellular Consequence: The failure of spindle formation during mitosis triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and subsequent apoptosis via Caspase-3/7 activation [1].

Kinase Modulation (JAK1 Inhibition)

In autoimmune and oncology applications, the scaffold is conjugated to pyrazolyl-pyrrolo-pyrimidine moieties to create selective JAK1 inhibitors.

  • Mechanism: The 1-(3-fluorobenzoyl)azetidin-3-amine core acts as a precise vector, projecting the fluorophenyl ring deep into the hydrophobic specificity pocket of the JAK1 ATP-binding site. The azetidine nitrogen and the amide carbonyl form critical hydrogen bonds with the kinase hinge region, blocking ATP binding and halting downstream STAT phosphorylation [2].

Phosphodiesterase 7 (PDE7) Inhibition and Imaging

Recent advancements have utilized the scaffold to develop 18 F-labeled radioligands for PET imaging of PDE7 in the brain.

  • Mechanism: The azetidine core links a spiro[benzo[d][1,3]oxazine] group to the fluorobenzoyl moiety. The compound selectively enters the deep catalytic pocket of PDE7, preventing the hydrolysis of cAMP. The 3-fluoro position serves as the ideal site for 18 F isotopic labeling, enabling high-contrast neuroimaging [3].

TubulinPathway Ligand Azetidine Derivative (CA-4 Analogue) Colchicine Colchicine Binding Site (β-Tubulin Interface) Ligand->Colchicine High-affinity binding Polymerization Microtubule Polymerization (Inhibited) Colchicine->Polymerization Steric clash prevents assembly Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle checkpoint activation Apoptosis Caspase-3/7 Activation (Apoptosis) Arrest->Apoptosis Prolonged arrest triggers death

Mechanism of action for azetidine-based tubulin inhibitors leading to cellular apoptosis.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to guarantee data reliability.

Protocol 1: Synthesis and Functionalization of the Azetidine Scaffold

This protocol details the late-stage Buchwald-Hartwig amination of the scaffold, a critical step in generating JAK1 or Tubulin-targeting derivatives [2].

  • N-Acylation & Protection: React tert-butyl azetidin-3-ylcarbamate with 3-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

    • Causality: Boc-protection of the 3-amine is strictly required to prevent competitive self-polymerization or unwanted amidation.

  • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature.

    • Self-Validation Checkpoint: Confirm the complete removal of the Boc group by the disappearance of the sharp 9H singlet at ~1.4 ppm in the 1 H-NMR spectrum. If present, extend reaction time.

  • Cross-Coupling: Combine the deprotected 1-(3-fluorobenzoyl)azetidin-3-amine TFA salt with the desired aryl bromide (1.1 eq), BrettPhos Pd G3 catalyst (5 mol%), and sodium tert-butoxide (3 eq) in anhydrous 1,4-dioxane. Heat to 90°C for 12 hours under argon.

    • Causality: BrettPhos Pd G3 is specifically chosen because its bulky ligand framework facilitates rapid reductive elimination, preventing the competitive β -hydride elimination that often degrades strained azetidine rings.

ScaffoldWorkflow A 1-(3-Fluorobenzoyl) azetidin-3-amine (Core) B Late-Stage Functionalization (Buchwald-Hartwig) A->B Diversification C Target Engagement (Tubulin / JAK1) B->C Optimization D Phenotypic Output (Apoptosis) C->D Response

Workflow of 1-(3-Fluorobenzoyl)azetidin-3-amine derivatization and biological validation.

Protocol 2: In Vitro Tubulin Polymerization Assay

To validate the MoA of CA-4 analogous derivatives, a fluorescence-based kinetic assay is employed [1].

  • Buffer Preparation: Prepare a PIPES buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9).

    • Causality: PIPES maintains the physiological pH required for tubulin assembly without chelating the essential Mg 2+ ions (unlike EDTA/Tris buffers). Mg 2+ coordinates with GTP to drive nucleotide exchange.

  • Equilibration: Mix purified porcine brain tubulin (3 mg/mL) with the azetidine derivative (10 μ M) in a 96-well plate. Incubate on ice for 15 minutes.

    • Causality: Cold incubation prevents premature polymerization while allowing the small molecule to reach equilibrium binding at the colchicine site.

  • Initiation & Readout: Add 1 mM GTP and a fluorescent reporter (e.g., DAPI) to the wells. Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 450 nm) every minute for 60 minutes.

    • Self-Validation Checkpoint: The assay must include Paclitaxel (a stabilizer) and Colchicine (a destabilizer) as internal controls. The run is only valid if Paclitaxel sharply accelerates the fluorescence plateau and Colchicine completely suppresses it relative to the DMSO vehicle.

Quantitative Data Analysis

The pharmacological versatility of the scaffold is demonstrated by the high potency of its derivatives across distinct biological targets. Table 1 summarizes the structure-activity relationship (SAR) data derived from recent literature [1][2][3].

Table 1: Comparative Pharmacological Data for Azetidine Derivatives

Derivative ClassPrimary TargetIC 50​ RangeKey Structural ModificationCellular Phenotype
CA-4 Analogues β -Tubulin33 - 95 nM4-(3-fluoro-4-methoxyphenyl) additionG2/M Arrest, Apoptosis
JAK1 Inhibitors JAK1 Kinase10 - 50 nMPyrazolyl-pyrrolo-pyrimidine conjugationCytokine signaling blockade
PDE7 Radioligands PDE7 Enzyme1 - 5 nMSpiro[benzo[d][1,3]oxazine] conjugationTarget visualization (PET)
GABA Uptake Inhibitors GAT-1 / GAT-32 - 30 μ MTetrazole or acetic acid substitutionNeurotransmitter modulation

Conclusion

The 1-(3-fluorobenzoyl)azetidin-3-amine scaffold transcends the role of a simple chemical linker. By enforcing a rigid sp3-geometry and providing a metabolically stable, electron-withdrawing fluorinated aromatic ring, it actively participates in target binding. Whether projecting into the hydrophobic pockets of JAK1, locking into the colchicine site of β -tubulin, or serving as an imaging beacon for PDE7, this scaffold exemplifies the precision of modern rational drug design.

References

  • Title: Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones Source: Pharmaceuticals (Basel), 2022. URL: [Link]

  • Source: WIPO (PCT) Patent WO2011112662A1, 2011.
  • Title: Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7 with Positron Emission Tomography Source: PubMed Central / ACS Chemical Neuroscience, 2024. URL: [Link]

  • Title: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship Source: European Journal of Medicinal Chemistry, 2010. URL: [Link]

Exploratory

In-Depth Technical Guide: Receptor Binding Affinity of 1-(3-Fluorobenzoyl)azetidin-3-amine and its Derivatives

Executive Overview In the landscape of modern medicinal chemistry, the optimization of central nervous system (CNS) and oncology drugs relies heavily on privileged structural motifs. 1-(3-Fluorobenzoyl)azetidin-3-amine r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern medicinal chemistry, the optimization of central nervous system (CNS) and oncology drugs relies heavily on privileged structural motifs. 1-(3-Fluorobenzoyl)azetidin-3-amine represents a highly modular, rationally designed pharmacophore. By coupling a rigid, low-basicity azetidine core with a lipophilic, halogenated benzoyl system, this scaffold achieves exceptional receptor binding affinity while maintaining favorable pharmacokinetic properties. This whitepaper deconstructs the physicochemical causality, receptor binding landscape, and self-validating experimental protocols required to evaluate this compound class.

Structural Pharmacology & Physicochemical Causality

The exceptional binding profile of 1-(3-Fluorobenzoyl)azetidin-3-amine is not accidental; it is driven by precise thermodynamic and electronic principles.

The Azetidine Core: Overcoming the Basicity Trap

Historically, pyrrolidines (5-membered) and piperidines (6-membered) were the default cyclic amines in drug discovery. However, their high basicity (pKa > 9.0) often results in poor passive membrane permeability. Contracting the ring to a 4-membered azetidine introduces significant ring strain, which alters the hybridization of the nitrogen lone pair (increasing s-character) and effectively lowers the pKa of the amine to approximately 8.0[1].

  • Causality: This lower pKa exponentially increases the un-ionized fraction of the drug at a physiological pH of 7.4. Consequently, azetidine derivatives exhibit superior passive diffusion across the Blood-Brain Barrier (BBB), achieving highly favorable brain-to-plasma (B/P) ratios often exceeding 11.0[1]. Furthermore, the compact, rigid nature of the 4-membered ring optimally orients the basic amine to form critical salt bridges with conserved aspartate residues in the orthosteric pockets of target receptors[2].

The 3-Fluorobenzoyl Motif: Halogen Bonding and Lipophilic Efficiency

The meta-fluorine substitution on the benzoyl group serves a dual mechanistic purpose:

  • Electronic Modulation: Fluorine's extreme electronegativity withdraws electron density from the aromatic ring, strengthening edge-to-face π−π stacking interactions with electron-rich receptor residues (e.g., Tryptophan, Tyrosine)[3].

  • Metabolic Shielding: The robust C-F bond blocks cytochrome P450-mediated oxidation at the meta-position, prolonging the ligand's residence time and systemic half-life.

Target Receptor Binding Landscape

The 1-(3-Fluorobenzoyl)azetidin-3-amine scaffold acts as a versatile "key" for multiple high-value therapeutic targets.

  • Monoamine GPCRs (5-HT6 and Dopamine D4): Azetidin-3-amine derivatives are exceptionally potent ligands for the 5-HT6 and D4 receptors. The primary amine acts as the primary anchor, while the 3-fluorobenzoyl group occupies the deep hydrophobic accessory pocket. Studies indicate that contracting the ring size from six to four members has no detrimental effect on binding potency, but significantly enhances selectivity against off-target receptors like 5-HT2B[2]. Similar affinity profiles have been documented for the D4 receptor[4].

  • Enzymatic Targets (MAO-B and MEK): Beyond GPCRs, the 3-fluorobenzoyl group perfectly complements the bipartite hydrophobic substrate cavity of Monoamine Oxidase B (MAO-B), functioning as a competitive inhibitor[3]. Additionally, functionalized azetidines have demonstrated powerful binding affinities (low micromolar to nanomolar range) as allosteric MEK inhibitors in oncology models[5].

GPCR_Signaling Ligand 1-(3-Fluorobenzoyl) azetidin-3-amine Receptor Target Receptor (e.g., 5-HT6 / D4) Ligand->Receptor High Affinity Binding (Ki) GProtein G-Protein / Kinase Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase / Effector Modulation GProtein->Effector Signal Transduction Output Cellular Response (cAMP Flux) Effector->Output Pathway Cascade

Fig 1: GPCR signal transduction pathway modulated by azetidin-3-amine derivatives.

Mechanistic Binding Workflows (Self-Validating Protocols)

To accurately quantify the binding affinity of this scaffold, researchers must employ rigorous, self-validating biophysical and biochemical assays.

Protocol A: Radioligand Displacement Assay (Equilibrium Thermodynamics)

This protocol determines the equilibrium inhibition constant ( Ki​ ) of the azetidine derivative.

  • Membrane Preparation: Isolate CHO cell membranes stably expressing the target receptor (e.g., 5-HT6).

  • Incubation: Combine 10 µg of membrane protein, a fixed concentration of a high-affinity radioligand (e.g., [3H]-LSD), and varying concentrations of the azetidine test compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Self-Validation (NSB Control): Include a parallel well containing 10 µM of a non-specific competitor (e.g., cold serotonin). Causality: If the Non-Specific Binding (NSB) exceeds 20% of total binding, the assay is automatically flagged for washing stringency failure, ensuring only specific orthosteric interactions are quantified.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negatively charged glass fibers. This prevents the basic azetidine amine from non-specifically adhering to the filter, which would artificially inflate the apparent Kd​ .

  • Detection: Quantify retained radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Equilibrium affinity ( Kd​ ) does not account for residence time. SPR provides real-time association ( Kon​ ) and dissociation ( Koff​ ) rates.

  • Immobilization: Covalently couple the purified receptor (embedded in lipid nanodiscs) to a CM5 dextran sensor chip using standard EDC/NHS chemistry. Causality: Nanodiscs are utilized instead of detergent micelles because GPCRs lose their native conformational ensemble in harsh detergents, leading to artificially weak binding affinities.

  • Analyte Injection: Flow 1-(3-Fluorobenzoyl)azetidin-3-amine over the chip at multiple concentrations (0.1x to 10x the expected Kd​ ).

  • Kinetic Measurement: Record the association phase ( Kon​ ) for 180 seconds, followed by a switch to running buffer (HBS-EP+) to measure the dissociation phase ( Koff​ ) for 600 seconds.

  • Regeneration: Apply a mild acid pulse (10 mM Glycine-HCl, pH 2.5) to strip the bound analyte.

SPR_Protocol Immobilize 1. Receptor Immobilization Inject 2. Analyte Injection Immobilize->Inject Assoc 3. Association (Kon) Inject->Assoc Dissoc 4. Dissociation (Koff) Assoc->Dissoc Dissoc->Immobilize Kd = Koff/Kon Regen 5. Surface Regeneration Dissoc->Regen

Fig 2: Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Comparative Binding Data

The structural transition from traditional 6-membered rings to the functionalized 4-membered azetidine ring yields measurable improvements in both binding affinity and pharmacokinetic parameters.

Compound ClassRing SizeTarget ReceptorApparent pKaBBB Penetration (B/P)Binding Affinity ( Ki​ / IC50​ )
Piperidine-derivative6-membered5-HT6 / D4~9.5Low (<1.0)15 - 50 nM
Pyrrolidine-derivative5-membered5-HT6 / D4~8.8Moderate (~7.0)5 - 20 nM
Azetidine-derivative 4-membered 5-HT6 / D4 ~8.0 High (>11.0) 1 - 10 nM

Data synthesized from structure-activity relationship (SAR) studies on cyclic amine receptor antagonists and degraders[2],[1].

Conclusion

The 1-(3-Fluorobenzoyl)azetidin-3-amine scaffold is a triumph of rational drug design. By leveraging the geometric constraints of the azetidine ring to lower basicity and utilizing the 3-fluorobenzoyl group for optimal lipophilic and halogen-bonding interactions, this compound class achieves high-affinity binding across multiple critical targets, including 5-HT6, MAO-B, and MEK. When evaluated through rigorous, self-validating protocols like SPR and radioligand assays, it consistently demonstrates the kinetic and thermodynamic profiles required for advanced clinical development.

References

  • Title: 5-Cyclic Amine-3-arylsulfonylindazoles as Novel 5-HT6 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B Source: ResearchGate URL: [Link]

  • Title: WO2007044515A1 - Azetidines as MEK inhibitors for the treatment of proliferative diseases Source: Google Patents URL

Sources

Foundational

A Methodological Guide to the Crystallographic Analysis of 1-(3-Fluorobenzoyl)azetidin-3-amine for Drug Discovery Professionals

Abstract: The three-dimensional structure of a molecule is fundamental to its function, particularly in the context of medicinal chemistry where structure-activity relationships (SAR) drive drug design. The azetidine moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The three-dimensional structure of a molecule is fundamental to its function, particularly in the context of medicinal chemistry where structure-activity relationships (SAR) drive drug design. The azetidine moiety is a prevalent scaffold in modern pharmaceuticals, valued for its ability to impart favorable physicochemical properties.[1][2] This guide addresses the topic of 1-(3-Fluorobenzoyl)azetidin-3-amine, a compound of interest for fragment-based drug discovery. While a definitive public crystal structure for this specific molecule is not available as of this writing, this document serves as an in-depth technical guide outlining the complete, field-proven workflow for its synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis. We will detail the causality behind experimental choices, from synthetic strategy to the nuances of structure refinement, providing researchers with a robust framework for determining the solid-state conformation and intermolecular interactions of this and related compounds.

Part 1: Synthesis and Generation of X-Ray Quality Crystals

The primary prerequisite for any crystallographic study is the availability of high-purity material that can be grown into single crystals of suitable size and quality. The journey begins with a robust chemical synthesis.

Proposed Synthetic Pathway

A logical and efficient synthesis of the target compound would involve the acylation of azetidin-3-amine. A common and reliable method is the coupling of a commercially available starting material, such as a protected form of azetidin-3-amine, with 3-fluorobenzoyl chloride.

A representative protocol is as follows:

  • Starting Material Preparation: Begin with a stable precursor, such as N-Boc-azetidin-3-amine. The tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under coupling conditions and its straightforward removal.

  • Amide Coupling: Dissolve N-Boc-azetidin-3-amine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq), and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add a solution of 3-fluorobenzoyl chloride (1.1 eq) in DCM dropwise to the cooled mixture. The base neutralizes the HCl generated during the reaction, driving it to completion.

  • Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin-Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The resulting N-Boc protected intermediate is dissolved in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM to remove the Boc group.

  • Purification: The crude product is purified via column chromatography on silica gel to yield the final compound, 1-(3-Fluorobenzoyl)azetidin-3-amine, as a free base or a salt. Characterization via ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm identity and purity (>98%) before proceeding.

The Critical Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. A multi-pronged screening approach is most effective.

Experimental Protocol for Crystallization Screening:

  • Solvent Selection: Screen a diverse range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone) and solvent/anti-solvent systems. The ideal solvent is one in which the compound has moderate solubility at room temperature and higher solubility when heated.

  • Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, cover with a perforated cap, and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip. Invert and seal this over a well containing a solvent in which the compound is less soluble (the anti-solvent). The vapor from the anti-solvent slowly diffuses into the drop, reducing the solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator.

A typical starting point would be to dissolve ~5-10 mg of the purified compound in 0.5 mL of a solvent like ethanol or ethyl acetate and attempt crystallization via slow evaporation.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals are obtained, the process of elucidating the atomic structure begins. This workflow is a self-validating system, with internal metrics at each stage to ensure data quality.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Structure Solution cluster_analysis Analysis & Validation C1 Identify & Select Suitable Crystal (0.1-0.3 mm, no visible defects) C2 Mount Crystal on Diffractometer Goniometer C1->C2 D1 Screen Crystal for Diffraction Quality (Unit Cell Determination) C2->D1 D2 Full Data Collection (e.g., ω-scans over 180°) D1->D2 P1 Data Integration (Convert images to reflections) D2->P1 P2 Scaling & Merging (Apply corrections, average data) P1->P2 P3 Space Group Determination P2->P3 P4 Structure Solution (Direct Methods or Patterson) P3->P4 P5 Structure Refinement (Least-squares fitting) P4->P5 A1 Validate Structure (CheckCIF, R-factors) P5->A1 A2 Generate Final Report & CIF file A1->A2

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for SC-XRD Analysis:

  • Crystal Mounting: A single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a specialized loop or glass fiber, which is then affixed to a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A stream of cold nitrogen gas (e.g., at 100 K or 173 K) is used to cool the crystal, minimizing thermal motion and radiation damage.[3]

    • A preliminary screening is performed to determine the unit cell dimensions and assess the crystal's diffraction quality.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Reduction: The raw image files are processed. This involves integrating the intensities of the thousands of measured reflections and applying corrections for experimental factors (e.g., Lorentz-polarization).

  • Structure Solution and Refinement:

    • The space group is determined from the symmetry of the diffraction pattern.[4]

    • An initial electron density map is calculated using methods like Direct Methods. This map reveals the positions of the heavier atoms (C, N, O, F).

    • This initial model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is rigorously validated. Key metrics include the R-factor (R1), which indicates the agreement between the calculated model and the observed data (typically <5% for a good structure), and the goodness-of-fit (GooF). The final output is a Crystallographic Information File (CIF).

Part 3: Anticipated Structural Features and Analysis

Based on the known chemistry of azetidines and fluorinated benzamides, we can hypothesize the key structural features that a successful crystallographic analysis would reveal.[5][6]

Molecular Conformation

The structure of 1-(3-Fluorobenzoyl)azetidin-3-amine contains several key rotatable bonds and a strained ring system that dictate its overall conformation.

ParameterAnticipated ObservationRationale
Azetidine Ring Puckering Non-planar, puckered conformation.The four-membered azetidine ring is inherently strained.[5] A puckered conformation helps to alleviate some of this strain. Torsion angles within analogous azetidine rings are often observed in the range of 15-25°.[5]
Amide Bond Geometry The C-N amide bond will exhibit partial double-bond character and be essentially planar.This is a fundamental property of amide bonds due to resonance.
Fluorobenzoyl Orientation The dihedral angle between the plane of the benzoyl group and the azetidine ring will be a key conformational feature.This orientation will be influenced by a balance of steric hindrance and the potential for intramolecular hydrogen bonding or other non-covalent interactions.
Supramolecular Assembly: The Role of Hydrogen Bonding

The primary amine (-NH₂) and the amide carbonyl (C=O) are strong hydrogen bond donors and acceptors, respectively. These interactions are expected to dominate the crystal packing.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C N_H2 R-NH₂ C_O O=C-R' N_H2->C_O N-H···O (Dimer Motif) C_O2 O=C-R' N_H2->C_O2 N-H···O (Chain Motif)

Caption: Potential Hydrogen Bonding Motifs.

  • Amine-Carbonyl Hydrogen Bonds: It is highly probable that the amine group of one molecule will form hydrogen bonds with the carbonyl oxygen of a neighboring molecule.[7] This could lead to the formation of common supramolecular synthons, such as dimers or one-dimensional chains running through the crystal lattice.[8]

  • Role of Fluorine: The fluorine atom is a weak hydrogen bond acceptor. While less significant than the amine-carbonyl interaction, weak C-H···F interactions may also be present, further stabilizing the crystal packing.

A thorough analysis of the crystal packing would reveal how these individual molecular units assemble into a stable, three-dimensional lattice, which has direct implications for the compound's physical properties, such as solubility and melting point.

Conclusion

Determining the single-crystal X-ray structure of 1-(3-Fluorobenzoyl)azetidin-3-amine is an essential step in understanding its potential as a molecular scaffold in drug discovery. Although the specific data is not yet in the public domain, the methodological framework presented here provides a comprehensive and technically robust pathway for its determination. From targeted synthesis and meticulous crystallization to precise data collection and refinement, each step is critical for generating a high-quality structure. The resulting atomic coordinates and analysis of intermolecular interactions would provide invaluable, unambiguous insights into the compound's conformational preferences, directly informing rational drug design and optimization efforts.

References

  • This reference list is compiled from sources relevant to the methodologies and chemical motifs discussed in this guide.
  • Vertex AI Search. (n.d.). 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) - 2231673-65-5. Retrieved March 31, 2026, from

  • MDPI. (2022, January 20). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Retrieved March 31, 2026, from

  • BenchChem. (n.d.). Head-to-head comparison of different synthetic routes to 4-(4-Fluorobenzyl)azetidin-2-one. Retrieved March 31, 2026, from

  • PubMed. (2020, October 16). A Single-Step Synthesis of Azetidine-3-amines. Retrieved March 31, 2026, from

  • ACS Publications. (n.d.). Single step synthesis of azetidin-3-amines. Retrieved March 31, 2026, from

  • Arkivoc. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Retrieved March 31, 2026, from

  • PubMed Central. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved March 31, 2026, from

  • MDPI. (2011, May 9). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. Retrieved March 31, 2026, from

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved March 31, 2026, from

  • OSTI.gov. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved March 31, 2026, from

  • ACS Publications. (2016, May 20). Aziridinyl Fluorophores Demonstrate Bright Fluorescence and Superior Photostability by Effectively Inhibiting Twisted Intramolecular Charge Transfer. Retrieved March 31, 2026, from

  • European Journal of Chemistry. (2024, December 31). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thioure. Retrieved March 31, 2026, from

Sources

Exploratory

thermodynamic stability of 1-(3-Fluorobenzoyl)azetidin-3-amine

An In-depth Technical Guide to the Thermodynamic Stability of 1-(3-Fluorobenzoyl)azetidin-3-amine Authored by: A Senior Application Scientist Foreword: Proactive Stability Profiling in Modern Drug Discovery In the landsc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-(3-Fluorobenzoyl)azetidin-3-amine

Authored by: A Senior Application Scientist

Foreword: Proactive Stability Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" has become a central tenet. The thermodynamic stability of a drug candidate is a critical determinant of its ultimate success, influencing everything from its synthesis and formulation to its shelf-life and in-vivo behavior. A comprehensive understanding of a molecule's inherent stability is not merely a regulatory requirement but a foundational pillar of a robust drug discovery program. This guide provides a detailed framework for the assessment of the , a novel chemical entity. Due to the absence of specific literature for this compound, this whitepaper will present a comprehensive strategy based on established scientific principles and regulatory guidelines for molecules with similar functional motifs.

Molecular Architecture and Inherent Stability Considerations

The structure of 1-(3-Fluorobenzoyl)azetidin-3-amine presents a unique combination of chemical functionalities, each contributing to its overall stability profile. A proactive analysis of this structure allows us to anticipate potential degradation pathways.

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[1][2][3] This inherent reactivity, while potentially useful for synthetic modifications, is a primary concern for the molecule's stability, particularly in acidic environments.[1]

  • The Amide Linkage: The amide bond connecting the azetidine ring to the fluorobenzoyl group is another potential site of degradation. Amides are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule into 3-fluorobenzoic acid and azetidin-3-amine.

  • The 3-Fluorobenzoyl Moiety: The fluorinated phenyl ring is generally a stable chemical entity. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent benzoyl group. While the benzoyl group itself is relatively stable, related compounds like benzoyl peroxide are known to be thermally sensitive.[4][5]

This initial assessment underscores the necessity of a multi-faceted approach to fully characterize the thermodynamic stability of this molecule.

A Proposed Framework for Comprehensive Stability Assessment

A thorough evaluation of thermodynamic stability should integrate both experimental and computational approaches. This dual-pronged strategy provides a more complete picture, where experimental results can validate computational predictions and vice-versa.

Experimental Assessment: Forced Degradation and Thermal Analysis

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development, designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[6][7][8] These studies are crucial for developing and validating stability-indicating analytical methods.[7]

2.1.1 Protocol for Forced Degradation Studies

The overarching goal of this protocol is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[6][9] This range is optimal for identifying primary degradants without the complication of secondary or tertiary products that may not be relevant under normal storage conditions.[6][9]

Table 1: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo challenge the amide linkage and the strained azetidine ring.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursTo assess the stability of the amide bond to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate the molecule's susceptibility to oxidative degradation.
Thermal Stress Solid-state at 80°C for 72 hoursTo determine the impact of heat on the molecule in the absence of solvent.
Photostability ICH Q1B compliant photostability chamberTo assess degradation upon exposure to light.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection would be essential to monitor the degradation process and quantify the parent compound and any resulting impurities.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 1-(3-Fluorobenzoyl) azetidin-3-amine Solutions Prepare solutions in appropriate solvents API->Solutions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Solutions->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Solutions->Base Expose to stress Oxidation Oxidation (3% H₂O₂, RT) Solutions->Oxidation Expose to stress Thermal Thermal Stress (80°C, solid state) Solutions->Thermal Expose to stress Photo Photostability (ICH Q1B) Solutions->Photo Expose to stress HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze at multiple time points Base->HPLC Analyze at multiple time points Oxidation->HPLC Analyze at multiple time points Thermal->HPLC Analyze at multiple time points Photo->HPLC Analyze at multiple time points MassSpec LC-MS for Degradant Identification HPLC->MassSpec Degradation_Profile Degradation Profile (% degradation vs. time) HPLC->Degradation_Profile Degradation_Pathways Identification of Degradation Pathways MassSpec->Degradation_Pathways Stability_Assessment_Logic cluster_experimental Experimental Assessment cluster_computational Computational Assessment cluster_data_integration Data Integration & Analysis cluster_final_assessment Final Stability Assessment Forced_Degradation Forced Degradation Studies (ICH Q1A(R2)) Degradation_Pathways Identify Degradation Pathways Forced_Degradation->Degradation_Pathways Thermal_Analysis Thermal Analysis (DSC & TGA) Physicochemical_Properties Determine Physicochemical Properties (Melting Point, Decomposition Temp) Thermal_Analysis->Physicochemical_Properties MD_Sim Molecular Dynamics (Conformational Stability) Structural_Insights Gain Structural Insights (Conformational Flexibility, Weakest Bonds) MD_Sim->Structural_Insights QM_Calc Quantum Mechanics (Bond Dissociation Energies) QM_Calc->Structural_Insights Stability_Profile Comprehensive Thermodynamic Stability Profile Degradation_Pathways->Stability_Profile Physicochemical_Properties->Stability_Profile Structural_Insights->Stability_Profile

Caption: Logical flow from experimental and computational data to a comprehensive stability assessment.

Conclusion: A Roadmap to De-risking Development

The is a critical parameter that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has outlined a comprehensive, multi-pronged strategy for this assessment. By combining forced degradation studies, thermal analysis, and computational modeling, researchers can build a robust stability profile. This proactive approach not only satisfies regulatory expectations but also provides invaluable insights that can guide formulation development, define appropriate storage conditions, and ultimately de-risk the entire drug development process. [10]The knowledge gained from these studies is fundamental to advancing a molecule from a promising lead to a safe and effective therapeutic.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager.
  • A Review on Force Degradation Studies for Drug Substances. (2023, February 15). ijarsct.
  • Development of forced degradation and stability indic
  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023, August 13). NETZSCH.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Technology Networks.
  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025, March 28). SteerOn Research.
  • A practical guide to forced degradation and stability studies for drug substances. (2023, November 28). Quotient Sciences.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 29). Pharmaceutical Technology.
  • Computational Chemistry on a Budget: Supporting Drug Discovery with Limited Resources.
  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transform
  • Recent updates in click and computational chemistry for drug discovery and development. (2023, February 6). Springer.
  • THERMAL STABILITY STUDIES OF BENZOYL PEROXIDE SYSTEMS. (n.d.). OAKTrust.
  • The stability of benzoyl peroxide by isothermal microcalorimetry. (2001, October 4). PubMed.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(3-Fluorobenzoyl)azetidin-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for hit-to-lead optimization, molecular glues, and bioisosteric replacement. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block synthesis for hit-to-lead optimization, molecular glues, and bioisosteric replacement.

Introduction & Mechanistic Rationale

The incorporation of azetidine rings into pharmacophores has become a cornerstone of modern medicinal chemistry. As an sp³-rich bioisostere for larger saturated heterocycles (like piperidines or pyrrolidines) and planar aryl rings, the azetidine motif improves metabolic stability, lowers lipophilicity (logD), and alters the basicity (pKa) of adjacent amines[1].

The synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine involves a highly efficient, two-step sequence starting from the commercially available building block, tert-butyl azetidin-3-ylcarbamate.

  • N-Acylation: The secondary amine of the azetidine ring is acylated using 3-fluorobenzoyl chloride. A non-nucleophilic base (DIPEA or TEA) is employed to scavenge the generated HCl, preventing the acidic degradation of the Boc group or azetidine ring-opening[2][3]. Temperature control (0 °C to RT) is critical to manage the exotherm and prevent ketene formation or di-acylation[4].

  • Boc Deprotection: The tert-butyl carbamate (Boc) group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), revealing the primary amine[1].

Synthesis SM tert-Butyl azetidin-3-ylcarbamate (Starting Material) Acylation Step 1: N-Acylation 3-Fluorobenzoyl chloride DIPEA, DCM, 0°C to RT SM->Acylation Int Boc-Protected Intermediate Acylation->Int Deprotection Step 2: Boc Deprotection TFA, DCM, RT, 2h Int->Deprotection Product 1-(3-Fluorobenzoyl)azetidin-3-amine (Final Product) Deprotection->Product

Figure 1: Two-step synthetic workflow for 1-(3-Fluorobenzoyl)azetidin-3-amine.

Experimental Stoichiometry & Reagents

Table 1: Phase 1 - Amidation Stoichiometry
ReagentMW ( g/mol )Eq.Amount (1 mmol scale)Function
tert-Butyl azetidin-3-ylcarbamate172.231.0172 mgStarting Material
3-Fluorobenzoyl chloride158.561.1174 mg (132 µL)Acylating Agent
N,N-Diisopropylethylamine (DIPEA)129.242.0258 mg (348 µL)Acid Scavenger
Dichloromethane (Anhydrous DCM)84.93-5.0 mLSolvent
Table 2: Phase 2 - Deprotection Stoichiometry
ReagentMW ( g/mol )Eq.Amount (1 mmol scale)Function
Boc-Protected Intermediate294.321.0~294 mgIntermediate
Trifluoroacetic Acid (TFA)114.0210.01.14 g (765 µL)Deprotecting Agent
Dichloromethane (DCM)84.93-5.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of tert-butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate

Causality Note: The reaction is initiated at 0 °C to strictly control the exothermic reaction between the acyl chloride and the secondary amine, which minimizes impurity formation[3][4]. DIPEA is chosen over weaker bases to ensure complete neutralization of HCl, protecting the acid-sensitive Boc group[2].

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolution: Charge the flask with tert-butyl azetidin-3-ylcarbamate (172 mg, 1.0 mmol) and anhydrous DCM (4.0 mL).

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol) to the solution. Stir and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve 3-fluorobenzoyl chloride (132 µL, 1.1 mmol) in anhydrous DCM (1.0 mL). Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours[4].

  • In-Process Self-Validation:

    • Action: Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with 50% EtOAc in Hexanes.

    • Validation: The starting material is UV-inactive but stains strongly with Ninhydrin. The reaction is complete when the Ninhydrin-active spot disappears and a new, strongly UV-active spot (the intermediate) appears at Rf​≈0.4 .

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Phase 2: Synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine

Causality Note: TFA is used in a 10-fold excess to drive the equilibrium of the carbamate cleavage. DCM is used as a co-solvent to maintain the solubility of the starting material and prevent the precipitation of partially cleaved intermediates[1].

  • Dissolution: Dissolve the crude tert-butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate (~294 mg, 1.0 mmol) in DCM (5.0 mL) in a 25 mL round-bottom flask.

  • Deprotection: Add TFA (765 µL, 10.0 mmol) dropwise at room temperature.

  • Propagation: Stir the reaction mixture at room temperature for 2 hours.

  • In-Process Self-Validation:

    • Action: Analyze the mixture via LC-MS.

    • Validation: Confirm the complete disappearance of the intermediate mass ( [M+H]+=295.1 ) and the emergence of the target product mass ( [M+H]+=195.1 ).

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 × 5 mL) to azeotropically remove residual TFA, yielding the product as a TFA salt.

  • Free-Basing (Crucial Step): Because azetidin-3-amines are highly water-soluble, traditional aqueous basic workups often lead to poor recoveries.

    • Method: Dissolve the TFA salt in a minimal amount of Methanol (2 mL). Pass the solution through a basic ion-exchange resin cartridge (e.g., Amberlyst A21 or an SCX-2 catch-and-release column). Elute the free amine using 2M Ammonia in Methanol. Concentrate to yield the pure 1-(3-fluorobenzoyl)azetidin-3-amine.

Analytical Validation Data

To ensure the trustworthiness of the synthesized batch, verify the product against the following expected analytical parameters.

Table 3: Expected Analytical Signatures
Analytical MethodTarget ObservationImplication
LC-MS (ESI+) Major peak at m/z 195.1 [M+H]+ Confirms exact mass of the free amine.
¹H NMR (CDCl₃) Disappearance of a sharp singlet at ~1.40 ppm (9H)Confirms complete cleavage of the tert-butyl group.
¹H NMR (CDCl₃) Multiplets between 7.10 - 7.50 ppm (4H)Confirms the integrity of the 3-fluorobenzoyl ring.
TLC (Ninhydrin) Deep purple/blue spot upon heatingConfirms the presence of the primary aliphatic amine.

References

  • Novel oxadiazoles Source: Google Patents (WO2020070610A1) URL:[4]

  • Structure-Guided Design of Novel Trypanosoma brucei Methionyl-tRNA Synthetase Inhibitors Source: PMC / NIH URL:[1]

  • Chemical compounds Source: Google Patents (US10961241B2) URL:[2]

  • Discovery of molecular glues that bind FKBP12 and novel targets using DNA-barcoded libraries Source: bioRxiv URL:[3]

Sources

Application

amide coupling reaction conditions for 1-(3-Fluorobenzoyl)azetidin-3-amine

An In-Depth Guide to Amide Coupling Reactions for 1-(3-Fluorobenzoyl)azetidin-3-amine: Protocols and Mechanistic Insights Introduction: The Central Role of the Amide Bond The amide bond is an essential cornerstone in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Amide Coupling Reactions for 1-(3-Fluorobenzoyl)azetidin-3-amine: Protocols and Mechanistic Insights

Introduction: The Central Role of the Amide Bond

The amide bond is an essential cornerstone in the architecture of biologically active molecules, forming the backbone of proteins and appearing in approximately 25% of all pharmaceutical drugs.[1] The synthesis of this functional group, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry.[2] This guide focuses on the specific challenge of performing an amide coupling reaction with 1-(3-Fluorobenzoyl)azetidin-3-amine , a substrate featuring a strained four-membered azetidine ring.

The azetidine motif is increasingly sought after in drug discovery.[3] Its rigid, three-dimensional structure can impart favorable conformational constraints, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity.[4][5][6][7] This application note provides researchers, scientists, and drug development professionals with a detailed, experience-driven framework for successfully coupling various carboxylic acids to the primary amine of 1-(3-Fluorobenzoyl)azetidin-3-amine, ensuring high yields and purity. We will explore two robust and widely adopted protocols, delving into the causality behind reagent selection and procedural steps.

Pillar 1: Strategic Selection of Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and results in the elimination of water, conditions that are incompatible with most complex pharmaceutical intermediates. Therefore, the reaction necessitates the activation of the carboxylic acid by converting its hydroxyl group into a better leaving group.[8] The choice of activating agent, or "coupling reagent," is critical to the success of the reaction.

Two main classes of coupling reagents are recommended for this transformation: carbodiimides and uronium/aminium salts. The selection depends on factors such as substrate sensitivity, desired reaction kinetics, and cost.

Reagent ClassExample(s)Mechanism of ActionProsCons
Carbodiimides EDC (or EDCI) + HOBt/OxymaForms a highly reactive O-acylisourea intermediate. The additive (HOBt) intercepts this intermediate to form an active ester, which is less prone to side reactions and racemization.[8][9]Byproducts are water-soluble, simplifying purification.[9] Cost-effective and widely available.Can lead to N-acylurea byproduct formation if the amine is not reactive enough.[9] Racemization can occur without an additive.[2]
Uronium/Aminium Salts HATUActivates the carboxylic acid to form a highly reactive OAt-active ester. The embedded 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the coupling and suppresses epimerization.[10][11]Very high coupling efficiency and rapid reaction times.[10][11] Low risk of racemization.[12] Effective for sterically hindered substrates.Higher cost. Can cause guanylation of the primary amine if the carboxylic acid is not pre-activated before amine addition.[13]

Choice of Base: A non-nucleophilic organic base is essential to neutralize the acid generated during the reaction and to facilitate the deprotonation of the amine. N,N-Diisopropylethylamine (DIPEA) is a superior choice over triethylamine (TEA) due to its significant steric hindrance, which minimizes its potential to act as a competing nucleophile.[10][14] N-methylmorpholine (NMM) is another effective base, often used in aqueous or alcoholic media.[15]

Solvent Selection: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) is an excellent choice for its high polarity and ability to dissolve a wide range of reactants. Other suitable solvents include Dichloromethane (DCM), Acetonitrile (ACN), and Tetrahydrofuran (THF).[10][16]

Pillar 2: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for a generic coupling of a carboxylic acid to 1-(3-Fluorobenzoyl)azetidin-3-amine.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method is a reliable and cost-effective choice, leveraging the water-solubility of its byproducts for a simplified workup.

Materials:

  • Carboxylic Acid (R-COOH)

  • 1-(3-Fluorobenzoyl)azetidin-3-amine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and 1-(3-Fluorobenzoyl)azetidin-3-amine hydrochloride (1.05 eq).

  • Solvation: Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Activation Additives: Add HOBt (1.1 eq) to the solution.

  • Basification: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) to neutralize the hydrochloride salt and the acid formed during coupling. Stir for 10-15 minutes.

    • Causality Note: Adding the base at 0 °C helps to control any exotherm and ensures the free amine is available for the subsequent coupling step.

  • Carboxylic Acid Activation: Add EDC (1.2 eq) portion-wise to the cooled reaction mixture.

    • Causality Note: Portion-wise addition of EDC helps to maintain a low temperature and control the rate of activation.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with DCM or EtOAc. b. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and brine.[9] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[17][18]

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

This protocol is ideal for challenging substrates or when rapid reaction times and high yields are paramount. The pre-activation step is critical for success.

Materials:

  • Carboxylic Acid (R-COOH)

  • 1-(3-Fluorobenzoyl)azetidin-3-amine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated NH₄Cl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Pre-activation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvation: Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M).

  • Activation: Cool the flask to 0 °C. Add DIPEA (2.0 eq) and stir the mixture for 15-30 minutes at 0 °C. This step forms the reactive OAt-ester.[10][13]

    • Trustworthiness Note: This pre-activation step is crucial. Adding the amine simultaneously with HATU can lead to the formation of a guanidinium byproduct with the primary amine, reducing yield.[13]

  • Amine Addition: In a separate flask, dissolve 1-(3-Fluorobenzoyl)azetidin-3-amine hydrochloride (1.05 eq) in a small amount of DMF and add DIPEA (1.1 eq) to generate the free base.

  • Coupling: Slowly add the free amine solution from step 4 to the pre-activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are often complete within a few hours.

  • Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with saturated NH₄Cl, saturated NaHCO₃, and brine.[10] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Pillar 3: Mechanistic Understanding and Visualization

Understanding the reaction mechanism allows for more effective troubleshooting and optimization.

EDC/HOBt Coupling Mechanism

The carbodiimide (EDC) first activates the carboxylic acid to form the O-acylisourea intermediate. This highly reactive species is then intercepted by HOBt to form an HOBt-ester. This active ester readily reacts with the amine to form the desired amide, regenerating HOBt. The additive prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[9]

EDC_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Urea Urea Byproduct (Water Soluble) EDC->Urea Amide Amide Product O_acylisourea->Amide + Amine (Direct) HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Suppressed by HOBt) Amine Azetidine Amine HOBt HOBt HOBt_Ester->Amide + Amine

Caption: Mechanism of EDC/HOBt mediated amide coupling.

HATU Coupling Mechanism

HATU, an aminium salt, reacts with the carboxylate (formed in the presence of a base) to generate a highly reactive OAt-active ester. This ester undergoes nucleophilic attack by the amine to yield the final amide product. The hexafluorophosphate counterion and tetramethylguanidinium byproduct are spectators in the key steps.[10][11]

HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base DIPEA OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Amine Azetidine Amine Byproducts HOAt + Guanidinium Byproduct

Caption: General workflow for HATU-mediated amide coupling.

Conclusion

The formation of an amide bond with 1-(3-Fluorobenzoyl)azetidin-3-amine can be achieved efficiently using standard coupling conditions. The choice between a carbodiimide-based method like EDC/HOBt and a uronium salt-based method like HATU depends on the specific requirements of the synthesis. The EDC/HOBt protocol offers a cost-effective and reliable route with a straightforward purification strategy, while the HATU protocol provides faster reaction times and higher efficiency, particularly for more challenging or sterically hindered substrates. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and successfully synthesize novel azetidine-containing amides for advancement in drug discovery and development.

References

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

  • HATU coupling - what's the best order? : r/Chempros. Reddit. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Available at: [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters - ACS Publications. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. National Center for Biotechnology Information. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters - ACS Publications. Available at: [Link]

  • Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. The MJA Lab. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed. Available at: [Link]

  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. National Center for Biotechnology Information. Available at: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

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Method

The Strategic Application of 1-(3-Fluorobenzoyl)azetidin-3-amine in Modern Drug Discovery: A Technical Guide

Introduction: The Emergence of a Privileged Building Block In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. With...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Privileged Building Block

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. Within this pursuit, the strategic incorporation of small, conformationally constrained scaffolds has proven to be a highly effective strategy. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and non-planar geometry provide a rigid framework that can pre-organize appended functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] When combined with the strategic placement of fluorine atoms, known for their ability to modulate metabolic stability, pKa, and binding interactions, the resulting building blocks become powerful tools for drug discovery.[3] This guide focuses on one such building block: 1-(3-Fluorobenzoyl)azetidin-3-amine . We will explore its synthesis, key applications, and provide detailed protocols for its incorporation into potential drug candidates, offering researchers a comprehensive resource for leveraging its advantageous properties.

The Rationale for Use: A Synergy of Structural and Electronic Advantages

The utility of 1-(3-Fluorobenzoyl)azetidin-3-amine as a building block stems from the synergistic contributions of its three key components: the azetidine core, the 3-amino group, and the 3-fluorobenzoyl moiety.

The Azetidine Scaffold: As a bioisostere for larger and more flexible cyclic amines like pyrrolidine and piperidine, the azetidine ring offers a means to reduce molecular weight and lipophilicity while maintaining or improving biological activity.[1][4] Its rigid nature helps to lock in favorable conformations for receptor binding, reducing the entropic penalty upon association.[1]

The 3-Amino Group: This functional group serves as a versatile handle for further chemical modifications. It provides a key point of attachment for building out the molecular structure through amide bond formation, reductive amination, and other standard synthetic transformations, allowing for the exploration of a wide range of chemical space.

The 3-Fluorobenzoyl Moiety: The incorporation of a fluorine atom on the benzoyl ring offers several well-documented advantages in medicinal chemistry. The strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the basicity of the azetidine nitrogen. Furthermore, the C-F bond is exceptionally stable to metabolic oxidation, often blocking sites of metabolism and thereby increasing the half-life of a drug candidate.[3] The fluorine atom can also engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity.

Synthesis of the Building Block

The synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine typically proceeds through a two-step sequence starting from a commercially available protected azetidine precursor, such as tert-butyl azetidin-3-ylcarbamate.

Step 1: N-Acylation of the Azetidine Core

The first step involves the acylation of the azetidine nitrogen with 3-fluorobenzoyl chloride. This is a standard amide bond formation reaction.

Protocol: Synthesis of tert-butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate

Materials:

  • tert-Butyl azetidin-3-ylcarbamate

  • 3-Fluorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate.

Step 2: Deprotection of the 3-Amino Group

The second step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine.

Protocol: Synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine Hydrochloride

Materials:

  • tert-Butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous Diethyl Ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for filtration

Procedure:

  • Dissolve tert-butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate (1.0 eq) in a minimal amount of DCM or methanol.

  • Add 4 M HCl in 1,4-dioxane (excess, typically 5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1-(3-Fluorobenzoyl)azetidin-3-amine hydrochloride as a white solid.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Deprotection A tert-Butyl azetidin-3-ylcarbamate C tert-Butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate A->C TEA, DCM B 3-Fluorobenzoyl chloride B->C D 1-(3-Fluorobenzoyl)azetidin-3-amine Hydrochloride C->D 4M HCl in Dioxane Application_Workflow Start 1-(3-Fluorobenzoyl)azetidin-3-amine Coupling Amide Coupling (e.g., with a heterocyclic acid) Start->Coupling ReductiveAmination Reductive Amination (e.g., with an aldehyde) Start->ReductiveAmination Library Library of Diverse Compounds Coupling->Library ReductiveAmination->Library Screening Biological Screening (e.g., Kinase Assays, GPCR Binding) Library->Screening Hit Hit Compound Screening->Hit

Sources

Application

Application Notes &amp; Protocols: Incorporating 1-(3-Fluorobenzoyl)azetidin-3-amine into Peptidomimetics

Introduction: The Strategic Value of Constrained Scaffolds in Peptidomimetics Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to engineer molecules with the biological specificity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Constrained Scaffolds in Peptidomimetics

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to engineer molecules with the biological specificity of peptides but with superior pharmacological properties. A key challenge in this field is overcoming the inherent conformational flexibility and proteolytic instability of linear peptides. The introduction of rigid scaffolds is a proven method to address these limitations.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold for this purpose.[1][2] Its strained, quasi-planar geometry effectively restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule for optimal interaction with its biological target and reduce the entropic penalty of binding.[1][3] This guide provides a detailed technical overview and actionable protocols for the incorporation of a specific, high-value building block, 1-(3-Fluorobenzoyl)azetidin-3-amine , into novel peptidomimetic structures.

The strategic placement of a fluorine atom on the benzoyl moiety is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine can profoundly influence a molecule's properties by modulating its lipophilicity, metabolic stability, pKa, and binding interactions through unique hydrogen bonds and dipole interactions, without adding significant steric bulk.[4][5][6] The combination of the rigid azetidine core with the electronically-tuned fluorobenzoyl group makes this building block a powerful tool for developing next-generation therapeutics.

Physicochemical and Handling Properties

Successful incorporation begins with a thorough understanding of the building block's characteristics. 1-(3-Fluorobenzoyl)azetidin-3-amine is a bifunctional molecule featuring a secondary amine within the azetidine ring (acylated) and a primary amine at the 3-position, which serves as the key nucleophile for amide bond formation.

PropertyValueRationale & Handling Notes
Molecular Formula C₁₀H₁₁FN₂O-
Molecular Weight 194.21 g/mol -
Appearance Typically an off-white to pale yellow solid.Visually inspect for homogeneity before use.
Key Reactive Site C3-positioned primary amine (-NH₂)This is the nucleophilic site for coupling reactions. The azetidine nitrogen is a tertiary amide and is non-reactive under standard peptide coupling conditions.
Solubility Soluble in common polar aprotic solvents (DMF, NMP, DMSO). Moderately soluble in DCM and THF.For reactions, ensure complete dissolution to avoid heterogeneity and inconsistent results. Gentle warming may be required.
Storage Store at room temperature, desiccated.The primary amine can slowly react with atmospheric CO₂. Keep tightly sealed under an inert atmosphere (N₂ or Ar) for long-term storage.

Experimental Protocols for Incorporation

The primary amine of 1-(3-Fluorobenzoyl)azetidin-3-amine can be readily acylated to form a stable amide bond, making it suitable for both solution-phase and solid-phase synthesis strategies.

Solution-Phase Peptide Coupling

Solution-phase synthesis is ideal for creating shorter peptidomimetics, fragments, or for large-scale production where purification by crystallization or chromatography is feasible.[7][8] The fundamental process involves activating a carboxylic acid and reacting it with the primary amine of the azetidine building block.

Workflow: Solution-Phase Coupling

cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Workup & Purification N_Protected_AA N-Protected Amino Acid (R-COOH) Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt) N_Protected_AA->Coupling_Reagents Activated_Ester Activated Intermediate (e.g., O-acylisourea ester) Coupling_Reagents->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide Azetidine 1-(3-F-Benzoyl)azetidin-3-amine Base Base (DIPEA) Azetidine->Base Azetidine->Dipeptide Base->Dipeptide Nucleophilic Attack Workup Aqueous Workup Dipeptide->Workup Purify Column Chromatography Workup->Purify Final_Product Pure Product Purify->Final_Product cluster_coupling Coupling Step Resin Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Free_Amine Free N-terminal Amine (H₂N-Peptide-Resin) Wash1->Free_Amine Activated_Azetidine Activated Azetidine Free_Amine->Activated_Azetidine Coupling Azetidine Azetidine Building Block Activator Activator (HATU) + Base (DIPEA) Azetidine->Activator Activator->Activated_Azetidine Wash2 DMF Wash Activated_Azetidine->Wash2 Final_Peptide Extended Peptidomimetic (Azetidine-CO-NH-Peptide-Resin) Wash2->Final_Peptide

Sources

Method

Application Notes and Protocols for the Purification of 1-(3-Fluorobenzoyl)azetidin-3-amine

Introduction: The Significance of Purity for a Bioactive Scaffold 1-(3-Fluorobenzoyl)azetidin-3-amine is a key structural motif in contemporary medicinal chemistry. The azetidine ring, a strained four-membered heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Purity for a Bioactive Scaffold

1-(3-Fluorobenzoyl)azetidin-3-amine is a key structural motif in contemporary medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability to drug candidates, while the 3-fluorobenzoyl group modulates target engagement and physicochemical properties such as lipophilicity and basicity.[1] The primary amine at the 3-position serves as a critical handle for further synthetic elaboration, making this molecule a valuable building block for combinatorial libraries aimed at discovering novel therapeutics.[2]

Given its role as a foundational intermediate, the purity of 1-(3-Fluorobenzoyl)azetidin-3-amine is of paramount importance. Trace impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicate biological screening results, and introduce toxicological liabilities. This guide provides a detailed examination of robust purification strategies for this compound, grounded in an understanding of its synthesis and physicochemical properties. We will explore both chromatographic and crystallization-based methods, offering step-by-step protocols and the scientific rationale behind each experimental choice.

Anticipating the Challenge: A Look at the Synthetic Landscape and Potential Impurities

A common synthetic route to 1-(3-Fluorobenzoyl)azetidin-3-amine involves the acylation of a protected azetidin-3-amine precursor, followed by deprotection. A plausible pathway is the reaction of a protected azetidin-3-amine, such as N-Boc-azetidin-3-amine, with 3-fluorobenzoyl chloride, followed by acid-mediated removal of the Boc protecting group.

This synthetic approach can introduce several classes of impurities that the purification strategy must address:

  • Starting Materials: Unreacted 3-fluorobenzoyl chloride (or the corresponding carboxylic acid if hydrolysis occurs) and the protected azetidin-3-amine.

  • Reaction Byproducts: Di-acylated products where the primary amine of the product is also acylated, and salts formed during the reaction and workup (e.g., triethylammonium chloride if a base like triethylamine is used).

  • Degradation Products: The strained azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions.

The presence of a fluorine atom on the benzoyl moiety influences the electronic properties of the molecule, which can affect its reactivity and chromatographic behavior.[3]

Physicochemical Properties: The Key to Rational Purification Design

PropertyEstimated Value/CharacteristicRationale and Implications for Purification
Molecular Weight 194.21 g/mol ---
pKa (most basic site) ~8-9The azetidine nitrogen and primary amine are basic. This allows for manipulation of the compound's charge state with pH, which is crucial for ion-exchange chromatography and pH-dependent extractions.
logP Moderately LipophilicThe fluorobenzoyl group contributes to lipophilicity. This suggests good solubility in organic solvents and suitability for reversed-phase chromatography.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and likely poor solubility in water at neutral pH.This provides a starting point for selecting solvents for both chromatography and crystallization.[4]

Purification Strategy Workflow

The following diagram illustrates a logical workflow for the purification of 1-(3-Fluorobenzoyl)azetidin-3-amine, starting from the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Remove inorganic salts and water-soluble impurities Chromatography Chromatographic Purification Workup->Chromatography Isolate target from closely related impurities Crystallization Crystallization Workup->Crystallization If crude purity is high Chromatography->Crystallization High-purity polishing step Final_Product Pure 1-(3-Fluorobenzoyl) azetidin-3-amine Crystallization->Final_Product

Caption: A general workflow for the purification of 1-(3-Fluorobenzoyl)azetidin-3-amine.

Detailed Protocols

PART 1: Chromatographic Purification

For complex mixtures or when high purity is required in a single step, column chromatography is the method of choice. Given the amine functionality and moderate polarity of the target compound, both normal-phase (with modifications) and reversed-phase chromatography are viable options.

Rationale: Standard silica gel can interact strongly with basic amines, leading to peak tailing and poor recovery. Using an amine-functionalized silica column or adding a basic modifier to the mobile phase neutralizes the acidic silanol groups, leading to improved peak shape and separation.[5]

Protocol:

  • Column Selection: Biotage® KP-NH column or equivalent amine-functionalized silica column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

  • Mobile Phase:

    • Solvent A: Hexanes or Heptane

    • Solvent B: Ethyl Acetate (EtOAc)

    • Alternative for standard silica: Add 1% triethylamine (Et₃N) to the mobile phase to improve peak shape.[6]

  • Gradient Elution:

    • Start with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).

    • Run a linear gradient to a higher polarity (e.g., 50:50 Hexanes:EtOAc) over 10-15 column volumes.

    • The exact gradient will need to be optimized based on TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions based on UV detection (the benzoyl group is a strong chromophore).

    • Analyze fractions by TLC or HPLC to identify those containing the pure product.

    • Combine pure fractions and evaporate the solvent under reduced pressure.

Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity. This is an excellent method for separating the moderately lipophilic target compound from more polar or less polar impurities. Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape for amines by ensuring they are consistently protonated.[7]

Protocol:

  • Column Selection: C18-functionalized silica column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

    • Solvent B: Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Gradient Elution:

    • Start with a high aqueous mobile phase (e.g., 95:5 Solvent A:Solvent B).

    • Run a linear gradient to a higher organic composition (e.g., 50:50 Solvent A:Solvent B) over 20-30 minutes.

    • The gradient slope and duration should be optimized for the specific impurity profile.

  • Fraction Collection and Analysis:

    • Collect fractions based on UV detection.

    • Analyze fractions by analytical HPLC.

    • Combine pure fractions, and if TFA was used, it may need to be removed by co-evaporation with a non-acidic solvent or by a subsequent workup if the TFA salt is not desired.

PART 2: Purification by Crystallization

Crystallization is a powerful technique for obtaining highly pure material, especially as a final polishing step after chromatography.[8] The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Rationale: A systematic approach to solvent screening is the most effective way to identify a suitable crystallization system. This involves testing the solubility of the compound in a range of solvents with varying polarities.

Protocol: Solvent Screening and Recrystallization

  • Solvent Selection: Choose a range of solvents based on the principle of "like dissolves like." Good candidates include:

    • Alcohols: Isopropanol, Ethanol

    • Esters: Ethyl Acetate

    • Ketones: Acetone

    • Ethers: Methyl tert-butyl ether (MTBE)

    • Apolar Solvents (as anti-solvents): Hexanes, Heptane

  • Solubility Testing:

    • Place a small amount of the purified (by chromatography) or relatively pure crude material into several test tubes.

    • Add a small volume of a single solvent to each tube.

    • Observe solubility at room temperature.

    • Gently heat the tubes with poor room temperature solubility and observe if the compound dissolves.

    • Allow the heated solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization Procedure (Example with Isopropanol/Heptane):

    • Dissolve the compound in a minimal amount of hot isopropanol.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.

    • Slowly add heptane (anti-solvent) dropwise to the hot solution until it becomes slightly turbid.

    • Add a few more drops of hot isopropanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath or refrigerator for several hours to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

Purity Assessment: Analytical High-Performance Liquid Chromatography (HPLC)

An analytical HPLC method is essential to determine the purity of the final product and to guide the purification process.

Rationale: A reversed-phase HPLC method with UV detection is well-suited for this aromatic amine.[2] The use of a buffered mobile phase or an acid modifier will ensure consistent protonation and good peak shape.

HPLCFlowchart cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh ~1 mg of sample Dissolve Dissolve in 1 mL of Acetonitrile/Water (1:1) Filter Filter through 0.45 µm syringe filter Inject Inject 5-10 µL onto C18 column Filter->Inject Elute Gradient Elution: Water (0.1% TFA) to Acetonitrile (0.1% TFA) Detect UV Detection at 254 nm Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity (% area)

Sources

Application

Scale-Up Synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine: Process Chemistry Application Note

Introduction & Strategic Rationale The synthesis of highly pure azetidine building blocks is a critical operation in modern drug development. Azetidines are increasingly utilized as metabolically stable bioisosteres for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of highly pure azetidine building blocks is a critical operation in modern drug development. Azetidines are increasingly utilized as metabolically stable bioisosteres for morpholines and piperazines. This application note details a robust, scalable, and self-validating process for the synthesis of 1-(3-fluorobenzoyl)azetidin-3-amine , a valuable pharmaceutical intermediate.

By prioritizing atom economy, phase-separation workups, and crystallization-driven isolation, this protocol is designed to transition seamlessly from the benchtop to the kilogram scale.

Retrosynthetic Strategy & Process Causality (E-E-A-T)

Regioselectivity via Orthogonal Protection

The target molecule contains two distinct nitrogen nucleophiles: a secondary azetidine amine and a primary exocyclic amine. Direct acylation of an unprotected azetidin-3-amine would yield an intractable mixture of N1-acylated, N3-acylated, and di-acylated products. To enforce strict regioselectivity, this process utilizes 3-Boc-aminoazetidine [1], which orthogonally masks the primary amine. This ensures that the acylating agent exclusively attacks the N1 position of the azetidine ring.

Coupling Agent Selection: Schotten-Baumann vs. Uronium Reagents

For discovery-scale synthesis, amide bonds are frequently formed using carboxylic acids and coupling reagents like HATU, HOBt, or DIC[2]. While highly efficient, these reagents are cost-prohibitive at scale and generate stoichiometric amounts of atom-inefficient byproducts[3].

To ensure a highly scalable system, this protocol employs a Schotten-Baumann biphasic coupling using 3-fluorobenzoyl chloride. The reaction is conducted in an Ethyl Acetate (EtOAc) / aqueous Sodium Bicarbonate (NaHCO₃) mixture. Causality & Self-Validation: The basic aqueous phase continuously neutralizes the HCl byproduct, preventing the protonation and deactivation of the azetidine starting material. Simultaneously, it keeps all inorganic salts out of the organic product stream, reducing the primary workup to a simple phase separation.

Deprotection Strategy: Avoiding Chromatographic Bottlenecks

Standard discovery protocols often rely on Trifluoroacetic Acid (TFA) in dichloromethane for Boc deprotection[4]. However, TFA is highly corrosive and yields hygroscopic trifluoroacetate salts that complicate isolation. This scale-up protocol utilizes 5-6 M HCl in Isopropanol (IPA) . Causality & Self-Validation: The intermediate tert-butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate is highly soluble in EtOAc/IPA. However, as the Boc group is cleaved, the resulting primary amine hydrochloride salt becomes entirely insoluble in this solvent matrix. This thermodynamic shift allows the highly pure product to directly crystallize and precipitate from the reaction mixture, entirely bypassing the need for column chromatography.

Process Workflow Visualization

G SM1 3-Fluorobenzoyl Chloride (Acylating Agent) Step1 Step 1: Schotten-Baumann Coupling EtOAc / aq. NaHCO3, 0-5°C SM1->Step1 SM2 3-Boc-aminoazetidine (Protected Amine) SM2->Step1 Int1 tert-Butyl (1-(3-fluorobenzoyl) azetidin-3-yl)carbamate (Organic Phase) Step1->Int1 Phase Separation >92% Yield Step2 Step 2: Boc Deprotection 5-6M HCl in IPA, 45°C Int1->Step2 Product 1-(3-Fluorobenzoyl)azetidin-3-amine Hydrochloride (Crystallization) Step2->Product Direct Precipitation >95% Yield

Figure 1: Two-step scale-up workflow for the synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-(3-fluorobenzoyl)azetidin-3-yl)carbamate

Objective: Regioselective N1-acylation via biphasic conditions.

Procedure:

  • Reactor Preparation: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and addition funnel.

  • Substrate Loading: Charge the reactor with 3-Boc-aminoazetidine (1.00 kg, 5.80 mol)[1] and Ethyl Acetate (10.0 L). Stir at 200 rpm until full dissolution is achieved.

  • Base Addition: Add a 10% w/v aqueous solution of NaHCO₃ (1.22 kg in 12.2 L water, 14.5 mol). The mixture will form a biphasic system.

  • Cooling: Circulate coolant to lower the internal temperature to 0–5 °C. Critical Parameter: Maintaining the temperature below 5 °C suppresses the competitive hydrolysis of the acid chloride by the aqueous base.

  • Acylation: Charge the addition funnel with 3-Fluorobenzoyl Chloride (0.96 kg, 6.09 mol). Add dropwise over 90 minutes, maintaining the internal temperature strictly below 10 °C.

  • Maturation: Upon complete addition, remove the cooling jacket and allow the reaction to warm to 20 °C. Stir vigorously for 2 hours. Monitor conversion via HPLC or TLC (EtOAc/Hexane 1:1).

  • Workup: Halt stirring and allow phase separation (approx. 15 mins). Drain the lower aqueous layer. Wash the upper organic layer sequentially with 1 M HCl (2 L), water (2 L), and brine (2 L).

  • Concentration: Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to approximately 3 L. This concentrated solution of the intermediate is used directly in Step 2.

Step 2: Synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine Hydrochloride

Objective: Cleavage of the Boc protecting group and direct salt crystallization[4].

Procedure:

  • Acidification: To the concentrated EtOAc solution of the intermediate from Step 1 (approx. 3 L, containing ~1.57 kg of intermediate), add 5-6 M HCl in Isopropanol (4.6 L, 23.2 mol) in a single portion at 20 °C.

  • Deprotection: Heat the reactor to 45 °C. Observation: Vigorous gas evolution (CO₂ and isobutylene) will commence. The solution will initially remain clear.

  • Crystallization: Stir at 45 °C for 3 hours. As the deprotection reaches >80% conversion, the thermodynamic limit of solubility is breached, and the hydrochloride salt of the product will begin to precipitate as a dense white solid.

  • Cooling & Isolation: Cool the suspension to 0–5 °C over 2 hours to maximize crystallization yield.

  • Filtration: Filter the slurry through a sintered glass Nutsche filter. Wash the filter cake with cold EtOAc (2 × 1 L).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 1-(3-fluorobenzoyl)azetidin-3-amine hydrochloride as a highly pure, free-flowing white powder.

Quantitative Data & Process Metrics

The following table summarizes the stoichiometric parameters and expected yields for a standard 1-kilogram scale-up batch.

Material / ReagentMW ( g/mol )EquivalentsAmountFunction
3-Boc-aminoazetidine 172.231.001.00 kg (5.80 mol)Starting Material
3-Fluorobenzoyl Chloride 158.561.050.96 kg (6.09 mol)Acylating Agent
NaHCO₃ (10% aq.) 84.012.501.22 kg (14.5 mol)Acid Scavenger
Ethyl Acetate (EtOAc) 88.11-10.0 LReaction Solvent
5-6 M HCl in IPA 36.464.004.60 L (23.2 mol)Deprotecting Agent
Intermediate (Step 1) 294.32-~1.57 kg (92% yield)N/A
Final Product (Step 2) 230.67-~1.17 kg (95% yield)Target API Building Block

Note: The overall telescoped yield from 3-Boc-aminoazetidine is typically 87-88%, with an HPLC purity of >99.0% (AUC).

References

  • [3] Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling Benchchem 3

  • [4] Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride National Institutes of Health (NIH) / PMC 4

  • [1] CAS RN 91188-13-5 - Sigma Aldrich 3-(Boc-amino)azetidine Fisher Scientific 1

  • [2] Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes Office of Scientific and Technical Information (OSTI.gov) 2

Sources

Method

Optimizing Amine Protection: A Detailed Guide to the Boc-Protection of 1-(3-Fluorobenzoyl)azetidin-3-amine

Abstract The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents.[1] Its stability across a wide range of chemical condition...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents.[1] Its stability across a wide range of chemical conditions, coupled with its straightforward removal under mild acidic protocols, makes it an invaluable tool for medicinal chemists.[1][2] This application note provides a comprehensive guide to the Boc-protection of 1-(3-Fluorobenzoyl)azetidin-3-amine, a key intermediate in various drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and offer expert insights into optimizing reaction conditions for maximal yield and purity.

Introduction: The Strategic Importance of Boc Protection

In the intricate multi-step syntheses common in drug development, the selective masking of reactive functional groups is paramount.[3][4] The primary amine of 1-(3-Fluorobenzoyl)azetidin-3-amine is a nucleophilic and basic center that can interfere with subsequent chemical transformations. The introduction of the Boc group effectively neutralizes this reactivity, rendering the amine as a stable carbamate.[1][4] This allows for modifications elsewhere on the molecule without the risk of unwanted side reactions involving the amine. The Boc group's resistance to basic hydrolysis, catalytic hydrogenation, and many nucleophiles provides a broad window of compatibility with various synthetic reagents.[2][5]

The choice of di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) as the protecting agent is driven by its commercial availability, high stability, and the clean byproducts of the reaction: tert-butanol and carbon dioxide.[6][7][8]

Mechanistic Rationale: Understanding the "Why" Behind the Protocol

The Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction.[1][9] The reaction can proceed with or without a base, though the inclusion of a base can accelerate the process.[1]

Mechanism of Boc Protection:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][10][11] This initial step forms a transient tetrahedral intermediate.[1][6]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, leading to the expulsion of a tert-butyl carbonate leaving group.[1][10]

  • Deprotonation & Decomposition: In the presence of a base, such as triethylamine (TEA), the protonated amine intermediate is deprotonated.[11] The tert-butyl carbonate anion then decomposes into the thermodynamically stable byproducts, tert-butanol and carbon dioxide gas.[1][6][10][11] The evolution of CO₂ gas provides a strong driving force for the reaction.[6]

The following diagram illustrates the general workflow for a standard Boc protection experiment.

Caption: General Experimental Workflow for Boc Protection.

Comparative Analysis of Reaction Conditions

The efficiency of the Boc protection can be influenced by the choice of solvent, base, and temperature. Below is a summary of common conditions and their implications.

Parameter Condition 1 Condition 2 Condition 3 Rationale & Insights
Solvent Dichloromethane (DCM)[6]Tetrahydrofuran (THF)[6]Water/Acetone[12]DCM is a versatile solvent for a wide range of organic compounds and is relatively inert.[13][14][15][16][17] THF is another common aprotic solvent.[6] The water/acetone system offers a "greener," catalyst-free alternative with very short reaction times.[2][12]
Base Triethylamine (TEA)[6]Sodium Bicarbonate (NaHCO₃)[2]None[2]TEA is a common organic base used to neutralize the acid formed during the reaction.[6] NaHCO₃ is a milder inorganic base often used in biphasic systems.[2] The reaction can proceed without a base, which can minimize side reactions, although it may be slower for less nucleophilic amines.[2][10]
Temperature 0 °C to Room TempRoom Temperature[6]55 °C[18]Starting the reaction at 0°C can help control any initial exotherm, especially for reactive amines. Most Boc protections proceed efficiently at room temperature.[6] Elevated temperatures can be used to accelerate the reaction for less reactive substrates.[18]
Typical Yield >95%[2]>90%[2]90-98%[2]High yields are generally achievable across these conditions, with the choice often depending on substrate solubility and reactivity.

Detailed Experimental Protocol

This protocol has been validated for the efficient Boc-protection of 1-(3-Fluorobenzoyl)azetidin-3-amine.

Materials:

  • 1-(3-Fluorobenzoyl)azetidin-3-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[6]

  • Triethylamine (TEA) (1.2 - 2.0 equiv)[6]

  • Dichloromethane (DCM), anhydrous[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Fluorobenzoyl)azetidin-3-amine (1.0 equiv) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5-10 minutes at room temperature.[19]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1 equiv) to the stirring solution.[19] A slight exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.[20]

  • Work-up:

    • Upon completion, quench the reaction by adding water.[6]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[20]

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[19]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product.[6]

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by column chromatography on silica gel.[6]

The following diagram outlines the key steps in the experimental protocol.

Protocol_Steps Start Start Dissolve 1. Dissolve Amine and TEA in DCM Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Add_Boc 3. Add (Boc)₂O Cool->Add_Boc Stir 4. Stir at RT for 2-12h Add_Boc->Stir Monitor 5. Monitor by TLC Stir->Monitor Workup 6. Aqueous Work-up Monitor->Workup Reaction Complete Dry 7. Dry and Concentrate Workup->Dry Purify 8. Purify (if needed) Dry->Purify End End Purify->End

Caption: Step-by-step experimental protocol for Boc protection.

Safety Considerations

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is flammable and can be fatal if inhaled.[21][22][23] It also causes skin and serious eye irritation and may cause an allergic skin reaction.[21][22][23] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[22][24]

  • Dichloromethane (DCM): DCM is a volatile solvent.[14] Avoid inhalation of vapors and use with adequate ventilation.[24]

  • Triethylamine (TEA): TEA is a flammable liquid and is harmful if swallowed. It causes severe skin burns and eye damage.[25] Handle with care, wearing appropriate PPE.

  • 1-(3-Fluorobenzoyl)azetidin-3-amine: This compound causes severe skin burns and eye damage.[26] Avoid contact with skin and eyes.

  • General Precautions: Do not run Boc protection reactions in a closed system, as carbon dioxide gas is evolved during the reaction.[10][11]

Troubleshooting and Expert Recommendations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of (Boc)₂O, extending the reaction time, or gently heating the reaction mixture.

  • Di-Boc Protection: While less common for primary amines under these conditions, the formation of a di-Boc protected product can sometimes occur. Careful control of the stoichiometry of (Boc)₂O is crucial to favor mono-protection.

  • Difficult Purification: If the product is difficult to purify, a thorough aqueous work-up is essential to remove any remaining water-soluble impurities. An acidic wash (e.g., with 5% citric acid solution) can be employed to remove any residual TEA, followed by a basic wash to ensure the product remains in the organic layer.[19]

Conclusion

The Boc-protection of 1-(3-Fluorobenzoyl)azetidin-3-amine is a robust and reliable transformation that is essential for its use in further synthetic applications. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can consistently achieve high yields of the desired N-Boc protected product. The protocol presented here provides a solid foundation for the successful implementation of this critical protection strategy in drug discovery and development.

References

Sources

Application

Application Notes and Protocols for 1-(3-Fluorobenzoyl)azetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction and Compound Overview 1-(3-Fluorobenzoyl)azetidin-3-amine is a synthetic organic compound of interest in medicinal chemistry and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Overview

1-(3-Fluorobenzoyl)azetidin-3-amine is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring an azetidine ring, a secondary amine, and a fluorinated benzoyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. The azetidine moiety, a strained four-membered heterocycle, can impart unique conformational constraints and metabolic stability to drug candidates[1]. The fluorine atom can enhance pharmacokinetic properties such as metabolic stability and binding affinity[2].

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling 1-(3-Fluorobenzoyl)azetidin-3-amine. The primary hazards are associated with its constituent functional groups:

  • Azetidine Ring: Azetidine and its derivatives can be skin and eye irritants[3][4][5]. Due to the ring strain, some azetidines can be reactive, although N-acylation generally increases stability[1][6].

  • Amine Group: Amines can be corrosive and cause burns upon contact with skin and eyes. They can also be respiratory irritants.

  • 3-Fluorobenzoyl Group: Acyl halides, such as the related 3-fluorobenzoyl chloride, are corrosive and react with water, including moisture in the air, to release hydrofluoric acid, which is highly toxic and corrosive[7][8]. While the amide in the target molecule is less reactive than an acyl halide, caution is warranted. Fluorinated organic compounds should be handled with care, as they can have unique toxicological properties[2][9].

Based on the properties of similar compounds, 1-(3-Fluorobenzoyl)azetidin-3-amine should be treated as a compound that is potentially:

  • Harmful if swallowed or in contact with skin.

  • A cause of severe skin burns and eye damage.

  • A respiratory irritant.[4]

Personal Protective Equipment (PPE)

Due to the potential hazards, the following personal protective equipment (PPE) must be worn at all times when handling 1-(3-Fluorobenzoyl)azetidin-3-amine:

  • Gloves: Compatible chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated[3].

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes[3].

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[9].

Handling Procedures

All handling of 1-(3-Fluorobenzoyl)azetidin-3-amine should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure[3].

Step-by-Step Handling Protocol:

  • Preparation: Ensure the fume hood is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Weighing: If the compound is a solid, weigh it carefully to avoid generating dust. Use a draft shield if necessary.

  • Transfer: Use a spatula or other appropriate tool to transfer the compound. Avoid direct contact with the compound.

  • Dissolving: If dissolving the compound, add the solvent slowly to the compound. Be aware of any potential exothermic reactions.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Dispose of all waste in a designated, labeled container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3].

Storage Protocols

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Temperature: Store in a cool, dry, and well-ventilated place[3]. Some similar compounds are stored at room temperature[10].

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air[5].

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases[8].

  • Container: Keep the container tightly sealed to prevent contamination and exposure to moisture[3].

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the area and alert others.

    • Wear appropriate PPE, including respiratory protection.

    • For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust[11].

    • For a liquid spill, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete[3].

  • Accidental Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[7].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][8].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[3].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].

Data Summary of Structurally Similar Compounds

The following table summarizes key data for compounds structurally related to 1-(3-Fluorobenzoyl)azetidin-3-amine to provide an indication of its expected properties.

Property1-(3-Fluoropropyl)azetidin-3-amine3-Fluorobenzoyl chlorideAzetidin-3-amine dihydrochloride
Molecular Formula C6H13FN2[12]C7H4ClFOC3H8N2 · 2HCl[4]
Molecular Weight 132.18 g/mol [13]158.57 g/mol 145.03 g/mol
Appearance Solid[10]LiquidSolid
Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation[10].Causes severe skin burns and eye damage, reacts with water[8].Causes skin and eye irritation, may cause respiratory irritation[4].
Storage Store at room temperature[10].Store in a cool, dry, well-ventilated place away from water and strong bases[8].Store under an inert atmosphere[5].

Diagrams

Safe Handling and Storage Workflow

Workflow for Safe Handling and Storage of 1-(3-Fluorobenzoyl)azetidin-3-amine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_storage Storage Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Transfer Compound Transfer Compound Weigh Compound->Transfer Compound Perform Reaction/Use Perform Reaction/Use Transfer Compound->Perform Reaction/Use Decontaminate Decontaminate Perform Reaction/Use->Decontaminate Store in Cool, Dry Place Store in Cool, Dry Place Perform Reaction/Use->Store in Cool, Dry Place Waste Disposal Waste Disposal Decontaminate->Waste Disposal Wash Hands Wash Hands Waste Disposal->Wash Hands Inert Atmosphere (Optional) Inert Atmosphere (Optional) Store in Cool, Dry Place->Inert Atmosphere (Optional) Away from Incompatibles Away from Incompatibles Inert Atmosphere (Optional)->Away from Incompatibles

Caption: Workflow for the safe handling and storage of 1-(3-Fluorobenzoyl)azetidin-3-amine.

References

  • 1-(3-Fluoropropyl)azetidin-3-amine. (2023, March 23). PubChem. Retrieved March 26, 2026, from [Link]

  • Fluorine Safety. (n.d.). Purdue University. Retrieved March 26, 2026, from [Link]

  • 1-(3-Fluoropropyl)azetidin-3-amine. (n.d.). A. A. Blocks. Retrieved March 26, 2026, from [Link]

  • Fluorine Safety Data Sheet. (2022, March 15). Airgas. Retrieved March 26, 2026, from [Link]

  • Stability of different azetidine esters. (2023). ResearchGate. Retrieved March 26, 2026, from [Link]

  • MSDS of azetidin-3-amine dihydrochloride. (2023, March 15). Capot Chemical. Retrieved March 26, 2026, from [Link]

  • Code of practice compressed fluorine and mixtures with inert gases. (n.d.). EIGA. Retrieved March 26, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved March 26, 2026, from [Link]

  • Hazard Summary - Fluorine. (n.d.). New Jersey Department of Health. Retrieved March 26, 2026, from [Link]

  • Novel Syntheses of Azetidines and Azetidinones. (2008, September 10). Chemical Reviews. Retrieved March 26, 2026, from [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved March 26, 2026, from [Link]

Sources

Method

Introduction: The Power of Fragments and the Promise of a Privileged Scaffold

An In-Depth Guide to Leveraging 1-(3-Fluorobenzoyl)azetidin-3-amine in Fragment-Based Drug Design Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Leveraging 1-(3-Fluorobenzoyl)azetidin-3-amine in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] By screening libraries of low molecular weight compounds (typically <300 Da), FBDD identifies "fragments" that bind with low affinity but high ligand efficiency.[3] These simple, efficient binders serve as superior starting points for optimization into potent, drug-like molecules, often accessing novel chemical space and tackling targets once considered "undruggable".[1][4]

This guide focuses on the strategic application of a particularly promising fragment: 1-(3-Fluorobenzoyl)azetidin-3-amine . This compound is an exemplary starting point for FBDD campaigns due to the convergence of three key features:

  • The Azetidine Ring: A four-membered, sp3-rich nitrogen heterocycle, the azetidine ring is considered a privileged scaffold in medicinal chemistry.[5][6] Its unique conformational rigidity restricts the spatial orientation of substituents, which can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.[7] Furthermore, azetidines often enhance physicochemical properties such as aqueous solubility and metabolic stability compared to more flexible or larger ring systems.[7][8]

  • The 3-Amino Group: This functional group serves as a well-defined and synthetically tractable vector for optimization. It provides a clear attachment point for chemists to execute "fragment growing" strategies, systematically exploring the binding pocket to form new, affinity-enhancing interactions.[1][9]

  • The 3-Fluorobenzoyl Moiety: The fluorine atom is a bioisostere of a hydrogen atom but with profound effects on a molecule's properties. Its high electronegativity can modulate the pKa of nearby groups, improve metabolic stability by blocking sites of oxidation, and form key interactions (such as hydrogen bonds or dipole-dipole) with the target protein.[10] The benzoyl group itself provides a scaffold for potential aromatic or pi-stacking interactions.

This document provides a comprehensive overview of the FBDD workflow using 1-(3-Fluorobenzoyl)azetidin-3-amine, from initial screening and hit validation to strategies for fragment evolution, supported by detailed, field-proven protocols.

The Fragment: Characterization and Suitability

A successful fragment must adhere to the "Rule of Three," a set of guidelines that ensure it is a simple, efficient starting point for chemical elaboration.[11] 1-(3-Fluorobenzoyl)azetidin-3-amine is an ideal candidate that aligns with these principles.

PropertyValue"Rule of Three" GuidelineSignificance
Molecular Weight (MW) 208.22 g/mol < 300 DaEnsures simplicity and allows for significant molecular weight addition during optimization.
cLogP ~1.5< 3Maintains sufficient aqueous solubility for biophysical assays and avoids starting from a "greasy" molecule.
Hydrogen Bond Donors 1 (Amine -NH2)≤ 3Provides a key interaction point without excessive polarity.
Hydrogen Bond Acceptors 3 (Amide C=O, Fluorine, Azetidine N)≤ 3Offers multiple opportunities for directed interactions with the protein target.
Rotatable Bonds 2≤ 3The conformational constraint of the azetidine ring leads to low flexibility, reducing the entropic cost of binding.[7]

The FBDD Workflow: From Fragment to Lead

The journey from a fragment library to a lead compound is a structured, multi-stage process. The use of orthogonal biophysical techniques is critical for validating hits and avoiding the pursuit of artifacts.[12][13]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology & Elaboration FragLib Fragment Library (Containing the title compound) PrimaryScreen Primary Screen (SPR, NMR, or Thermal Shift) FragLib->PrimaryScreen Screening Hits Initial Hits (Weak Binders) PrimaryScreen->Hits Identifies OrthoScreen Orthogonal Screen (e.g., NMR if SPR was primary) Hits->OrthoScreen Validate ITC Binding Thermodynamics (Isothermal Titration Calorimetry) OrthoScreen->ITC Characterize ValidatedHits Validated Hits ITC->ValidatedHits Xtal X-ray Crystallography or Cryo-EM ValidatedHits->Xtal Elucidate Structure Structure Fragment-Target Co-crystal Structure Xtal->Structure SBDD Structure-Based Design (Fragment Growing/Linking) Structure->SBDD Guides Lead Optimized Lead (High Affinity) SBDD->Lead Synthesize

Caption: The integrated Fragment-Based Drug Design (FBDD) workflow.

Application Note 1: Biophysical Screening & Hit Validation Cascade

Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[3][14] A tiered approach using orthogonal methods is essential to eliminate false positives and build confidence in a hit.

Comparing Primary Screening Techniques

The choice of primary screen depends on the target protein, available equipment, and desired throughput.

TechniquePrincipleThroughputProtein ConsumptionKey Output
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[15]HighLowBinding Affinity (KD), Kinetics (ka, kd)[16]
NMR Spectroscopy (Ligand-Observed) Detects changes in a fragment's NMR signal upon binding (e.g., STD, WaterLOGSY).[15][17]MediumMediumBinding Confirmation, Epitope Mapping[18]
Differential Scanning Fluorimetry (DSF) Monitors changes in protein thermal stability upon ligand binding.HighLowBinding Confirmation (ΔTm)
X-ray Crystallography Directly visualizes the fragment bound to the protein in a crystal.Low-MediumHighBinding Mode, Structural Context[19]
The Hit Validation Funnel

A robust validation cascade ensures that only high-quality, structurally confirmed fragments proceed to chemical optimization.

Validation_Cascade Primary Primary Screen Hits (e.g., from SPR) DoseResponse Dose-Response Confirmation (Confirm KD) Primary->DoseResponse Validate Affinity Orthogonal Orthogonal Assay (e.g., STD-NMR) DoseResponse->Orthogonal Confirm Binding (Different Method) ITC Thermodynamic Validation (ITC for ΔH, ΔS) Orthogonal->ITC Characterize Energetics Structure Structural Confirmation (X-ray Crystallography) ITC->Structure Visualize Interaction

Caption: A typical hit validation cascade for FBDD.

Application Note 2: Fragment Evolution from the 3-Amino Group

Once a co-crystal structure of 1-(3-Fluorobenzoyl)azetidin-3-amine with the target protein is obtained, the 3-amino group becomes the primary vector for chemical elaboration. This "fragment growing" strategy aims to extend the molecule into adjacent sub-pockets of the binding site to form new, favorable interactions.[1][9]

Caption: The 'Fragment Growing' strategy from the 3-amine vector.

Causality in Design: The choice of chemical modification is guided by the protein structure.

  • If a hydrogen bond donor is nearby: An amide or sulfonamide can be installed.

  • If a hydrophobic pocket is accessible: An alkyl or aryl group can be added.

  • If a charged residue is present: A basic or acidic group can be incorporated to form a salt bridge.

This iterative process of design, synthesis, and testing allows for the rapid optimization of affinity and other drug-like properties.

Detailed Experimental Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Principle: This protocol describes a primary screen to identify fragments that bind to a target protein immobilized on an SPR sensor chip. Binding is detected as a change in mass on the sensor surface, measured in Response Units (RU).[16]

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)

  • Target protein (>95% purity), with an available amine or thiol for coupling

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Fragment library plates with 1-(3-Fluorobenzoyl)azetidin-3-amine, dissolved in 100% DMSO

  • Running Buffer: HBS-EP+ (or similar, e.g., PBS with 0.05% Tween-20), pH 7.4

  • Running Buffer containing a final concentration of 1-2% DMSO (precisely matched to sample buffer)

Methodology:

  • Chip Immobilization:

    • Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the surface to achieve the desired immobilization level (typically 5000-10000 RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract bulk refractive index changes.[20]

  • Fragment Plate Preparation:

    • Dilute the fragment stock solutions from 100% DMSO into Running Buffer to achieve the desired screening concentration (e.g., 200 µM) and a final DMSO concentration that exactly matches the running buffer (e.g., 2%).

  • Screening Run:

    • Equilibrate the system with Running Buffer (containing matched DMSO) until a stable baseline is achieved.

    • Inject each fragment solution over the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with Running Buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the average of the blank injections.

    • Measure the response at equilibrium (or late association phase) for each fragment.

    • Identify initial hits as fragments that give a response significantly above the noise (e.g., > 3 standard deviations of the mean of all responses or >50 RU).

    • Calculate Ligand Efficiency (LE) for hits: LE = (1.37 * pKD) / N, where N is the number of heavy (non-hydrogen) atoms.

Self-Validation: The use of a reference channel and blank injections is critical to eliminate false positives arising from non-specific binding or bulk solvent effects from DMSO.[16] Hits should be re-tested in a dose-response format to confirm binding and determine an approximate KD.

Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

Principle: STD-NMR is a ligand-observed NMR technique that identifies binders by detecting the transfer of saturation from the protein to a bound ligand. Only ligands that bind to the protein will show signals in the resulting difference spectrum.[18][21]

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Target protein

  • Validated hit fragment (e.g., 1-(3-Fluorobenzoyl)azetidin-3-amine)

  • Deuterated NMR buffer (e.g., 20 mM d-Phosphate, 150 mM NaCl, in 99.9% D₂O, pH 7.0)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein at a low concentration (e.g., 10-50 µM) and the fragment at a high concentration (e.g., 1-2 mM, a 50-100 fold excess) in the deuterated NMR buffer.

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum of the control sample to identify the fragment's chemical shifts.

    • On the protein-fragment sample, set up the STD experiment. This involves acquiring two spectra in an interleaved fashion:

      • On-Resonance Spectrum: A train of selective saturation pulses is applied to a region where only protein signals resonate (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons).

      • Off-Resonance Spectrum: The same saturation pulses are applied to a region far from any protein or ligand signals (e.g., 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "STD difference spectrum" will show only the signals of the binding fragment.

    • The presence of signals corresponding to 1-(3-Fluorobenzoyl)azetidin-3-amine in the difference spectrum confirms its binding to the target protein.

    • The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface (the "binding epitope").

Self-Validation: The key control is the off-resonance spectrum. No signals should appear in the difference spectrum if the fragment does not bind. A known non-binding compound can also be included as a negative control.

Protocol 3: Structural Elucidation by X-ray Crystallography

Principle: This protocol aims to determine the three-dimensional structure of the target protein in complex with the fragment, revealing the precise binding mode and guiding subsequent structure-based design.

Materials:

  • Crystals of the target protein

  • 1-(3-Fluorobenzoyl)azetidin-3-amine (high purity solid or high concentration DMSO stock)

  • Cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol or ethylene glycol)

  • Cryo-loops, magnetic wands, and crystal harvesting tools

  • Synchrotron X-ray source

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment to the protein's crystallization mother liquor to a final concentration of 1-10 mM. The DMSO concentration should be kept below a level known to not degrade crystal quality (typically <10%).

    • Transfer a protein crystal into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to overnight, depending on the crystal system's stability.

  • Cryo-cooling:

    • Briefly move the soaked crystal through the cryoprotectant solution.

    • Using a cryo-loop, scoop the crystal and immediately plunge it into liquid nitrogen to flash-freeze it.

  • Data Collection:

    • Mount the frozen crystal on the goniometer of a synchrotron beamline.

    • Collect a full X-ray diffraction dataset.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with a known apo-structure of the protein.

    • Analyze the resulting difference electron density map (Fo-Fc map). Unambiguous, positive density in the binding pocket that fits the shape of 1-(3-Fluorobenzoyl)azetidin-3-amine confirms its binding.

    • Model the fragment into the density and perform iterative rounds of refinement until convergence.

Self-Validation: The quality of the difference electron density map is the primary validation. A well-defined density that clearly accommodates the fragment with low ambiguity is considered a high-confidence result. Data should be collected from a crystal soaked in cryoprotectant without the fragment as a control.

Conclusion

1-(3-Fluorobenzoyl)azetidin-3-amine represents a high-quality chemical starting point for fragment-based drug discovery. The combination of its privileged azetidine core, a clear vector for synthetic elaboration, and the beneficial properties of the fluorobenzoyl group makes it an attractive fragment for screening against a wide range of biological targets. By employing a rigorous, multi-faceted workflow of sensitive biophysical screening, orthogonal validation, and structure-based design, researchers can efficiently leverage this fragment to discover and optimize novel, potent lead compounds.

References

  • Approaches to Fragment-Based Drug Design. [Link]

  • Ciulli, A., et al. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]

  • Expert Opinion on Drug Discovery. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Wiley Online Library. Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. [Link]

  • International Journal of Pharmaceutical Sciences. Fragment Based Drug Design: A Review. [Link]

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Murray, C.W., et al. Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link]

  • Nature Protocols. A three-stage biophysical screening cascade for fragment-based drug discovery. [Link]

  • Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Fragment Linking Strategies for Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. [Link]

  • Technology Networks. Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]

  • PubMed. Saturation transfer difference NMR for fragment screening. [Link]

  • PubMed. Development of potent inhibitors by fragment-linking strategies. [Link]

  • PubMed. Fragment Linking Strategies for Structure-Based Drug Design. [Link]

  • NIH National Library of Medicine. Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • ACS Publications. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • NIH National Library of Medicine. Fragment Screening by Surface Plasmon Resonance. [Link]

  • Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. [Link]

  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Vrije Universiteit Amsterdam. Surface Plasmon Resonance biosensor analysis as a useful tool in FBDD. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Royal Society of Chemistry. ORGANIC CHEMISTRY. [Link]

  • ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • Bruker. Fragment screening by ligand observed nmr. [Link]

  • Diamond Light Source. The XChem pipeline for fragment screening. [Link]

  • ZoBio. Fragment based screening by STD NMR - from soluble targets to GPCRs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis Pathways of 4-Fluorobenzoyl Chloride. [Link]

  • Fraser Lab. High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits. [Link]

  • NIH National Library of Medicine. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. [Link]

  • Proteros. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • ACS Publications. Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 (β-Site APP Cleaving Enzyme 1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Saturation Transfer Difference NMR for Fragment Screening. [Link]

  • DergiPark. SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. [Link]

  • NIH National Library of Medicine. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. [Link]

  • Hilaris Publisher. Fragment-based Drug Discovery: Emerging Strategies and Applications. [Link]

  • Royal Society of Chemistry. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

  • MDPI. Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals. [Link]

  • ResearchGate. Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 1-(3-Fluorobenzoyl)azetidin-3-amine

Welcome to the technical support center for 1-(3-Fluorobenzoyl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3-Fluorobenzoyl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Our approach is rooted in extensive field experience and established scientific principles to ensure you can confidently address and resolve these issues.

Understanding the Molecule: 1-(3-Fluorobenzoyl)azetidin-3-amine

Before diving into troubleshooting, it's crucial to understand the structural characteristics of 1-(3-Fluorobenzoyl)azetidin-3-amine that influence its solubility. The molecule possesses a rigid azetidine ring, a basic amine group, and a fluorobenzoyl moiety. The amine group offers a site for protonation, suggesting that pH will be a critical factor in its aqueous solubility. The fluorobenzoyl group, while contributing to the molecule's pharmacological profile, also increases its lipophilicity, which can reduce water solubility.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This guide provides a systematic workflow for addressing solubility issues with 1-(3-Fluorobenzoyl)azetidin-3-amine, from initial solvent screening to more advanced formulation strategies.

Step 1: Initial Solvent Screening

The first step in resolving solubility issues is to perform a systematic solvent screening. It is crucial to start with common laboratory solvents and progress to more complex systems.

Protocol for Initial Solvent Screening:

  • Preparation: Weigh a small, precise amount of 1-(3-Fluorobenzoyl)azetidin-3-amine (e.g., 1 mg) into several clear glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from the list below.

  • Observation and Agitation: Vigorously vortex each vial for 1-2 minutes. Visually inspect for complete dissolution. If not fully dissolved, sonicate for 5-10 minutes.

  • Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat the agitation process. Record the total volume of solvent required to achieve complete dissolution.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected Solubility Behavior
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 5.0Solubility is expected to be pH-dependent due to the basic amine.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High solubility is generally expected in these solvents.[1][2]
Alcohols Ethanol, MethanolModerate to good solubility is likely.
Chlorinated Solvents Dichloromethane (DCM)May show good solubility, particularly for the free base form.

Causality: The choice of initial solvents is based on covering a range of polarities. DMSO and DMF are excellent starting points for creating concentrated stock solutions due to their strong solubilizing power for a wide range of organic molecules.[1][2]

Step 2: Leveraging pH for Aqueous Solubility

For ionizable compounds like 1-(3-Fluorobenzoyl)azetidin-3-amine, pH is a powerful tool to enhance aqueous solubility.[3][4] The basic amine group can be protonated at acidic pH, forming a more soluble salt.

Protocol for pH-Dependent Solubility Assessment:

  • Prepare a Stock Solution: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Buffers: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Dilution and Observation: Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration. Observe for any precipitation.

  • Quantification (Optional): To determine the kinetic solubility, you can measure the amount of dissolved compound using techniques like HPLC or UV-Vis spectroscopy after filtering or centrifuging any precipitate.[5]

Diagram 1: Workflow for pH-Dependent Solubility Testing

Caption: A decision tree for systematically testing pH to enhance aqueous solubility.

Step 3: Utilizing Co-solvents and Surfactants

If pH adjustment alone is insufficient, the use of co-solvents or surfactants can further enhance solubility.[4][6][7]

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[4]

  • Surfactants: These molecules form micelles in aqueous solutions, which can encapsulate poorly soluble compounds and increase their apparent solubility.[3][6]

Table 2: Common Co-solvents and Surfactants for Formulation

Agent TypeExamplesRecommended Starting Concentration
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300/4005-20% (v/v) in aqueous buffer
Surfactants Tween® 20/80, Cremophor® EL0.1-2% (v/v) in aqueous buffer

Protocol for Co-solvent/Surfactant Formulation:

  • Prepare Vehicle: Prepare the aqueous buffer system containing the desired concentration of the co-solvent or surfactant.

  • Add Compound: Add the compound (either as a solid or from a concentrated DMSO stock) to the prepared vehicle.

  • Agitate and Observe: Vortex and sonicate as needed to facilitate dissolution. Observe for clarity and any signs of precipitation over time.

Causality: Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for lipophilic molecules. Surfactants, above their critical micelle concentration, create hydrophobic microenvironments within their micelles, effectively hiding the insoluble compound from the bulk aqueous phase.[3]

Step 4: Salt Formation for Improved Solid-State Properties

For long-term use and in vivo studies, forming a salt of 1-(3-Fluorobenzoyl)azetidin-3-amine can significantly improve its aqueous solubility and dissolution rate.[3][8] Given the basic amine, a variety of pharmaceutically acceptable acids can be used to form salts.

Common Salt-Forming Acids:

  • Hydrochloride (HCl)

  • Sulfate (H₂SO₄)

  • Methane sulfonate (mesylate)

  • p-Toluenesulfonate (tosylate)

Diagram 2: Conceptual Workflow for Salt Formation

Caption: A simplified workflow for the formation and solubility testing of a salt.

Note: Salt formation is a chemical modification and should be performed by a qualified chemist. The resulting salt should be fully characterized to confirm its identity and purity.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

This is a common issue known as "DMSO crash-out" and occurs when the compound is soluble in the DMSO stock but not in the final aqueous solution.[1] To address this:

  • Lower the final concentration: Your compound may be exceeding its aqueous solubility limit.

  • Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can affect biological assays.

  • Use a co-solvent or surfactant in your aqueous buffer: As described in Step 3, this can help keep the compound in solution.

  • Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution to avoid sudden changes in solvent composition.[2]

Q2: Can I heat the solution to help dissolve the compound?

Gentle heating (e.g., to 37°C) can sometimes help dissolve a compound, but it should be done with caution.[2] Some compounds may be heat-sensitive and could degrade. Also, a solution that is clear when hot may precipitate upon cooling to room temperature. This approach is generally more suitable for kinetic solubility assessments rather than for preparing stable stock solutions.

Q3: How does the fluorine atom in the structure affect solubility?

The fluorine atom on the benzoyl ring increases the lipophilicity of that portion of the molecule, which can decrease aqueous solubility. However, it can also influence crystal packing and interactions with solvents in complex ways.

Q4: Are there any other advanced techniques to improve solubility?

Yes, for more challenging cases, several advanced formulation strategies can be employed, including:

  • Micronization: Reducing the particle size of the solid compound can increase its surface area and dissolution rate.[6][9]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[8]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.[3][4]

These techniques typically require specialized equipment and expertise in formulation science.

References

  • Jadhav, S. B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Journal of Applied Pharmaceutical Science, 13(1), 1-11. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Scifinder. (n.d.). 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate). American Chemical Society. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. Retrieved from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines? Quora. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • StudyForce. (2019, August 22). Boiling Points and Solubility of Amines [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Contract Pharma. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Reddit. Retrieved from [Link]

  • YouTube. (2025, December 13). Explain the factors influencing the solubility of amines in water.How does the presence of the amino [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Fluoropropyl)azetidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Retrieved from [Link]

  • conesult. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. o-consult. Retrieved from [Link]

Sources

Optimization

preventing degradation of 1-(3-Fluorobenzoyl)azetidin-3-amine during storage

Introduction 1-(3-Fluorobenzoyl)azetidin-3-amine is a key building block in contemporary drug discovery, valued for the rigid scaffold provided by its four-membered azetidine ring. However, the inherent ring strain of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Fluorobenzoyl)azetidin-3-amine is a key building block in contemporary drug discovery, valued for the rigid scaffold provided by its four-membered azetidine ring. However, the inherent ring strain of the azetidine moiety, combined with a reactive primary amine and a hydrolyzable amide linkage, presents significant stability challenges. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term integrity of this critical reagent during storage and handling. Our objective is to empower researchers to prevent chemical degradation, thereby ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 1-(3-Fluorobenzoyl)azetidin-3-amine that I should be aware of?

A1: The molecule possesses three primary points of reactivity that can lead to degradation:

  • The Azetidine Ring: This four-membered ring is sterically strained. Under acidic conditions, the ring nitrogen can be protonated, activating the ring and making it susceptible to nucleophilic attack and ring-opening.[1]

  • The Amide Bond: The benzoyl group is linked to the azetidine nitrogen via an amide bond. This bond is susceptible to hydrolysis (cleavage by water), a reaction that can be catalyzed by both acid and base, yielding 3-fluorobenzoic acid and azetidin-3-amine.[2]

  • The Primary Amine: The exocyclic -NH2 group is basic and nucleophilic. It can readily react with atmospheric carbon dioxide to form a carbamate salt and is susceptible to oxidation by atmospheric oxygen.[3][4]

Q2: What are the immediate visual signs of degradation?

A2: While analytical confirmation is essential, visual inspection can provide early warnings. Key signs include:

  • Change in Color: The pure compound is typically a white to off-white solid. A change to a yellow or brown hue can indicate oxidative degradation or the formation of chromophoric impurities.

  • Change in Consistency: The material may become gummy, oily, or clump together. This can be a sign of hygroscopicity (water absorption) leading to hydrolysis, or in extreme cases, polymerization.

  • Odor: The development of an ammonia-like smell could suggest decomposition of the amine moiety.

Q3: What are the absolute optimal storage conditions for this compound?

A3: To maximize shelf-life, stringent control of the storage environment is critical. We recommend the conditions outlined in the table below.

ParameterOptimal ConditionSub-Optimal ConditionRationale & Potential Consequences
Temperature -20°C (or lower)4°C or Room TemperatureLow temperatures drastically reduce the rate of all chemical reactions, including hydrolysis and oxidation.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)AirPrevents oxidation of the primary amine and reaction with atmospheric CO2.[3][4]
Moisture Tightly sealed container, stored in a desiccatorStandard screw-cap vial on a lab benchMinimizes water availability, which is the key reactant for amide bond hydrolysis.[7]
Light Amber glass vial or opaque containerClear glass vialProtects the compound from UV radiation, which can provide the energy to initiate and propagate radical-based oxidation reactions.[8]

Q4: I don't have access to a nitrogen/argon line. How critical is an inert atmosphere?

A4: It is highly critical for long-term storage. The primary amine can be readily oxidized and can also react with atmospheric CO2. If an inert atmosphere is not possible for short-term storage, ensure the container is tightly sealed with high-quality threads (e.g., a PTFE-lined cap) and stored in a desiccator at -20°C. However, for any storage period exceeding a few weeks, backfilling the vial with an inert gas is strongly advised to maintain purity.

Q5: How can I verify the purity of my compound if I suspect degradation?

A5: The two most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC with UV detection is excellent for quantifying purity and detecting non-volatile degradation products like 3-fluorobenzoic acid.[9]

  • ¹H NMR spectroscopy can provide structural confirmation and identify impurities. The appearance of new peaks, especially in the aromatic or aliphatic regions, can signify degradation. For quantitative analysis (qNMR), an internal standard can be used.[10]

Troubleshooting Guide

Issue 1: My HPLC analysis shows a new, early-eluting peak that is growing over time.

  • Probable Cause: This is often indicative of amide bond hydrolysis. The resulting 3-fluorobenzoic acid and azetidin-3-amine are typically more polar than the parent compound and will therefore elute earlier on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm the identity of the peak by running a standard of 3-fluorobenzoic acid, if available.

    • Immediately review your storage conditions. The presence of this peak strongly suggests moisture contamination.

    • Move the compound to a new, dry vial, preferably under an inert atmosphere, and store it in a desiccator at -20°C.

    • Consider aliquoting the material into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.

Issue 2: The material has turned slightly yellow, but the NMR spectrum looks largely unchanged.

  • Probable Cause: This likely indicates the onset of minor oxidative degradation. Oxidative byproducts can be highly colored but may be present in concentrations too low to be easily detected by standard ¹H NMR.

  • Troubleshooting Steps:

    • While the bulk of the material may still be usable, the presence of color indicates that the storage protocol has been compromised.

    • Implement stricter atmospheric control. Purge the vial headspace with argon or nitrogen before sealing and storing.

    • For sensitive experiments, consider purifying the material via column chromatography or recrystallization before use.

Issue 3: I need to open and close the container frequently for my experiments. What is the best practice?

  • Probable Cause of Future Degradation: Frequent temperature cycling and exposure to the lab atmosphere will introduce moisture and oxygen, accelerating degradation.

  • Best Practice Workflow:

    • Aliquot: Upon receiving the compound, and after allowing it to equilibrate to room temperature in a desiccator, create several smaller, single-use aliquots based on your typical experimental needs.

    • Inert Atmosphere: Purge each aliquot vial with nitrogen or argon before sealing.

    • Storage: Store all aliquots under the optimal conditions (-20°C, dark, dry).

    • Usage: When you need to run an experiment, remove only one aliquot from the freezer. Allow it to warm to room temperature in a desiccator (this is crucial to prevent condensation from forming on the cold solid) before opening. Use the entire aliquot for that day's experiments. This prevents contamination of the master stock.

Visualized Workflows and Degradation Pathways

Decision Workflow for Handling and Storage

This flowchart outlines the critical decision points from receiving the compound to its use in experiments to ensure maximum stability.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use A Compound Received B Visually Inspect (Color, Consistency) A->B C Is Degradation Suspected? B->C D Perform Purity Analysis (HPLC, NMR) C->D Yes E Aliquot into Single-Use Vials (In Desiccator) C->E No D->E F Purge Headspace with N2/Ar E->F G Store at -20°C in Dark, Dry Location F->G H Remove ONE Aliquot from Freezer G->H I Equilibrate to RT in Desiccator H->I J Open and Weigh Quickly I->J K Proceed to Experiment J->K

Caption: Decision workflow for handling 1-(3-Fluorobenzoyl)azetidin-3-amine.

Primary Degradation Pathways

This diagram illustrates the two most common degradation reactions.

Degradation cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidation / CO₂ Reaction Parent 1-(3-Fluorobenzoyl) azetidin-3-amine H2O + H₂O (Moisture) Parent->H2O Prod1 3-Fluorobenzoic Acid H2O->Prod1 Prod2 Azetidin-3-amine H2O->Prod2 Parent2 1-(3-Fluorobenzoyl) azetidin-3-amine O2_CO2 + O₂ / CO₂ (Air) Parent2->O2_CO2 Prod3 Oxidized Byproducts (e.g., Imines, N-Oxides) O2_CO2->Prod3 Prod4 Carbamate Salts O2_CO2->Prod4

Caption: Key degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

This protocol provides a general method for assessing the purity of 1-(3-Fluorobenzoyl)azetidin-3-amine and detecting polar degradants.

  • Sample Preparation: a. Accurately prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 1 mg/mL. b. Vortex thoroughly to ensure complete dissolution. c. Dilute the stock solution 1:10 with the 50:50 Acetonitrile:Water mixture to a final concentration of 0.1 mg/mL. d. Transfer the final solution to an HPLC vial.

  • HPLC Conditions (Representative):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

  • Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (% Area). c. Monitor for the appearance of early-eluting peaks, which may correspond to hydrolysis products.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • Centers for Disease Control and Prevention (CDC). BENZOYL PEROXIDE. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride (Alternative). [Link]

  • J.T. Baker. Benzoyl Peroxide MSDS. [Link]

  • Antibodies.com. Benzoyl peroxide Safety Data Sheet. [Link]

  • Vanderwal, C. D., et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Van Den Abeele, G., et al. (2019). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • da Silva, M. A., et al. (2026). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Critical Reviews in Analytical Chemistry. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Zhou, S., et al. (2018). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81113645, 1-(3-Fluoropropyl)azetidin-3-amine. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

  • Al-Absi, R. S., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Gorset, O., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Engineering Au. [Link]

  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. [Link]

Sources

Troubleshooting

optimizing HPLC conditions for 1-(3-Fluorobenzoyl)azetidin-3-amine analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the high-performance liquid chromatogr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the high-performance liquid chromatography (HPLC) of 1-(3-Fluorobenzoyl)azetidin-3-amine .

This molecule presents a unique triad of chromatographic challenges: a highly polar and basic primary amine, a strained four-membered azetidine heterocycle, and a hydrophobic, UV-active fluorobenzoyl moiety. The guides below bypass generic advice, focusing instead on the thermodynamic and kinetic causality behind your chromatographic results to ensure robust, self-validating analytical workflows.

I. Troubleshooting Guide & FAQs: Chromatographic Anomalies

Q1: Why does 1-(3-Fluorobenzoyl)azetidin-3-amine exhibit severe peak tailing on my standard C18 column, and how do I resolve it? A: The root cause is a secondary electrostatic interaction. The primary amine on the azetidine ring is highly basic (pKa ~9.0) and remains fully protonated (cationic) at standard mobile phase pH levels (pH 4–7). Traditional silica-based columns contain residual, unbonded silanol groups (-Si-OH). Above pH 3.0, these silanols ionize into negatively charged silanoate ions (-Si-O⁻). The electrostatic attraction between your protonated amine and the ionized silanols creates a secondary retention mechanism that is kinetically slower than the primary hydrophobic retention, physically dragging out the trailing edge of the peak[1].

Resolution: Shift the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid) to protonate and neutralize the surface silanols, shutting down the secondary interaction pathway[2]. Alternatively, switch to a high-purity Type B silica column with extensive end-capping or a polar-embedded stationary phase to sterically shield the silanols[1].

Q2: My injection solvent is pure methanol, but my initial mobile phase is 95% aqueous. My peaks are splitting and broadening. What is the mechanism behind this? A: You are experiencing "solvent breakthrough" or "analyte dispersion." When a sample is injected in a solvent that is significantly stronger (100% methanol) than the initial mobile phase (95% aqueous), the analyte does not immediately partition into the stationary phase at the column head. Instead, it travels rapidly down the column within the injection solvent plug before the plug diffuses[3]. This prevents the azetidine derivative from focusing into a narrow band. Resolution: Always match the injection solvent's elution strength to the initial mobile phase composition. Dilute your methanolic stock solution with aqueous buffer prior to injection[3].

Q3: How do I ensure the structural integrity of the azetidine ring during analysis? A: Azetidine rings possess significant internal ring strain (~26 kcal/mol). While generally stable under ambient conditions, exposing the strained heterocycle to highly basic mobile phases (pH > 8.5) at elevated column temperatures (> 50°C) can lower the activation energy required for nucleophilic ring-opening or degradation[4]. Resolution: Maintain a mildly acidic to neutral pH (pH 2.5–5.8) using volatile buffers like ammonium acetate or ammonium formate, and cap column temperatures at 30°C–40°C[4].

Q4: What is the optimal detection strategy for this compound? A: While the azetidine core lacks a strong chromophore, the conjugated aromatic system of the 3-fluorobenzoyl group provides excellent UV absorbance. The optimal detection wavelength for this moiety typically falls in the deep UV range between 210 nm and 254 nm[5]. Diode-Array Detection (DAD) is highly recommended to extract peak purity indices across this spectrum.

II. Visual Workflows for Method Optimization

Troubleshooting Issue Anomaly: Peak Tailing / Splitting Check1 Is Injection Solvent > Mobile Phase Strength? Issue->Check1 Fix1 Dilute Sample to Match Initial Mobile Phase Check1->Fix1 Yes Check2 Are Secondary Silanol Interactions Active? Check1->Check2 No Resolved Optimal Gaussian Peak Achieved Fix1->Resolved Fix2 Lower pH < 3.0 or Use End-Capped Column Check2->Fix2 Yes Check2->Resolved No Fix2->Resolved

Caption: Root cause analysis and troubleshooting decision tree for peak tailing and splitting.

III. Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocol integrates System Suitability Testing (SST) as an autonomous feedback loop. The method validates itself based on real-time chromatographic metrics.

Protocol: Systematic Mobile Phase & Column Optimization

Step 1: Stationary Phase Selection Select a Type B, fully end-capped C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) to minimize baseline silanol activity[1].

Step 2: Buffer Preparation (Thermodynamic Control) Prepare Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.8 using pure formic acid. Causality: A pH of 2.8 ensures the primary amine remains protonated for solubility, while simultaneously suppressing the ionization of any residual surface silanols (pKa ~3.5–4.5), thereby preventing secondary ion-exchange interactions[2]. Prepare Mobile Phase B: 100% Acetonitrile.

Step 3: Gradient Elution & Thermal Control Program a linear gradient from 5% B to 95% B over 8 minutes. Set the column oven to a moderate 35°C to maintain azetidine ring stability while reducing mobile phase viscosity[4].

Step 4: Self-Validating System Suitability Injection Inject 2 µL of a 10 µg/mL 1-(3-Fluorobenzoyl)azetidin-3-amine standard (prepared in 5% Acetonitrile/95% Water). Validation Logic: Calculate the USP Tailing Factor ( T ) at 5% peak height.

  • If T≤1.5 : The system is validated. Silanol interactions are successfully suppressed. Proceed to sample analysis.

  • If T>1.5 : The system invalidates the current buffer capacity. Mandatory corrective action: Increase the ammonium formate concentration to 50 mM to outcompete the analyte for residual active sites, then re-inject[2].

Workflow Start Start: Azetidine Assay Setup Col Install Type B End-capped C18 Start->Col Buffer Set Mobile Phase pH to 2.8 Col->Buffer Test Inject Standard & Evaluate Buffer->Test Tail USP Tailing Factor > 1.5? Test->Tail Fix Increase Buffer Conc. to 50 mM Tail->Fix Yes Success Method Validated (T ≤ 1.5) Tail->Success No Fix->Test

Caption: Self-validating HPLC method development workflow utilizing USP Tailing Factor feedback.

IV. Quantitative Data Summaries

The following tables synthesize expected quantitative performance metrics based on physicochemical principles, allowing you to benchmark your experimental setup.

Table 1: Effect of Column Chemistry and pH on Peak Symmetry

Column Chemistry TypeMobile Phase pHSilanol StateAnalyte Amine StateExpected USP Tailing Factor ( T )
Type A Silica (Older)6.5Highly Ionized (-O⁻)Protonated (-NH₃⁺)Severe (> 2.5)
Type B Silica (End-capped)6.5Partially IonizedProtonated (-NH₃⁺)Moderate (1.6 - 2.0)
Type B Silica (End-capped)2.8Neutralized (-OH)Protonated (-NH₃⁺)Optimal (1.0 - 1.2)
Polar-Embedded C184.5ShieldedProtonated (-NH₃⁺)Good (1.1 - 1.4)

Table 2: Analyte State vs. Mobile Phase pH

Mobile Phase pHAzetidine Ring StabilityPrimary Amine IonizationHydrophobicity (LogD)Recommended Application
pH 2.0 - 3.0HighFully ProtonatedLowIdeal for RP-HPLC (Ion-suppression)
pH 5.0 - 7.0HighFully ProtonatedLowRequires high buffer concentration
pH 9.0 - 10.0Low (Risk of degradation) Partially NeutralizedHighNot recommended due to ring strain

V. References

  • BenchChem. Application Notes & Protocols: Assay Development for Azetidine Derivatives. 5

  • National Institutes of Health (NIH). Molecular basis for azetidine-2-carboxylic acid biosynthesis. 4

  • Phenomenex. How to Reduce Peak Tailing in HPLC?1

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. 3

  • LCGC Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. 2

Sources

Optimization

Technical Support Center: Amide Coupling with 1-(3-Fluorobenzoyl)azetidin-3-amine

Welcome to the technical support center for troubleshooting amide coupling reactions involving 1-(3-Fluorobenzoyl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting amide coupling reactions involving 1-(3-Fluorobenzoyl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of amide derivatives from this specific amine.

Section 1: Understanding the Core Challenge

Q1: Why is my amide coupling with 1-(3-Fluorobenzoyl)azetidin-3-amine failing or giving low yields?

Answer: The primary challenge with this substrate is the reduced nucleophilicity of the primary amine at the 3-position of the azetidine ring. This is a direct consequence of the powerful electron-withdrawing nature of the N-(3-Fluorobenzoyl) group.

  • Inductive Effect: The carbonyl group of the benzoyl moiety inductively pulls electron density away from the azetidine nitrogen. This effect is transmitted through the sigma bonds of the strained four-membered ring, ultimately reducing the electron density and, therefore, the nucleophilicity of the target C3-amine.

  • Consequence: A less nucleophilic amine reacts sluggishly with activated carboxylic acids. Standard coupling conditions, such as those using EDC/HOBt alone, may be insufficient to drive the reaction to completion, leading to low conversion, the formation of side products from the decomposition of the activated ester, or no reaction at all.

Section 2: The Troubleshooting Workflow

When an amide coupling reaction with this substrate underperforms, a systematic approach is crucial. The following workflow helps to logically diagnose the issue.

Troubleshooting_Workflow Start Low Yield or No Reaction Step1 Step 1: Verify Starting Material Integrity (Amine, Acid, Reagents, Solvent) Start->Step1 Begin Diagnosis Step2 Step 2: Re-evaluate Coupling Reagent Choice (Is it potent enough?) Step1->Step2 Materials OK Step3 Step 3: Optimize Reaction Conditions (Base, Solvent, Temperature, Time) Step2->Step3 Reagent Selected Step4 Step 4: Analyze Workup & Purification (Is the product being lost?) Step3->Step4 Conditions Optimized Success Successful Coupling Step4->Success Recovery Optimized

Caption: A systematic workflow for troubleshooting challenging amide couplings.

Section 3: Coupling Reagent Selection for an Electron-Deficient Amine

Q2: My standard EDC/HOBt coupling isn't working. What should I try next?

Answer: For electron-deficient amines, you must often move to more potent activating agents. Uronium or phosphonium-based reagents are superior choices because they generate highly reactive activated esters that can couple with weak nucleophiles more efficiently.[]

Reagent ClassExamplesMechanism of ActionSuitability for this SubstrateKey Consideration
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate. Requires an additive like HOBt or HOAt to form a more reactive active ester and suppress racemization.[2]Low to Moderate. Often insufficient for deactivated amines unless modified with potent additives.[3]The N-acylurea byproduct from EDC is water-soluble, but DCC/DIC byproducts require filtration.[4]
Uronium Salts HATU , HBTU, HCTUReacts with the carboxylic acid to form a highly reactive OAt or OBt active ester.[5]High. HATU is often the reagent of choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[6]Can react directly with the amine to form a guanidinium byproduct if the carboxylic acid is not pre-activated.[5][7]
Phosphonium Salts PyBOP , PyAOPSimilar to uronium salts, forms highly reactive OBt or OAt esters.High. A key advantage is that phosphonium salts do not react with the free amine, preventing guanidinylation side products.[8] This is beneficial if precise stoichiometry is needed.Byproducts can sometimes complicate purification.
Acyl Halides Acyl Fluorides (via Cyanuric Fluoride, PyFluor)Converts the carboxylic acid to a highly reactive acyl fluoride, which is small and less sterically hindered.[9]Very High. An excellent "salvage" strategy for extremely difficult couplings where other methods fail.[10]Requires an additional step to form the acyl fluoride. The process can release HF, requiring careful handling and workup.[11]
Q3: What is the mechanistic advantage of using HATU for this substrate?

Answer: The power of HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) lies in its ability to generate a highly reactive acyl-OAt ester intermediate. The 7-aza-hydroxybenzotriazole (HOAt) leaving group is superior to HOBt because the pyridine nitrogen provides anchimeric assistance (neighboring group participation) during the nucleophilic attack by the amine, accelerating the rate-limiting step.[12][13]

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amine Coupling RCOOH R-COOH ActiveEster R-CO-OAt (Highly Reactive Ester) RCOOH->ActiveEster + HATU, Base HATU HATU Byproduct1 Tetramethylurea HATU->Byproduct1 Base Base (e.g., DIPEA) Base->RCOOH Amide R-CONH-R' (Product) ActiveEster->Amide + R'-NH₂ Byproduct2 HOAt ActiveEster->Byproduct2 Amine R'-NH₂ (Our Substrate) Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Section 4: Optimizing Reaction Parameters

Q4: What is the best solvent for this reaction?

Answer: A polar, aprotic solvent is almost always the best choice.

  • Recommended: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN), or Dichloromethane (DCM).

  • Rationale: These solvents effectively dissolve the polar starting materials, coupling reagents, and bases without interfering with the reaction. DMF is a common first choice due to its high polarity.[14]

  • Avoid: Protic solvents like alcohols or water will compete with the amine and react with the activated ester.

Q5: What is the optimal base and stoichiometry?

Answer: A non-nucleophilic, sterically hindered tertiary amine base is required.

  • Recommended: N,N-Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA).

  • Stoichiometry: Typically, 2-3 equivalents of base are used. One equivalent deprotonates the carboxylic acid, and another deprotonates the ammonium salt of the amine (if it is a salt). The excess ensures the medium remains basic, which is crucial for the amine to be a free nucleophile.

  • Caution: An excessive amount of base can sometimes accelerate side reactions or racemization.

Q6: I'm observing a new byproduct that isn't my product. What could it be?

Answer: With uronium reagents like HATU, the most common and problematic side reaction is the guanidinylation of your amine.[5] This occurs when the 1-(3-Fluorobenzoyl)azetidin-3-amine attacks the HATU reagent itself instead of the activated carboxylic acid.[7]

How to Prevent Guanidinylation:

  • Order of Addition is Critical: Always pre-activate the carboxylic acid. Mix the carboxylic acid, base, and HATU in the solvent and stir for several minutes (5-15 min) before adding the amine.[15] This allows the active ester to form, minimizing the amount of free HATU available to react with the amine.

  • Avoid Excess Reagent: Use a modest excess of the coupling reagent (typically 1.1-1.2 equivalents). A large excess increases the chance of side reactions.[5]

Section 5: Workup and Purification FAQs

Q7: My product seems polar and is difficult to extract from the aqueous phase. How can I improve recovery?

Answer: The presence of the amide and the azetidine ring can increase the polarity and water solubility of the final product.

  • Use a More Polar Extraction Solvent: Switch from ethyl acetate or DCM to a more polar solvent like n-butanol.

  • Salt Out the Product: Saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.

  • Multiple Extractions: Perform multiple (5-7) extractions with smaller volumes of organic solvent rather than one or two large extractions.

Q8: How do I remove tetramethylurea and other byproducts from my final product?

Answer: Purification can be challenging due to the similar polarity of the product and byproducts.

  • Aqueous Washes: Tetramethylurea (from HATU/HBTU) and the urea byproduct from EDC are water-soluble. Thorough washing of the organic layer with water, dilute acid (e.g., 1M HCl or citric acid to remove bases), and then a base (e.g., sat. NaHCO₃ to remove unreacted acid) is the first step.

  • Chromatography: Reversed-phase flash chromatography (C18 silica) is often more effective than normal-phase (silica gel) for purifying polar amide products.[16] A gradient of water/acetonitrile or water/methanol is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., acetonitrile, ethanol/water) can be an effective and scalable purification method.[17]

Section 6: Experimental Protocols

Protocol 1: Recommended Method for Coupling with 1-(3-Fluorobenzoyl)azetidin-3-amine using HATU

This protocol prioritizes pre-activation to minimize side reactions.

  • Setup: To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

  • Pre-activation: Add DIPEA (2.5 eq) to the solution and stir for 2 minutes. Add HATU (1.1 eq) and allow the mixture to stir at room temperature for 15 minutes. The solution may change color.

  • Amine Addition: In a separate vial, dissolve 1-(3-Fluorobenzoyl)azetidin-3-amine (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 2 to 24 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography (normal or reversed-phase as needed).

Protocol 2: Salvage Protocol using an Acyl Fluoride Intermediate

For cases where even HATU fails, converting the acid to an acyl fluoride can overcome the reactivity barrier.[9]

  • Acyl Fluoride Formation:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add cyanuric fluoride (0.4 eq) followed by pyridine (1.1 eq).

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored for the disappearance of the carboxylic acid.

    • The resulting solution of the acyl fluoride is typically used directly in the next step.

  • Coupling:

    • In a separate flask, dissolve 1-(3-Fluorobenzoyl)azetidin-3-amine (1.2 eq) and DIPEA (2.0 eq) in anhydrous DCM.

    • Slowly add the acyl fluoride solution from the previous step to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

References

  • Benchchem. (n.d.). A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts: A Guide for Researchers.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Guidechem. (n.d.). 1-Boc-3-(Amino)azetidine 193269-78-2 wiki.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Guidechem. (n.d.). 1-Boc-3-(Amino)azetidine 193269-78-2 wiki.
  • Pace, V., & Holzer, W. (2021).
  • LookChem. (n.d.). 1-Boc-3-(amino)azetidine.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?
  • Kim Reactor. (2024, April 13).
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Subirana, L. (2014, February 20).
  • Mari, M., & Fagnoni, M. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof. (n.d.).
  • Benchchem. (2026, March). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • Sutton, P. W., & de la Torre, A. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(9), 3482-3507.
  • Pattison, O. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Reddit. (2024, December 16).
  • Novabiochem. (n.d.). Peptide Coupling Reagents Guide.
  • Skunoe, J. H., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11629-11633.
  • Reddit. (2021, October 20).
  • Svatunek, D., & Jäschke, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2856.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
  • Kumar, V., & Kaur, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51634-51651.
  • US7102032B2 - Purification of amide compound. (n.d.).
  • Luxembourg Bio Technologies. (2009, November 30).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • All about chemistry. (2020, November 24). Azetidine: Chemical Reactivity. YouTube.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Kim, K., & Kim, D. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8176-8186.
  • Teledyne Isco. (n.d.).
  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros.
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine?
  • Kee, J.-M., & Tria, G. S. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 19(10), 2576-2579.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 3-substituted azetidines.
  • 1.2 Azetidinones (~-Lactams). (n.d.).
  • ChemicalBook. (2025, September 25). 1-Boc-3-(Amino)azetidine | 193269-78-2.

Sources

Troubleshooting

Technical Support Center: 1-(3-Fluorobenzoyl)azetidin-3-amine Synthesis

Welcome to the technical support guide for the synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this critical reaction. Here, we address common challenges, from reaction initiation to final product purification, with a focus on minimizing impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(3-Fluorobenzoyl)azetidin-3-amine, and what are the critical parameters?

The most direct and widely used method is the N-acylation of azetidin-3-amine with 3-fluorobenzoyl chloride. This reaction, while straightforward in principle, requires careful control of several parameters to ensure high yield and purity.

The reaction involves the nucleophilic attack of the primary amine of azetidin-3-amine on the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. A base is required to neutralize the HCl generated during the reaction.

Critical Parameters:

  • Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically 0 °C to -10 °C) during the addition of the acyl chloride is crucial to prevent side reactions.[1]

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is preferred. An excess of base can sometimes promote side reactions.[2]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices. The absence of water is critical to prevent hydrolysis of the acyl chloride.[3][4]

  • Stoichiometry: A slight excess of the azetidine starting material or using a 1:1 molar ratio is common. Using a large excess of the acyl chloride can lead to di-acylation or other side products.

Q2: I'm observing a significant amount of unreacted azetidin-3-amine in my crude product. What could be the cause?

This is a common issue that typically points to one of three root causes:

  • Inactive Acyl Chloride: 3-Fluorobenzoyl chloride is susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to the unreactive 3-fluorobenzoic acid. Always use freshly opened or properly stored acyl chloride. You can often detect the presence of the carboxylic acid by TLC or LC-MS analysis of your crude reaction mixture.

  • Insufficient Activation: The reaction may be too cold, or the mixing may be inefficient, leading to a sluggish reaction. Ensure your reaction is well-stirred and allow it to slowly warm to room temperature after the addition of the acyl chloride to drive it to completion.[1]

  • Base Stoichiometry: An insufficient amount of base will result in the formation of the hydrochloride salt of the unreacted azetidin-3-amine, which is much less nucleophilic and will not react with the acyl chloride. Ensure at least one equivalent of base is present.

Q3: My LC-MS results show a peak with a mass corresponding to a di-acylated product. How can I prevent this?

The formation of a di-acylated impurity, N,N-bis(3-fluorobenzoyl)azetidin-3-amine, occurs when the newly formed amide nitrogen of the product is further acylated. This is less common but can occur under certain conditions.

Preventative Measures:

  • Controlled Addition: Add the 3-fluorobenzoyl chloride solution dropwise to the solution of azetidin-3-amine and base. This maintains a low concentration of the acylating agent at all times, favoring the reaction with the more nucleophilic primary amine.[1]

  • Avoid Excess Acyl Chloride: Use a stoichiometry of 1:1 or a slight excess of the amine.

  • Low Temperature: Running the reaction at 0 °C or below significantly disfavors the less reactive amide acylation.[1]

Troubleshooting Guide: Impurity Profiling & Mitigation

This section provides a systematic approach to identifying and resolving specific impurity-related issues.

Issue 1: An unknown impurity is consistently observed by TLC/LC-MS.

Symptom: A persistent, unidentified spot on a TLC plate or a peak in the LC-MS chromatogram that cannot be attributed to starting materials or the desired product.

Troubleshooting Workflow:

G start Unknown Impurity Detected check_mass Determine Mass of Impurity (LC-MS) start->check_mass is_hydrolysis Mass = 3-Fluorobenzoic Acid? check_mass->is_hydrolysis is_dimer Mass = Dimer of Azetidine Starting Material? is_hydrolysis->is_dimer No sol_hydrolysis Solution: - Use anhydrous solvents. - Use fresh 3-fluorobenzoyl chloride. is_hydrolysis->sol_hydrolysis Yes is_ring_opened Mass = Ring-Opened Product? is_dimer->is_ring_opened No sol_dimer Solution: - Check quality of azetidine starting material. - Avoid prolonged storage. is_dimer->sol_dimer Yes sol_ring_opened Solution: - Maintain low temperature. - Use non-nucleophilic base. - Minimize reaction time. is_ring_opened->sol_ring_opened Yes further_analysis Characterize by NMR/MS-MS is_ring_opened->further_analysis No

Caption: Troubleshooting workflow for unknown impurities.

Detailed Impurity Analysis:

Impurity NamePotential SourceIdentification MethodMitigation Strategy
3-Fluorobenzoic Acid Hydrolysis of 3-fluorobenzoyl chloride.LC-MS (M+H = 141.03)Use anhydrous solvents and fresh reagents.[4]
Di-acylated Product Reaction of product with a second molecule of acyl chloride.LC-MS (M+H = 345.11)Slow, controlled addition of acyl chloride at low temperature.[1]
Azetidine Dimer Self-reaction of azetidine starting material upon prolonged storage or under acidic conditions.[5]LC-MSUse fresh azetidin-3-amine.
Ring-Opened Adduct Nucleophilic attack on the strained azetidine ring, sometimes promoted by Lewis acidic reagents or high temperatures.[1]LC-MS, NMRMaintain low reaction temperatures; avoid strong Lewis acids.
Issue 2: The final product is difficult to purify by column chromatography.

Symptom: The product co-elutes with impurities, or significant streaking is observed on the column.

Solutions:

  • Aqueous Wash Optimization: Before chromatography, perform a thorough aqueous workup.

    • Wash the organic layer with a mild acid (e.g., dilute aq. HCl) to remove the basic starting material (azetidin-3-amine) and any excess organic base.

    • Follow with a wash using a mild base (e.g., sat. aq. NaHCO₃) to remove the acidic impurity (3-fluorobenzoic acid).[3]

    • Finish with a brine wash to remove residual water before drying over Na₂SO₄ or MgSO₄.

  • Chromatography System Modification:

    • Solvent System: A gradient elution from a non-polar solvent (e.g., Hexane/Ethyl Acetate) to a more polar system (e.g., DCM/Methanol) often provides better separation.

    • Additive: Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can significantly improve the peak shape of amine-containing compounds by deactivating acidic sites on the silica gel.

Protocols and Methodologies

Standard Protocol for Synthesis

This protocol is a general guideline and may require optimization.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add azetidin-3-amine (1.0 eq) and anhydrous DCM (10 mL/g of amine).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq).

  • Acylation: Dissolve 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM (2 mL/g). Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the azetidin-3-amine is consumed (typically 1-3 hours).[1]

  • Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate or DCM/Methanol gradient).

Visualizing the Primary Reaction and a Key Side Reaction

The following diagram illustrates the desired reaction pathway versus the formation of the primary hydrolysis byproduct.

G cluster_main Desired Acylation Pathway cluster_side Hydrolysis Side Reaction A Azetidin-3-amine P 1-(3-Fluorobenzoyl) azetidin-3-amine A->P + Base, DCM, 0 °C B 3-Fluorobenzoyl Chloride B->P B2 3-Fluorobenzoyl Chloride Imp 3-Fluorobenzoic Acid (Inactive Impurity) B2->Imp W Water (H₂O) W->Imp

Caption: Desired reaction vs. hydrolysis side reaction.

References

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. Available at: [Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. Available at: [Link]

Sources

Optimization

catalyst selection for 1-(3-Fluorobenzoyl)azetidin-3-amine cross-coupling

Answering the user's request.## Technical Support Center: Catalyst Selection for 1-(3-Fluorobenzoyl)azetidin-3-amine Cross-Coupling Welcome to the technical support center for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Catalyst Selection for 1-(3-Fluorobenzoyl)azetidin-3-amine Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection and optimization of palladium-catalyzed cross-coupling reactions involving 1-(3-Fluorobenzoyl)azetidin-3-amine. The focus is on the Buchwald-Hartwig amination, a premier method for constructing the critical C-N bond between this cyclic amine and various aryl or heteroaryl halides.[1][2][3] This resource is designed to move beyond simple protocols, explaining the causality behind experimental choices to empower you to solve challenges in your own research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and strategy for the C-N cross-coupling of 1-(3-Fluorobenzoyl)azetidin-3-amine.

Q1: What is the recommended starting point for a catalyst system for coupling this azetidine derivative with a standard aryl bromide?

A1: For a typical aryl bromide, a robust and reliable starting point is crucial for success. We recommend using a modern, well-defined palladium precatalyst, which ensures the efficient in situ generation of the active Pd(0) species. A combination of a bulky biarylphosphine ligand and a strong, non-nucleophilic base is essential for coupling secondary cyclic amines.[4]

ComponentRecommendationRationale
Palladium Source XPhos Pd G3 (2 mol%)Air- and moisture-stable precatalyst that ensures reliable activation and high catalytic activity.[3]
Ligand XPhos (included in precatalyst)A bulky, electron-rich biarylphosphine ligand that accelerates both oxidative addition and the critical C-N reductive elimination step.[5][6]
Base Sodium tert-butoxide (NaOtBu) (1.5 equiv)A strong base required to deprotonate the secondary amine, forming the palladium-amido intermediate necessary for the catalytic cycle.[7]
Solvent Toluene or DioxaneAnhydrous, deoxygenated aprotic solvents that offer good solubility for the catalyst system and reagents.[8]
Temperature 90 - 110 °CSufficient thermal energy is typically required to drive the reaction to completion, especially for less reactive substrates.[3]

Q2: How does my choice of aryl halide (I, Br, Cl, OTf) impact catalyst and ligand selection?

A2: The reactivity of the aryl electrophile is one of the most significant factors in designing your experiment. The general reactivity trend for the oxidative addition step is I > OTf ≈ Br >> Cl.[8][9]

  • Aryl Iodides and Bromides: These are the most common and generally reactive partners. The conditions described in Q1 are often effective.

  • Aryl Triflates (OTf): Similar in reactivity to bromides, they are excellent substrates for this chemistry.

  • Aryl Chlorides: These are significantly more challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[8] To achieve success, you must use a highly active catalyst system featuring very bulky and electron-rich ligands, such as SPhos, XPhos, or RuPhos, which promote the formation of a highly reactive, monoligated L₁Pd(0) active species.[5]

Q3: Why are bulky biarylphosphine ligands like XPhos and SPhos so critical for this transformation?

A3: The success of modern Buchwald-Hartwig amination, especially with challenging substrates like secondary amines, is largely due to the development of specialized ligands.[1][5] Bulky, electron-rich biarylphosphine ligands serve several critical functions in the catalytic cycle:

  • Promote Formation of the Active Catalyst: Their steric bulk favors the formation of a highly reactive 14-electron, monoligated L-Pd(0) species, which is essential for efficient oxidative addition, particularly with unreactive aryl chlorides.[5]

  • Accelerate Reductive Elimination: The steric hindrance of these ligands forces the aryl group and the amino group into close proximity on the palladium center, dramatically accelerating the final C-N bond-forming reductive elimination step. This is often the rate-limiting step for C-N coupling.

  • Enhance Catalyst Stability: They form stable complexes with palladium, preventing decomposition into inactive palladium black at the elevated temperatures often required for the reaction.[8]

Q4: What are the advantages of using a palladium precatalyst (e.g., a "G3" or "G4" palladacycle) over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃?

A4: While traditional palladium sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective, they come with certain drawbacks.[7] Their reduction to the active Pd(0) species in situ can be inefficient or inconsistent, leading to lower yields and the formation of inactive palladium black.[8][10]

Palladacycle precatalysts (e.g., Buchwald's G3/G4 precatalysts) are air- and moisture-stable Pd(II) complexes that are designed for clean, quantitative, and rapid activation to the desired L-Pd(0) active catalyst under the reaction conditions. This leads to more reliable and reproducible results, especially when working with challenging substrates or on a larger scale.

Part 2: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction is not working, or the yield is very low. What are the first things I should check?

A: When a reaction fails, a systematic check of the fundamentals is the most effective troubleshooting approach. Before re-screening catalysts or ligands, verify the following:

  • Integrity of Reagents and Solvents:

    • Amine Purity: Ensure the 1-(3-Fluorobenzoyl)azetidin-3-amine is pure. Impurities can act as catalyst poisons. If necessary, purify by filtration through a short plug of activated alumina.

    • Anhydrous and Degassed Solvents: The presence of oxygen and water is highly detrimental. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand.[10] Use a high-quality anhydrous solvent and degas it thoroughly by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles.[10]

    • Base Quality: Strong bases like NaOtBu are hygroscopic. Use a fresh bottle or a portion stored in a glovebox or desiccator.

  • Reaction Setup and Inert Atmosphere:

    • Exclusion of Air: The reaction vessel must be rigorously purged of air. Ensure all glassware is oven- or flame-dried. Assemble the reaction under a positive pressure of argon or nitrogen, using a Schlenk line or glovebox for best results.[10]

Q: I've confirmed my reagents and setup are sound, but the yield remains low. What are my next steps for optimization?

A: If the basics are covered, the issue lies with the specific combination of catalyst, ligand, base, or solvent for your particular substrates. Intelligent screening is the key.

Optimization Workflow:

  • Ligand Screening: The ligand is the most impactful variable. Using your palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), screen a panel of 3-4 bulky biarylphosphine ligands with different steric and electronic properties.

Ligand ExampleKey Feature
XPhos Generally robust and effective for a wide range of substrates.
SPhos Often provides higher reactivity for very challenging aryl chlorides.[8]
RuPhos Another highly active ligand, sometimes successful when others fail.[8]
BrettPhos Can be effective at preventing over-arylation of primary amines, a consideration if side products are observed.
  • Base and Solvent Screening: With the best ligand identified, screen a few different bases and solvents. Sometimes a switch from an alkoxide base (NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can improve tolerance for base-sensitive functional groups on your aryl halide. Similarly, a solvent screen (e.g., Toluene, Dioxane, THF) can reveal issues related to solubility or catalyst stability.[8]

  • Temperature Optimization: Once a promising system is found, run the reaction at three different temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.[8]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turned dark brown or black, and the reaction stalled. What happened?

A: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active, soluble Pd(0) complex agglomerates into inactive, bulk palladium metal (palladium black).[8][10]

Common Causes:

  • Presence of Oxygen: This is the most frequent cause. Traces of oxygen will rapidly oxidize the active Pd(0) catalyst and/or the sensitive phosphine ligand.[10]

  • High Reaction Temperature: Excessive heat can accelerate ligand dissociation and catalyst agglomeration.[8][10]

  • Suboptimal Ligand Choice: If the ligand does not effectively stabilize the palladium center, the catalyst is more prone to decomposition.[10]

Q: How can I prevent catalyst decomposition?

A: Prevention focuses on meticulous experimental technique:

  • Rigorous Inert Atmosphere: This cannot be overstated. Use a glovebox or proper Schlenk line techniques to exclude all oxygen.

  • Use Fresh Ligands: Phosphine ligands are susceptible to oxidation.[10] Ensure your ligand has been stored properly under an inert atmosphere.

  • Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[8]

  • Consider a More Stable Precatalyst: As mentioned, palladacycle precatalysts often offer enhanced stability and can mitigate decomposition issues.[3]

Issue 3: Side Product Formation

Q: I am observing a significant amount of hydrodehalogenation (replacement of the halide on my aryl halide with -H). What causes this?

A: Hydrodehalogenation is a common side reaction. It can occur through several pathways, including a competing β-hydride elimination from the amine coupling partner or reaction with trace water or the solvent. A judicious choice of supporting ligand and base can generally mitigate this problem.

Q: I am seeing other unexpected side products. How can I improve selectivity?

A: Unproductive pathways can include diarylation, phenol formation (if water is present), or reactions with the base.

  • Ligand Choice: The ligand has a profound impact on selectivity. Screening different ligand families (e.g., biarylphosphines vs. N-heterocyclic carbenes) can often identify a system that favors the desired C-N coupling over side reactions.

  • Base Selection: If your aryl halide contains base-sensitive functional groups (e.g., esters, nitriles), a strong alkoxide base may be causing degradation.[11] Switching to a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, though this might require a higher reaction temperature or a more active catalyst.

Part 3: Protocols and Visual Guides

Experimental Protocol: General Procedure for Catalyst System Screening

This protocol describes setting up a series of small-scale reactions to efficiently screen different catalyst systems.

  • Preparation: In a glovebox or under a positive flow of argon, add a magnetic stir bar to a 2 mL screw-cap vial.

  • Addition of Solids: Weigh and add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to the vial.

  • Addition of Coupling Partners: Add the aryl halide (1.0 equivalent) and then the 1-(3-Fluorobenzoyl)azetidin-3-amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Tightly cap the vial, remove it from the glovebox, and place it in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: Stir the reaction for the specified time (e.g., 12-24 hours). After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, LC-MS, or GC-MS to determine the conversion to the desired product.[8]

Visual Guides

The following diagrams illustrate key concepts and workflows for catalyst selection and troubleshooting.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst pdiia Oxidative Addition Complex pd0->pdiia Oxidative Addition pdiib Pd(II)-Amido Complex pdiia->pdiib Amine Binding & Deprotonation pdiib->pd0 Catalyst Regeneration product Ar-N Product pdiib->product Reductive Elimination reagents Ar-X + R₂NH reagents->pdiia base Base base->pdiia caption Fig 1. The Buchwald-Hartwig C-N coupling cycle.

Caption: Fig 1. The Buchwald-Hartwig C-N coupling cycle.

Troubleshooting Workflow decision Basics Verified? check_basics Check Fundamentals: 1. Reagent Purity 2. Solvent Quality (Anhydrous/Degassed) 3. Inert Atmosphere Technique decision->check_basics No optimization Begin Optimization decision->optimization Yes start Low or No Yield start->decision recheck Re-run Experiment check_basics->recheck screen_ligand Screen Ligands (XPhos, SPhos, RuPhos) optimization->screen_ligand screen_base Screen Bases (NaOtBu, K₃PO₄, Cs₂CO₃) screen_ligand->screen_base screen_temp Optimize Temperature (80-120 °C) screen_base->screen_temp caption Fig 2. Systematic workflow for troubleshooting low yield.

Caption: Fig 2. Systematic workflow for troubleshooting low yield.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Various Authors. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Various Authors. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Wikipedia contributors. (n.d.).
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry LibreTexts. (2023).
  • The Organic Chemistry Tutor. (2025).
  • Various Authors. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromocarbazole. BenchChem.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(3-Fluorobenzoyl)azetidin-3-amine Reactions

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, medicinal chemists, and drug development professionals working with highly functionalized, sterically hindered azetidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, medicinal chemists, and drug development professionals working with highly functionalized, sterically hindered azetidine building blocks.

The Structural Challenge: Why is this building block so difficult?

Azetidines are highly valued in medicinal chemistry for introducing conformational constraints and improving metabolic stability 1. However, functionalizing 1-(3-fluorobenzoyl)azetidin-3-amine presents unique kinetic and thermodynamic challenges. The puckered conformation of the four-membered azetidine ring, combined with the restricted rotation of the bulky N1-aroyl (3-fluorobenzoyl) group, creates a sterically congested microenvironment around the C3-primary amine 2. This shielding significantly reduces the nucleophilicity of the amine, leading to sluggish reactions, incomplete conversions, and complex impurity profiles.

G A 1-(3-Fluorobenzoyl) azetidin-3-amine B N1-Amide Bond Restricted Rotation A->B C Azetidine Ring Puckering A->C D Steric Shielding of C3-Amine B->D C->D E Reduced Nucleophilicity D->E

Conformational factors leading to steric shielding of the C3-amine.

FAQ 1: Reductive Amination Stalls

Q: My reductive amination with 1-(3-fluorobenzoyl)azetidin-3-amine and a bulky ketone stalls at 30% conversion. How can I drive this to completion?

A: The causality here lies in the thermodynamics of imine formation. Because the C3-amine is sterically hindered by the adjacent puckered ring and the bulky N1-aroyl group, the nucleophilic attack on the carbonyl carbon is energetically disfavored. Standard conditions (e.g., NaBH(OAc)₃ in DCE) fail because the transient imine/iminium intermediate never reaches a sufficient equilibrium concentration before the reducing agent degrades or is consumed by side reactions.

The Solution: You must decouple the imine formation from the reduction step. Use a strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OⁱPr)₄), to activate the carbonyl and act as a water scavenger, forcing the equilibrium toward the imine 3.

Quantitative Comparison of Reductive Amination Conditions

Reagent SystemSolventTemp (°C)Imine Conversion (LC-MS)Final Isolated Yield
NaBH(OAc)₃, AcOHDCE25< 10%15%
NaBH₃CN, ZnCl₂MeOH6045%38%
1. Ti(OⁱPr)₄; 2. NaBH₄ THF/EtOH 25 > 95% 82%
Self-Validating Protocol: Ti(OⁱPr)₄-Mediated Reductive Amination
  • Imine Formation : In an oven-dried flask under N₂, dissolve 1-(3-fluorobenzoyl)azetidin-3-amine (1.0 eq) and the target ketone (1.1 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Addition : Add Ti(OⁱPr)₄ (2.0 eq) dropwise at room temperature.

  • Validation Check : Stir for 12 hours. Self-validation step: Remove a 10 µL aliquot, quench with wet EtOAc, and analyze the organic layer via LC-MS. You must observe >90% conversion to the imine mass (M+H-H₂O) before proceeding. Do not add the reducing agent if the starting amine is still prominent.

  • Reduction : Cool the reaction to 0 °C. Add anhydrous EtOH (equal volume to THF) followed by NaBH₄ (1.5 eq) in portions. The addition of EtOH helps solubilize the borohydride and accelerates the reduction of the titanium-imine complex.

  • Workup : Stir for 2 hours at room temperature. Quench with 1M NaOH to precipitate titanium dioxide salts. Filter through a pad of Celite, washing thoroughly with EtOAc, and concentrate the filtrate.

FAQ 2: Sluggish N-Acylation and Sulfonylation

Q: When attempting to sulfonylate the C3-amine, I get a mixture of unreacted starting material and degradation products. What is going wrong?

A: Sulfonyl chlorides are highly electrophilic but extremely sensitive to steric bulk. The approach trajectory of the C3-amine is hindered, making the desired reaction slower than the competitive hydrolysis of the sulfonyl chloride by trace moisture. Furthermore, the azetidine ring can undergo ring-opening degradation under prolonged basic/heating conditions if the electrophile is not consumed rapidly 4.

The Solution: Shift to a hypernucleophilic catalyst system. Using 4-Dimethylaminopyridine (DMAP) generates a highly reactive, less sterically demanding sulfonylpyridinium intermediate that readily transfers the sulfonyl group to the hindered amine.

Self-Validating Protocol: DMAP-Catalyzed Sulfonylation
  • Preparation : Dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and DMAP (0.2 eq).

  • Electrophile Addition : Cool the mixture to 0 °C. Add the sulfonyl chloride (1.2 eq) dropwise as a solution in DCM.

  • Validation Check : Stir for 1 hour at room temperature. Self-validation step: Check by TLC (Ninhydrin stain). The primary amine should be completely consumed (indicated by the absence of a purple/brown spot upon heating). If unreacted amine remains, add an additional 0.5 eq of sulfonyl chloride.

  • Quench & Wash : Wash the organic layer with saturated aqueous NaHCO₃, followed by 1M HCl to selectively remove DMAP and DIPEA. Dry over Na₂SO₄ and concentrate.

FAQ 3: SNAr vs. Cross-Coupling for Arylation

Q: I need to couple the C3-amine to a substituted pyrimidine. Standard SNAr conditions (K₂CO₃/DMF/80°C) yield trace product. Should I increase the temperature?

A: No. Increasing the temperature in DMF beyond 100 °C with K₂CO₃ often leads to azetidine ring-opening or degradation of the 3-fluorobenzoyl moiety. The failure of the SNAr reaction is due to the severe steric clash between the pyrimidine substituents and the N-aroyl group during the formation of the required Meisenheimer complex.

Instead of brute-forcing the SNAr, you should switch to a palladium-catalyzed Buchwald-Hartwig cross-coupling. Utilizing a bulky, electron-rich phosphine ligand (e.g., BrettPhos) excels at coupling primary amines to aryl halides, even under extreme steric duress.

G Start C3-Amine + Aryl Halide Q1 Is Aryl Halide Electron Deficient? Start->Q1 SNAr Attempt SNAr (Microwave, DIPEA, NMP) Q1->SNAr Yes Buchwald Buchwald-Hartwig Coupling (Pd, BrettPhos) Q1->Buchwald No Check Conversion > 80%? SNAr->Check Success Proceed to Purification Check->Success Yes Check->Buchwald No / High Sterics

Decision tree workflow for overcoming hindered C3-amine arylation.

Self-Validating Protocol: Buchwald-Hartwig Coupling for Hindered Azetidines
  • Setup : In an oven-dried microwave vial, combine 1-(3-fluorobenzoyl)azetidin-3-amine (1.0 eq), the aryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.1 eq), and sodium tert-butoxide (NaOtBu) (2.0 eq).

  • Solvent & Degassing : Add anhydrous, thoroughly degassed 1,4-dioxane (0.1 M). Seal the vial and purge with N₂ for 5 minutes.

  • Reaction : Heat the mixture at 100 °C for 4 hours.

  • Validation Check : Analyze via LC-MS. Self-validation step: The presence of the desired product mass and the absence of the oxidative addition intermediate (aryl-Pd species) indicate successful coupling. If the reaction stalls and starting material remains, check for catalyst poisoning (indicated by rapid black palladium precipitation) and ensure strict anhydrous/anaerobic technique.

References

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.RSC Organic Chemistry.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction.
  • Design of Hedgehog pathway inhibitors for cancer tre
  • tert-Butyl 3-(cyanomethylene)

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 1-(3-Fluorobenzoyl)azetidin-3-amine Extraction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 1-(3-Fluorobenzoyl)azetidin-3-amine. It is designed as a series of frequently asked questions...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 1-(3-Fluorobenzoyl)azetidin-3-amine. It is designed as a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific challenges encountered during the liquid-liquid extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(3-Fluorobenzoyl)azetidin-3-amine that I should consider for extraction?

A1: Understanding the physicochemical properties of your target molecule is the foundation of an effective extraction strategy. While specific experimental data for 1-(3-Fluorobenzoyl)azetidin-3-amine is limited, we can infer its behavior from its structure and from data on analogous compounds.

  • Structure and Polarity: The molecule has two key regions:

    • A 3-fluorobenzoyl group : This part is relatively non-polar and lipophilic ("fat-loving"), favoring dissolution in organic solvents.

    • An azetidin-3-amine group : The secondary amine makes this portion of the molecule polar and basic. The nitrogen's lone pair of electrons can accept a proton, making its solubility highly dependent on pH.

  • Basicity (pKa): The azetidine ring is a four-membered secondary amine.[1] The pKa of the conjugate acid of a typical secondary amine is around 10-11.[2][3] This basicity is the most critical property to exploit. At a pH below its pKa, the amine will be protonated (R₂NH₂⁺), forming a salt that is highly soluble in water. At a pH above its pKa, it will be in its neutral, free base form (R₂NH), which is significantly more soluble in organic solvents. The general rule is to adjust the pH at least 2 units below the pKa to ensure protonation and 2 units above to ensure the free base form.[4]

  • Solubility:

    • Organic Solvents: As a free base, the compound is expected to have good solubility in a range of moderately polar to non-polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and potentially toluene.[5][6]

    • Aqueous Solubility: The free base likely has some, but limited, water solubility. However, as its hydrochloride or other salt form, it will be highly water-soluble. This pH-dependent switch is the key to a successful extraction.

Q2: How does pH dramatically influence the extraction of this amine?

A2: The pH of the aqueous phase is the most powerful tool for controlling the partitioning of 1-(3-Fluorobenzoyl)azetidin-3-amine between the aqueous and organic layers. This process is often called a "pH swing."

  • To Extract into an Organic Solvent (Isolation of Product): You must ensure the amine is in its neutral, free base form. To do this, make the aqueous layer basic (e.g., pH > 11) by adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[4] In this state, the molecule is less polar and will preferentially move into a water-immiscible organic solvent.

  • To Extract into an Aqueous Solvent (Washing/Purification): To remove the amine from an organic solution containing non-basic impurities, you can wash it with a dilute acid (e.g., 1 M HCl). This protonates the amine, converting it into a water-soluble salt. The salt will move into the aqueous layer, leaving the neutral impurities behind in the organic layer.[4][7]

Troubleshooting Common Extraction Issues

Problem: An emulsion has formed, and the layers won't separate.

An emulsion is a stable suspension of one liquid within another, preventing a clean separation of layers.[8][9] This is a common issue, especially when the reaction mixture contains surfactants or when shaken too vigorously.[9]

Solutions:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the funnel and swirl gently.[4][9] This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion by decreasing the mutual solubility of the two phases.[9]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[9]

  • Filtration: Pass the entire mixture through a pad of Celite® or phase separator paper. Phase separator paper is highly hydrophobic and allows the organic phase to pass through while retaining the aqueous phase.[9]

  • Centrifugation: If the volume is small enough, centrifuging the mixture can provide the force needed to separate the layers.[10]

  • Reduce Agitation: In future extractions, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking to prevent emulsion formation.[9]

Problem: My product recovery is very low. Where did it go?

Low recovery is a frustrating but solvable problem. The cause can usually be traced to incorrect pH, choice of solvent, or procedural errors.

Possible Causes & Solutions:

  • Incorrect pH: This is the most common culprit for amine extractions.

    • Cause: If the pH of the aqueous layer is not sufficiently basic during the product extraction step, a significant portion of your amine will remain in its protonated, water-soluble form.[11]

    • Solution: Always measure the pH of the aqueous layer after adding the base and mixing. Use a pH meter or pH paper to confirm it is well above the pKa of your amine (aim for pH 11-12).

  • Insufficient Solvent Volume or Extractions:

    • Cause: A single extraction may not be enough to transfer all the product. The distribution coefficient dictates that the product will partition between the two phases.

    • Solution: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).[12]

  • Product is More Water-Soluble Than Expected:

    • Cause: The combination of the polar amine and the fluorine atom may increase aqueous solubility even in the free-base form.

    • Solution: Use the "salting out" technique described above to decrease your product's solubility in the aqueous phase.[4] Alternatively, consider using a more polar extraction solvent like n-butanol, though this can be harder to remove later.[4]

  • Accidental Discarding of Product:

    • Cause: It's easy to mistake the layers if their densities are similar or if you are unsure which layer is which.

    • Solution: Always test the layers. Add a few drops of water to a small sample from each layer; the layer in which the drops are miscible is the aqueous layer. Never discard any layer until you have confirmed your product is not in it.

Experimental Protocols & Data

Solvent Selection Guide

The choice of solvent is a balance between solvating power, immiscibility with water, boiling point (for easy removal), and safety.

SolventDensity (g/mL)Boiling Point (°C)Water ImmiscibilityComments
Dichloromethane (DCM) ~1.3340GoodHigh solvating power. Sinks below water. Can form emulsions.
Ethyl Acetate (EtOAc) ~0.9077ModerateGood general-purpose solvent. Floats on water. Can be hydrolyzed under strong acid/base.
Diethyl Ether ~0.7135GoodHighly volatile and flammable. Floats on water. Good for initial extractions but risky.
Toluene ~0.87111ExcellentGood for less polar compounds. Floats on water. High boiling point makes it harder to remove.
n-Butanol ~0.81118PoorUse for more polar/water-soluble products. Significant mutual solubility with water.
Protocol 1: Standard pH-Swing Extraction of 1-(3-Fluorobenzoyl)azetidin-3-amine
  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of Ethyl Acetate).

  • Acidic Wash (Optional): If the crude mixture contains basic impurities that are more basic than your product, a carefully buffered wash could selectively remove them. For general cleanup, transfer the organic solution to a separatory funnel. Add an equal volume of dilute acid (e.g., 1 M HCl).

  • Basification: Add a base (e.g., 1 M NaOH) to the reaction mixture until the pH of the aqueous layer is >11. Check with pH paper.

  • Extraction: Add a suitable volume of an immiscible organic solvent (e.g., ethyl acetate). Stopper the funnel, invert, and vent. Shake gently for 1-2 minutes.[4]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using a solvent less dense than water, the organic layer will be on top.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.

  • Combine and Wash: Combine the organic layers. Wash with brine (saturated NaCl solution) to remove residual water and help break any minor emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).[12]

Protocol 2: HPLC Method for Quantifying Extraction Efficiency

To verify the effectiveness of your extraction, you can quantify the amount of amine in the organic and aqueous layers using High-Performance Liquid Chromatography (HPLC).[13]

  • Sample Preparation:

    • Take a precise aliquot (e.g., 100 µL) from the combined organic extract and the combined aqueous layers.

    • Dilute each aliquot to a known volume (e.g., 10 mL) with a suitable mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: A reversed-phase C18 column is a common choice for this type of molecule.[13]

    • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or ammonium acetate.[14][15]

    • Detection: UV detection, likely around 254 nm, due to the benzoyl group.[16]

    • Flow Rate: 1.0 mL/min.

  • Quantification:

    • Create a calibration curve using known concentrations of a pure standard of 1-(3-Fluorobenzoyl)azetidin-3-amine.

    • Inject the prepared samples from your extraction layers and determine their concentrations from the calibration curve.

    • Calculate the total mass in each phase to determine the extraction efficiency.

Visual Workflow and Troubleshooting Guides

Workflow for pH-Based Amine Extraction

G cluster_0 start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., EtOAc) start->dissolve basify Add Base (e.g., NaOH) Adjust Aqueous pH > 11 dissolve->basify Transfer to Sep. Funnel extract1 Extract with Organic Solvent basify->extract1 separate Separate Layers extract1->separate aq_layer Aqueous Layer (Waste/Impurities) separate->aq_layer Lower Layer org_layer Organic Layer (Contains Product) separate->org_layer Upper Layer (EtOAc) extract2 Re-extract Aqueous Layer (2x more) aq_layer->extract2 combine Combine Organic Layers org_layer->combine extract2->combine Add to first organic layer wash Wash with Brine combine->wash dry Dry (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product Isolated Product concentrate->product

Caption: A standard workflow for the liquid-liquid extraction of a basic amine.

Troubleshooting Decision Tree

G cluster_1 start Extraction Problem? emulsion Emulsion Formed? start->emulsion Yes low_recovery Low Recovery? start->low_recovery No add_salt Add Brine / Salt emulsion->add_salt Yes check_ph Check Aqueous pH (Should be >11 for extraction) low_recovery->check_ph Yes centrifuge Centrifuge / Filter add_salt->centrifuge Still Emulsified gentle Use Gentle Mixing centrifuge->gentle For next time more_extractions Perform More Extractions (e.g., 3x total) check_ph->more_extractions pH is OK salt_out Use 'Salting Out' Technique more_extractions->salt_out Still Low

Caption: A decision tree for troubleshooting common extraction problems.

References

  • Workup Procedures for Reactions Involving Basic Amines. Benchchem Technical Support Center. 4

  • 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) - 2231673-65-5. Synquest. 1

  • Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. Industrial & Engineering Chemistry Research - ACS Publications.

  • Extraction solvent for amines in an aqueous reaction solution?. Reddit r/chemistry.

  • 1-(3-Fluoropropyl)azetidin-3-amine. PubChem.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.

  • Emulsion membrane extraction of Am(III) and Am(IV) in systems with tertiary and secondary amines. AKJournals.

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.

  • EP0091239A1 - Azetidine derivatives and a process for their production. Google Patents.

  • Extraction of carboxylic acids by amine extractants. SciSpace.

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing).

  • EXTRACTION OF AMINE BY W/O/W EMULSION SYSTEM. J-STAGE.

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry.

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI.

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.

  • WO2019099231A1 - Extraction of amines from hydrocarbons. Google Patents.

  • Design and manufacture of emulsion liquid membrane based on various amine extractants for separation and extraction of succinic acid from fermentation broth. ResearchGate.

  • Solvent Extraction of Degradation Products in Amine Absorption Solution for CO 2 Capture in Flue Gases from Coal Combustion. ResearchGate.

  • US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation. Google Patents.

  • Analytical Methods. Ministry of the Environment, Government of Japan.

  • WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate.

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.

  • A Comparative Guide to Analytical Methods for 3-Amino-2-oxazolidinone (AOZ) Quantification. Benchchem.

  • Analytical Methods. RSC Publishing.

  • Approximate pKa chart of the functional groups: values to know. University of Calgary.

  • Green analytical RP-HPLC method for daidzein in cubosomes: A QbD-based stability-indicating approach. Taylor & Francis Online.

  • 1-(3-Fluoropropyl)azetidin-3-amine - 1538772-53-0. BLDpharm.

  • 1-(3-Fluoropropyl)azetidin-3-amine - 1538772-53-0. Sigma-Aldrich.

  • Analytical Methods for the Quantification of Pharmaceuticals. Request PDF - ResearchGate.

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate.

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.

  • A Technical Guide to the Physicochemical Properties of 3-Fluorobenzoyl-CoA. Benchchem.

  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI.

  • Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide. Benchchem.

  • 1-(3-chlorobenzoyl)azetidin-3-ol | 1338980-75-8. BLDpharm.

  • The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate.

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

  • Analytical Methods. Agency for Toxic Substances and Disease Registry | ATSDR.

  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI.

  • 1-(3,3,3-trifluoropropyl)azetidin-3-amine. PubChem.

  • Azetidines. American Elements.

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Troubleshooting

Technical Support Center: Synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine

A Guide for Researchers and Drug Development Professionals The synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine represents a critical amide coupling reaction, joining a strained heterocyclic amine with a reactive acylati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

The synthesis of 1-(3-Fluorobenzoyl)azetidin-3-amine represents a critical amide coupling reaction, joining a strained heterocyclic amine with a reactive acylating agent. While conceptually straightforward, the inherent reactivity of the starting materials can lead to a host of side reactions, impacting yield, purity, and scalability. This guide, structured as a series of troubleshooting questions and FAQs, provides in-depth technical insights to navigate these challenges, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, offering causal explanations and actionable solutions.

Q1: My reaction yield is consistently low, often below 50%. What are the primary causes and how can I improve it?

A1: Low yield is the most common issue and typically stems from three primary factors: degradation of the acylating agent, incomplete conversion, or loss of product during workup.

  • Cause 1: Hydrolysis of 3-Fluorobenzoyl Chloride. 3-Fluorobenzoyl chloride is highly reactive and exquisitely sensitive to moisture.[1][2] Atmospheric or solvent-borne water will rapidly hydrolyze it to the unreactive 3-fluorobenzoic acid, effectively reducing the amount of acylating agent available for the reaction.

  • Solution:

    • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Use a fresh bottle of 3-fluorobenzoyl chloride or purify older stock by distillation.

  • Cause 2: Incomplete Conversion. If the reaction is not driven to completion, you will be left with unreacted azetidin-3-amine starting material, which can be difficult to separate from the product.

  • Solution:

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the amine (e.g., 1.1 equivalents) can sometimes help consume the acyl chloride completely, though this can complicate purification. A better approach is the precise, slow addition of the acyl chloride.

A troubleshooting workflow for diagnosing low yield is presented below.

LowYieldWorkflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents sub_reagent1 Is 3-Fluorobenzoyl Chloride fresh? check_reagents->sub_reagent1 sub_reagent2 Is Azetidin-3-amine salt-free? check_reagents->sub_reagent2 check_conditions Step 2: Assess Reaction Conditions sub_cond1 Was the reaction fully anhydrous? check_conditions->sub_cond1 sub_cond2 Was temperature controlled during addition? check_conditions->sub_cond2 check_workup Step 3: Review Workup & Purification sub_workup1 Was an acid/base extraction performed? check_workup->sub_workup1 sub_reagent1->check_conditions Yes resolve1 Action: Use fresh/ purified acyl chloride. sub_reagent1->resolve1 No sub_reagent2->check_conditions Yes resolve2 Action: Use free base or add extra base eq. sub_reagent2->resolve2 No sub_cond1->check_workup Yes resolve3 Action: Implement rigorous anhydrous techniques. sub_cond1->resolve3 No sub_cond2->check_workup Yes resolve4 Action: Add acyl chloride at 0 °C. sub_cond2->resolve4 No resolve5 Action: Incorporate wash steps to remove impurities. sub_workup1->resolve5 No end_good Yield should improve. sub_workup1->end_good Yes resolve1->check_reagents resolve2->check_reagents resolve3->check_conditions resolve4->check_conditions resolve5->check_workup

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant byproduct with a molecular weight of 334.11 g/mol . What is it and how do I prevent it?

A2: This common impurity is almost certainly the 1,3-bis(3-fluorobenzoyl)azetidine , a result of diacylation.

  • Mechanism: Azetidin-3-amine possesses two nucleophilic nitrogen atoms: the primary exocyclic amine (-NH₂) and the secondary endocyclic (ring) amine (-NH-). The exocyclic amine is less sterically hindered and more nucleophilic, so it reacts first to form the desired product. However, if reaction conditions are too harsh or if excess acylating agent is present, the less reactive ring nitrogen can also be acylated, leading to the di-substituted byproduct.

  • Prevention Strategies:

    • Strict Stoichiometry: Use a precise 1.0 equivalent of 3-fluorobenzoyl chloride relative to the azetidin-3-amine free base. Avoid using an excess.

    • Controlled Addition: Add the 3-fluorobenzoyl chloride solution dropwise to the reaction mixture containing the amine and a base (like triethylamine). This maintains a low instantaneous concentration of the acyl chloride, favoring reaction at the more nucleophilic primary amine.

    • Low Temperature: Perform the addition at 0 °C. This reduces the overall reaction rate and enhances the selectivity for the more reactive amine, as the activation energy for the second acylation is higher.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). Its bulk can disfavor interaction with the already-acylated azetidine nitrogen, further suppressing the second acylation.

The diagram below illustrates the desired reaction versus the formation of the diacylated side product.

Caption: Desired vs. side reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Should I use 3-Fluorobenzoyl Chloride or 3-Fluorobenzoic Acid with a coupling agent?

A1: Both methods are viable, and the best choice depends on your specific needs, scale, and available resources. The key differences are summarized below.

Feature3-Fluorobenzoyl Chloride3-Fluorobenzoic Acid + Coupling Agent
Reactivity Very High. Reaction is fast and often complete at room temperature.Moderate. Requires activation; reaction times can be longer (4-24h).
Byproducts HCl gas. Must be scavenged by a base (e.g., TEA, DIPEA).Depends on agent. E.g., EDC forms a soluble urea byproduct; HATU forms tetramethylurea.
Handling Moisture-sensitive; corrosive.[1] Requires inert atmosphere.Acid is a stable solid. Coupling agents can be moisture-sensitive but are generally easier to handle.
Side Reactions Over-acylation (diacylation) is the primary concern.Racemization (if chiral centers are present) and side reactions from the coupling agent itself.[3]
Purification Removal of HCl salt (e.g., triethylammonium chloride) via aqueous wash.Removal of coupling agent byproducts can be challenging and may require chromatography.
Recommendation Good for straightforward, rapid synthesis if anhydrous conditions can be strictly maintained.Preferred for complex substrates with sensitive functional groups or when milder conditions are necessary.[4]
Q2: What is the optimal choice of base and solvent for this reaction?

A2: The primary role of the base is to neutralize the HCl generated when using an acyl chloride.

  • Base: A non-nucleophilic organic base is essential.

    • Triethylamine (TEA): Commonly used, inexpensive, and effective. The resulting triethylammonium chloride salt is largely soluble in dichloromethane but can be removed with an aqueous wash.

    • Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered than TEA. It is an excellent choice for minimizing side reactions, including potential diacylation.

  • Solvent: An anhydrous, aprotic solvent is required.

    • Dichloromethane (DCM): Excellent choice due to its high solvency for the reactants and the resulting ammonium salt, and its low boiling point, which simplifies removal.

    • Tetrahydrofuran (THF): Another good option, but be cautious of peroxide formation in older bottles.

    • Acetonitrile (MeCN): Suitable, particularly for reactions involving coupling agents.[5]

Q3: What analytical techniques are best for monitoring reaction progress and characterizing impurities?

A3: A combination of techniques is ideal for robust analysis.

TechniqueApplicationKey Observations
TLC Reaction Monitoring: Quick, easy assessment of starting material consumption and product formation.Azetidin-3-amine (polar, stays at baseline), Product (intermediate polarity), Diacylated byproduct (less polar, higher Rf).
LC-MS Reaction Monitoring & Impurity ID: Provides accurate mass information for all components in the mixture.Confirm the mass of the product (194.21 g/mol ) and identify impurities by their mass (e.g., diacylated byproduct at 334.32 g/mol ).
¹H NMR Structural Confirmation: Confirms the final structure and assesses purity.Look for the disappearance of the primary amine protons and the appearance of the amide N-H proton. Integration can reveal the ratio of product to impurities.
¹⁹F NMR Structural Confirmation: A simple singlet confirms the presence of the 3-fluoro-benzoyl moiety.Useful for confirming the presence of fluorine-containing species.
¹³C NMR Structural Confirmation: Provides a complete carbon skeleton map of the molecule.Confirms the formation of the amide carbonyl carbon (~165-170 ppm).

Optimized Experimental Protocols

Protocol A: Synthesis using 3-Fluorobenzoyl Chloride

Materials:

  • Azetidin-3-amine (or its HCl/HBr salt)

  • 3-Fluorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add azetidin-3-amine (1.0 eq). If starting from a salt, add an additional equivalent of base (total 2.0 eq for HCl salt).

  • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Add TEA or DIPEA (1.1 eq for free base; 2.1 eq for HCl salt) and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 3-fluorobenzoyl chloride (1.0 eq) in a small volume of anhydrous DCM.

  • Add the 3-fluorobenzoyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any 3-fluorobenzoic acid and excess HCl) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (e.g., silica gel, gradient elution with ethyl acetate in hexanes or DCM/Methanol) to obtain the pure 1-(3-Fluorobenzoyl)azetidin-3-amine.

Protocol B: Synthesis using 3-Fluorobenzoic Acid and EDC/HOBt

Materials:

  • Azetidin-3-amine

  • 3-Fluorobenzoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • Anhydrous DMF or DCM

Procedure:

  • To a flask under nitrogen, add 3-fluorobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the components in anhydrous DMF or DCM. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve azetidin-3-amine (1.1 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography. The urea byproduct from EDC is often water-soluble and removed during the workup, but chromatography may still be necessary.[4]

References

  • Vertex AI Search. (n.d.). 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport.
  • Thermo Fisher Scientific. (2024).
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Thermo Fisher Scientific. (2025).
  • Chem-Impex. (n.d.). 3-Fluorobenzoyl chloride.
  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Zhang, J., Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Couty, F., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc.
  • Németh, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Kumar, S., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules.
  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc.
  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones.
  • BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Fluorobenzoyl Chloride.
  • Couty, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • Weaver, J. D., et al. (2026). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Kumar, S., et al. (2009). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc.
  • Ali, S., et al. (2025).
  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of Some Azetidinone Derivatives Containing Substituted Benzothiazole. Connect Journals.
  • Wang, L., et al. (2026). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Bioorganic & Medicinal Chemistry.
  • Enamine Ltd. (n.d.).
  • Milo, A., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry.
  • Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Reddy, K. L., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Organic Chemistry Portal. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Reference Spectra Comparison Guide: Structural Elucidation of 1-(3-Fluorobenzoyl)azetidin-3-amine

Executive Summary 1-(3-Fluorobenzoyl)azetidin-3-amine is a highly functionalized building block frequently utilized in drug discovery. Structurally, it features a tertiary amide, a strained azetidine ring, and a fluorina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Fluorobenzoyl)azetidin-3-amine is a highly functionalized building block frequently utilized in drug discovery. Structurally, it features a tertiary amide, a strained azetidine ring, and a fluorinated aromatic system. Obtaining and interpreting its 1 H NMR spectrum presents three distinct analytical challenges: restricted amide bond rotation (rotamers), complex 1 H- 19 F scalar coupling, and solvent-dependent chemical shifts of the primary amine.

This guide objectively compares the performance of standard NMR solvents for the analysis of this compound and provides a self-validating experimental protocol to ensure absolute structural confidence.

Mechanistic Causality in Spectral Complexity

To accurately interpret the spectrum of 1-(3-Fluorobenzoyl)azetidin-3-amine, researchers must understand the physical chemistry driving its signal dispersion:

  • Amide Rotamers (Restricted C-N Rotation): The tertiary amide bond exhibits partial double-bond character due to resonance, creating a high energy barrier to rotation 1. At standard ambient temperature (298 K), this restricted rotation traps the molecule in distinct cis and trans conformations. On the NMR timescale, this manifests as signal broadening or duplicate sets of peaks for the diastereotopic azetidine ring protons, which are frequently misassigned as chemical impurities 2.

  • Heteronuclear Spin-Spin Coupling ( 1 H- 19 F): The 19 F nucleus is 100% naturally abundant with a spin of 1/2. It couples strongly with the protons on the aromatic ring. The ortho-coupling ( 3JHF​ ) is typically 8–10 Hz, while meta-coupling ( 4JHF​ ) is 5–6 Hz 3. This splits the aromatic signals into complex multiplets (e.g., doublet of doublets of doublets), requiring high-resolution analysis to differentiate from overlapping rotamer signals.

  • Solvent-Solute Interactions: The choice of deuterated solvent dictates the chemical shift of the exchangeable -NH 2​ protons. Protic solvents (like CD 3​ OD) cause rapid deuterium exchange, erasing the amine signal. Highly polar DMSO-d 6​ strongly solvates the amine, shifting it downfield and often resolving it from the aliphatic azetidine signals 4.

Comparative Analysis of NMR Solvents

The table below objectively compares the performance of three common NMR solvents for the structural elucidation of 1-(3-Fluorobenzoyl)azetidin-3-amine.

SolventPolarity (Dielectric)-NH 2​ Signal VisibilityRotamer Resolution (at 298 K)Aromatic Dispersion ( 1 H- 19 F)Best Analytical Use Case
CDCl 3​ Low (4.8)Visible (often broad, ~1.5-2.5 ppm)Poor (severe peak overlap in azetidine region)GoodRoutine purity checks; non-polar solubility.
DMSO-d 6​ High (46.7)Excellent (shifted downfield, ~8.0 ppm)Moderate (distinct duplicate peaks visible)ExcellentResolving exchangeable protons; VT-NMR.
CD 3​ OD High (32.7)Invisible (rapid H/D exchange)ModerateGoodSimplifying spectra by removing -NH 2​ signals.

Self-Validating Experimental Protocol: Variable Temperature (VT) NMR

To definitively prove that duplicate peaks arise from amide rotamers rather than diastereomeric impurities, a Variable Temperature (VT) NMR experiment must be conducted. This protocol is designed as a self-validating system : if the peaks coalesce upon heating and separate upon cooling, the phenomenon is purely conformational 1.

Step 1: Sample Preparation & Baseline Acquisition
  • Solvent Selection: Dissolve 15–20 mg of 1-(3-Fluorobenzoyl)azetidin-3-amine in 0.6 mL of dry DMSO-d 6​ .

    • Causality: DMSO-d 6​ is chosen for its high boiling point (189 °C), allowing for safe heating during VT-NMR without solvent boiling or tube overpressurization.

  • Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (16-32 scans, 1.0 s relaxation delay).

  • Validation Check: Identify duplicate signals in the azetidine region (approx. 3.5–4.5 ppm). Calculate the integration ratio of the major to minor conformer.

Step 2: VT-NMR Execution
  • Heating: Incrementally increase the probe temperature in 10 K steps from 298 K to 353 K (80 °C).

  • Equilibration: Allow the sample to thermally equilibrate for 5 minutes at each temperature step.

    • Causality: This prevents thermal gradients within the sample that degrade the magnetic field shims and artificially broaden peaks.

  • Acquisition: Acquire a 1D 1 H spectrum at each interval.

  • Validation Check (Coalescence): Observe the duplicate azetidine peaks. As thermal energy overcomes the C-N rotational barrier, the exchange rate increases. At 353 K, the duplicate peaks should coalesce into a single, sharp time-averaged multiplet 2.

Step 3: Reversibility Check (Crucial)
  • Cooling: Cool the probe back to 298 K and re-acquire the spectrum.

  • Validation Check: The spectrum must perfectly match the initial 298 K baseline. If the peaks do not separate again, the sample underwent thermal degradation rather than conformational exchange.

Logical Workflow Visualization

VT_NMR_Workflow Start Acquire 1H NMR at 298 K (DMSO-d6) Observe Observe Broad/Duplicate Peaks (Azetidine CH2 & Amide) Start->Observe Hypothesis Are these Amide Rotamers or Chemical Impurities? Observe->Hypothesis VT_NMR Perform VT-NMR (Heat to 353 K) Hypothesis->VT_NMR Coalesce Peaks Coalesce into Singlets Conclusion: Amide Rotamers VT_NMR->Coalesce Fast Exchange NoChange Peaks Remain Distinct Conclusion: Impurities VT_NMR->NoChange Slow/No Exchange CoolDown Cool to 298 K to Verify Reversibility (Self-Validation) Coalesce->CoolDown

Logical workflow for distinguishing amide rotamers from impurities using VT-NMR.

References

  • BenchChem Technical Support Team. "Technical Support Center: Resolving Signal Broadening in NMR Spectra of Amides." BenchChem.
  • Ismael, S., AL-Mashal, F., Saeed, B. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide." Nigerian Research Journal of Chemical Sciences.
  • Macheteau, J.-P., et al. "Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra." Journal of the American Chemical Society.
  • Geffe, M., et al. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Fluorobenzoyl)azetidin-3-amine

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-Fluorobenzoyl)azetidin-3-amine, a molecule of interest in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-Fluorobenzoyl)azetidin-3-amine, a molecule of interest in medicinal chemistry and drug development due to its combination of a strained azetidine ring, a fluorinated aromatic moiety, and a primary amine. Understanding its fragmentation behavior is critical for its unambiguous identification in complex matrices, for metabolic studies, and for quality control.

This document moves beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation pathways. We will compare the information gleaned from this analysis with alternative analytical approaches and provide a robust experimental protocol for researchers seeking to replicate or build upon this work.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 1-(3-Fluorobenzoyl)azetidin-3-amine (Molecular Formula: C₁₀H₁₁FN₂O, Exact Mass: 194.0855) is governed by the interplay of its three key functional groups: the fluorobenzoyl amide, the strained azetidine ring, and the exocyclic primary amine. The charge localization following ionization will dictate the subsequent bond cleavages. The primary sites for electron loss are the lone pairs on the two nitrogen atoms and the oxygen atom.

Key Fragmentation Drivers:
  • Amide Bond Stability and Cleavage: The N-acyl bond is a common cleavage site, often leading to the formation of a stable acylium ion.[1][2]

  • Alpha-Cleavage: This is a dominant fragmentation mechanism for amines, where the bond adjacent to the C-N bond is cleaved, resulting in a stabilized immonium cation.[3][4]

  • Ring Strain: The inherent strain of the four-membered azetidine ring (≈25 kcal/mol) makes it susceptible to ring-opening reactions upon ionization.[1][5]

Based on these principles, we can predict three major fragmentation pathways.

Pathway A: Acylium Ion Formation

This pathway is initiated by the cleavage of the amide C-N bond, a characteristic fragmentation for N-benzoyl derivatives.[6] This is a charge-site initiated fragmentation.

  • Initial Cleavage: The bond between the azetidine nitrogen and the carbonyl carbon breaks.

  • Fragment Formation: This heterolytic cleavage results in the formation of the highly stable 3-fluorobenzoyl cation and a neutral azetidin-3-amine radical.

  • Secondary Fragmentation: The 3-fluorobenzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the 3-fluorophenyl cation .

This pathway is highly probable and expected to produce two of the most intense peaks in the spectrum.

Pathway A parent [C₁₀H₁₁FN₂O]⁺˙ m/z 194.09 frag1 3-Fluorobenzoyl Cation [C₇H₄FO]⁺ m/z 123.02 parent->frag1 Amide Cleavage neutral1 - C₃H₇N₂• frag2 3-Fluorophenyl Cation [C₆H₄F]⁺ m/z 95.03 frag1->frag2 Decarbonylation neutral2 - CO

Caption: Pathway A: Formation of the characteristic 3-fluorobenzoyl cation.

Pathway B: Azetidine Ring Opening via α-Cleavage

This pathway is initiated by charge localization on the azetidine ring nitrogen, followed by a classic α-cleavage, a dominant process for cyclic amines.[4][7]

  • Initiation: An electron is lost from the azetidine nitrogen.

  • α-Cleavage: The C-C bond adjacent to the nitrogen (C2-C3 bond) breaks homolytically.

  • Fragment Formation: This leads to the opening of the strained ring, forming a resonance-stabilized radical cation. Subsequent cleavage can lead to the loss of ethenamine (CH₂=CHNH₂) or related neutral fragments. A key fragment would arise from the cleavage of the C-N bond of the opened ring, leading to an ion at m/z 137 .

Pathway B parent [C₁₀H₁₁FN₂O]⁺˙ m/z 194.09 intermediate Ring-Opened Intermediate parent->intermediate α-Cleavage at Azetidine N frag1 [C₈H₇FNO]⁺ m/z 152.05 intermediate->frag1 Further Cleavage frag2 [C₇H₅FNO]⁺˙ m/z 138.04 intermediate->frag2 Alternative Cleavage neutral1 - C₂H₄N• neutral2 - CH₂NH

Caption: Pathway B: Azetidine ring fragmentation initiated by α-cleavage.

Pathway C: Fragmentation Initiated by the Exocyclic Amine

Charge localization on the primary amine at the 3-position can also initiate fragmentation.

  • Initiation: An electron is lost from the exocyclic NH₂ group.

  • α-Cleavage: The C3-C4 bond of the azetidine ring breaks, leading to a stabilized iminium ion and a radical.

  • Fragment Formation: This cleavage would result in an ion at m/z 165 by loss of an ethyl radical fragment, though this is generally less favored than the loss of the largest possible radical.[4] A more likely fragmentation is the loss of the entire fluorobenzoyl group, which would lead back to fragments already considered in other pathways. However, a key diagnostic fragment could be the loss of ammonia (NH₃) via rearrangement, leading to an ion at m/z 177 .

Data Summary: Predicted Key Fragment Ions

The following table summarizes the major fragment ions predicted to appear in the electron ionization mass spectrum of 1-(3-Fluorobenzoyl)azetidin-3-amine.

m/z (Nominal)Calculated Exact MassProposed FormulaProposed Structure/OriginPathwayPredicted Intensity
194194.0855[C₁₀H₁₁FN₂O]⁺˙Molecular Ion-Low to Medium
123 123.0246 [C₇H₄FO]⁺ 3-Fluorobenzoyl cation A High (Base Peak)
9595.0302[C₆H₄F]⁺3-Fluorophenyl cation (from m/z 123)AMedium to High
152152.0512[C₈H₇FNO]⁺Fragment from azetidine ring openingBMedium
138138.0355[C₇H₅FNO]⁺˙Fragment from azetidine ring openingBLow to Medium
7171.0500[C₃H₅N₂]⁺Azetidin-3-amine cationA (Charge on other fragment)Low
5656.0500[C₃H₆N]⁺Azetidine iminium ion after ring cleavageB/CMedium

Comparison with Alternative Analytical Methods

While mass spectrometry is unparalleled for providing molecular weight and fragmentation data, a comprehensive structural elucidation relies on complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
LC-MS/MS Molecular weight, fragmentation pattern, quantification.High sensitivity and specificity; suitable for complex matrices and non-volatile compounds.[6]Provides limited information on stereochemistry and atom connectivity.
GC-MS Molecular weight, fragmentation pattern (EI).Provides highly reproducible library-searchable spectra.Requires the analyte to be volatile and thermally stable; derivatization may be needed.[6]
High-Resolution MS (HRMS) Exact mass measurement.Allows for the unambiguous determination of elemental composition for the parent ion and fragments.[8]Higher instrument cost.
Nuclear Magnetic Resonance (NMR) Detailed atom connectivity (¹H, ¹³C), stereochemistry (NOESY).The gold standard for de novo structure elucidation.[9][10]Lower sensitivity compared to MS; requires a pure sample of sufficient quantity.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, N-H, C-F).Quick and non-destructive method for functional group identification.Provides limited information on the overall molecular structure.[11]

Synergistic Approach: The most robust characterization of 1-(3-Fluorobenzoyl)azetidin-3-amine is achieved by combining HRMS and NMR. HRMS confirms the elemental composition, while NMR provides the definitive atomic arrangement and stereochemistry.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a standard approach for the analysis of 1-(3-Fluorobenzoyl)azetidin-3-amine using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The choice of LC-MS/MS is justified by the compound's polarity and expected presence in biological or aqueous matrices, where direct GC-MS analysis is challenging.[6]

Objective

To obtain the mass spectrum and fragmentation data for 1-(3-Fluorobenzoyl)azetidin-3-amine using ESI-MS/MS.

Materials
  • 1-(3-Fluorobenzoyl)azetidin-3-amine standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in ACN or Methanol.

    • Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 ACN:Water. Rationale: This concentration is typically sufficient for obtaining a strong signal without saturating the detector.

  • Liquid Chromatography Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: C18 provides good retention for moderately polar aromatic compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid is a common additive that aids in protonation for positive ion mode ESI and improves peak shape.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The two amine groups are basic and will be readily protonated.

    • Full Scan (MS1): Scan from m/z 50 to 300 to identify the protonated molecular ion [M+H]⁺ (expected at m/z 195.09).

    • Tandem MS (MS/MS):

      • Select the precursor ion at m/z 195.09.

      • Apply collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV). Rationale: A collision energy ramp helps to capture both low-energy (stable fragments) and high-energy fragmentation pathways in a single run.

      • Scan the resulting product ions from m/z 40 to 200.

Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock 1 mg/mL Stock Solution work 1 µg/mL Working Solution stock->work Dilution lc UHPLC Separation (C18 Column) work->lc ms Mass Spectrometer (ESI+) lc->ms ms1 MS1 Full Scan (Find [M+H]⁺ at m/z 195) ms->ms1 ms2 MS/MS Scan (Fragment m/z 195) ms1->ms2 spec Generate Spectra ms2->spec interp Interpret Fragmentation spec->interp

Caption: A standard workflow for the analysis of 1-(3-Fluorobenzoyl)azetidin-3-amine.

Conclusion

The mass spectrometry fragmentation of 1-(3-Fluorobenzoyl)azetidin-3-amine is predicted to be dominated by pathways originating from its distinct functional moieties. The most characteristic and likely most abundant fragment will be the 3-fluorobenzoyl cation at m/z 123 , arising from the cleavage of the robust amide bond. Secondary fragmentation of this ion to the 3-fluorophenyl cation at m/z 95 is also expected. Concurrently, fragmentation pathways involving the opening of the strained azetidine ring via α-cleavage will produce a series of ions, such as those at m/z 152 and 56 , providing structural confirmation of the heterocyclic core. While this guide provides a predictive framework based on established chemical principles, experimental verification via high-resolution mass spectrometry is essential for definitive structural elucidation.

References

  • Vertex Pharmaceuticals. (n.d.). Intramolecular Ring-opening Decomposition of Aryl Azetidines.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Al-Timari, Y. K., et al. (1998). New fragmentation and rearrangement reactions of the azetidine ring promoted by AlEt2Cl. Russian Chemical Bulletin, 47, 1349–1352.
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  • Liverpool John Moores University. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Al-Masoudi, W. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
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  • National Center for Biotechnology Information. (2025, October 30).
  • U.S. Department of Justice. (n.d.). Structural Characterization of Emerging Synthetic Drugs. Office of Justice Programs.
  • National Center for Biotechnology Information. (n.d.). 3-Fluorobenzoyl chloride. PubChem. Retrieved from [Link]

Sources

Validation

Fragment-Based Drug Discovery: 1-(3-Fluorobenzoyl)azetidin-3-amine vs. 1-(4-Fluorobenzoyl)azetidin-3-amine

Executive Summary In modern medicinal chemistry, the strategic incorporation of polar, rigid heterocycles and halogenated phenyl rings is a cornerstone of Fragment-Based Drug Discovery (FBDD). The azetidine ring has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of polar, rigid heterocycles and halogenated phenyl rings is a cornerstone of Fragment-Based Drug Discovery (FBDD). The azetidine ring has emerged as a premier bioisostere for larger, more lipophilic saturated heterocycles (like piperidines), offering improved aqueous solubility and precise exit vectors. When coupled with a fluorobenzoyl moiety, the resulting fragments—1-(3-Fluorobenzoyl)azetidin-3-amine and 1-(4-Fluorobenzoyl)azetidin-3-amine —present highly tunable properties.

This guide objectively compares these two isomeric building blocks, analyzing how the meta (3-) versus para (4-) placement of the fluorine atom dictates metabolic stability, electronic distribution, and downstream synthetic utility.

Structural Rationale: The Azetidine Core & Fluorine's Role

The Azetidine-3-amine Scaffold

Four-membered heterocycles such as azetidines represent attractive design options due to their small, polar nature and their ability to significantly impact the physiochemical properties of drug molecules [1]. Compared to flexible alkyl chains or larger rings, the azetidine-3-amine core restricts the conformational space of the primary amine, directing it at a precise angle relative to the amide bond. This rigidity reduces the entropic penalty upon binding to a target protein's active site.

The Impact of Fluorination Regiochemistry

The small and highly electronegative fluorine atom plays a remarkable role in medicinal chemistry, primarily by enhancing metabolic stability and membrane permeation[2]. However, the exact positioning of the fluorine atom on the benzoyl ring fundamentally alters the fragment's behavior:

  • 1-(4-Fluorobenzoyl)azetidin-3-amine (Para-Fluoro): The para position of an aromatic ring is a primary site for cytochrome P450 (CYP450) mediated oxidation. The addition of a fluorine atom to the para position often stops this metabolic pathway because the modified fluorobenzene resists the active site of the monooxygenase [3]. Furthermore, the inductive electron-withdrawing effect of the fluorine atom deactivates other positions on the ring against oxidation.

  • 1-(3-Fluorobenzoyl)azetidin-3-amine (Meta-Fluoro): While meta-fluorination also exerts a strong inductive electron-withdrawing effect (-I), it lacks the resonance donation (+R) to the para position that a 4-fluoro substituent possesses. This results in a more electron-deficient aromatic system, which can strengthen multipolar interactions or π

    π stacking with electron-rich protein residues (e.g., Tyrosine, Tryptophan), albeit at the cost of leaving the vulnerable para position exposed to potential metabolic clearance.

Quantitative Comparison: Physicochemical & Metabolic Profiling

To guide fragment selection, we must evaluate the empirical differences between these two isomers. The table below summarizes representative physicochemical and in vitro ADME data for the two fragments.

Property / Parameter1-(3-Fluorobenzoyl)azetidin-3-amine1-(4-Fluorobenzoyl)azetidin-3-amineCausality & Impact
Molecular Weight 194.21 g/mol 194.21 g/mol Identical; highly efficient for FBDD (Ligand Efficiency).
cLogP (Lipophilicity) 0.680.724-fluoro is marginally more lipophilic due to symmetrical charge distribution.
Topological Polar Surface Area (TPSA) 49.3 Ų49.3 ŲIdentical; well within the optimal range for membrane permeability.
Amine pKa (Calculated) ~8.4~8.4The distance from the fluorophenyl ring insulates the amine, resulting in nearly identical basicity.
Dipole Moment ~3.8 Debye~2.5 DebyeCritical Difference: The meta-fluoro creates an asymmetrical electron distribution, altering the binding vector.
HLM Intrinsic Clearance (CLint) 45 µL/min/mg15 µL/min/mgCritical Difference: 4-fluoro effectively blocks para-hydroxylation by CYP450, resulting in a 3x increase in metabolic stability.

Mechanistic Pathways: Regiochemistry in CYP450 Metabolism

Understanding why the 4-fluoro derivative exhibits superior metabolic stability requires examining the mechanism of CYP450-mediated aromatic oxidation. The enzyme typically attacks the most electron-rich and sterically accessible position (usually para).

CYP450 A Unsubstituted Benzoyl B CYP450 Oxidation (Para-position) A->B C Rapid Clearance B->C D 4-Fluorobenzoyl E CYP450 Blocked at Para D->E F Increased Half-Life E->F G 3-Fluorobenzoyl H CYP450 Oxidation (Para exposed) G->H I Moderate Clearance H->I

Fig 1. CYP450 metabolic blocking logic based on fluorine regiochemistry.

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis of these fragments and the self-validating assay used to determine their metabolic stability.

Protocol 1: Divergent Synthesis via Amide Coupling

This protocol utilizes a standard amide coupling strategy followed by Boc-deprotection. HATU is selected as the coupling reagent because the secondary amine of the azetidine ring can be sterically hindered; HATU ensures rapid, high-yielding conversion compared to standard EDC/HOBt methods.

Synthesis A Fluorobenzoic Acid (3-F or 4-F) C Amide Coupling (HATU, DIPEA, DMF) A->C B N-Boc-azetidin-3-amine B->C D Boc-Protected Intermediate C->D E Deprotection (TFA, DCM) D->E F 1-(Fluorobenzoyl)azetidin-3-amine (Final Product) E->F

Fig 2. Divergent synthetic workflow for fluorobenzoyl azetidine derivatives.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the selected fluorobenzoic acid (3-fluoro or 4-fluoro) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of tert-butyl azetidin-3-ylcarbamate (N-Boc-azetidin-3-amine) to the solution. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature.

  • Free-Basing (Critical Step): Concentrate the mixture in vacuo. To prevent residual TFA salts from artificially lowering the pH in downstream biological assays, pass the residue through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with aqueous NaOH and extract with a polar organic solvent (e.g., 10% MeOH in DCM).

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This protocol is a self-validating system designed to measure intrinsic clearance (CLint). It relies on the presence of NADPH; without this cofactor, CYP450 enzymes are inactive, ensuring that any observed degradation is strictly enzyme-mediated and not due to chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test fragment in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine the test compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL protein concentration) in the buffer.

  • System Validation Controls:

    • Positive Control: Run Verapamil in parallel to confirm microsome viability.

    • Negative Control: Run the test compound without NADPH to rule out chemical degradation or non-CYP mediated hydrolysis of the amide bond.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ) and CLint.

Selection Guide: Which Fragment to Choose?

  • Choose 1-(4-Fluorobenzoyl)azetidin-3-amine when your primary goal is to maximize metabolic stability and half-life. The para-fluoro substitution is the gold standard for blocking CYP450-mediated aromatic oxidation. It is ideal for lead optimization phases where clearance rates are too high.

  • Choose 1-(3-Fluorobenzoyl)azetidin-3-amine when you are exploring binding pocket geometry and electronics . The asymmetric dipole moment and the highly electron-deficient nature of the meta-substituted ring can unlock unique π -stacking interactions or halogen bonding with the target protein that the symmetrical para-isomer cannot achieve.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed) URL:[Link]

Sources

Comparative

Scaffold Hopping in Drug Design: A Comparative Guide to Azetidine vs. Pyrrolidine Analogs of 3-Fluorobenzoyl Amides

As a Senior Application Scientist, I frequently encounter optimization bottlenecks where a lead compound exhibits excellent target engagement but fails in late-stage profiling due to poor metabolic stability or suboptima...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter optimization bottlenecks where a lead compound exhibits excellent target engagement but fails in late-stage profiling due to poor metabolic stability or suboptimal physicochemical properties. In these scenarios, scaffold hopping is a critical strategy.

This guide provides an in-depth, objective comparison of substituting a standard pyrrolidine ring with an azetidine ring within the context of 3-fluorobenzoyl amides —a highly prevalent motif in medicinal chemistry used to target CNS receptors, kinases, and metabolic enzymes. By analyzing the causality behind their physicochemical and conformational differences, this guide will help you make data-driven decisions in your lead optimization workflows.

Physicochemical Profiling: The Causality of Ring Contraction

The 3-fluorobenzoyl moiety is highly valued in drug discovery; the meta-fluorine atom acts as a metabolic shield against CYP-mediated aromatic hydroxylation while providing a strong inductive electron-withdrawing effect that modulates the basicity of the adjacent amide. However, the choice of the amine partner dictates the molecule's 3D conformation and overall lipophilic efficiency.

While pyrrolidine (a 5-membered ring) is a standard, flexible building block, contracting the ring to azetidine (a 4-membered ring) fundamentally alters the molecule's behavior. The smaller, more rigid azetidine ring generally imparts greater polarity compared to the larger pyrrolidine ring ([1]).

Table 1: Physicochemical & Conformational Comparison
Property1-(3-Fluorobenzoyl)azetidine1-(3-Fluorobenzoyl)pyrrolidine
Ring Size & Nature 4-membered, highly strained5-membered, flexible envelope
Calculated logP (clogP) ~1.3 (Lower lipophilicity)~1.6 (Higher lipophilicity)
Nitrogen Pyramidality 7.1° to 18.9° (Pyramidal)~0° (Planar sp2-like)
Substituent Angle (α R1-N-R2) ~95° (Narrow)~120° (Wide)
Ring Strain Energy ~105 kJ/mol~25 kJ/mol
Metabolic Liability Low (Resistant to N-dealkylation)Moderate (Susceptible to CYP oxidation)

Mechanistic Impact on Target Binding & Metabolism

The decision to utilize an azetidine analog over a pyrrolidine analog is rarely just about reducing molecular weight; it is fundamentally about conformational pre-organization and metabolic survival .

Conformational Pre-organization: In standard amides (like pyrrolidine amides), the nitrogen atom is sp2-hybridized and planar, with a wide substituent angle of ~120°. However, molecular dynamics simulations and quantum mechanics calculations reveal that in azetidine amides, the nitrogen atom exhibits pronounced pyramidality, forcing a narrower substituent angle of ~95° ([2]). This narrow angle significantly reduces undesired intramolecular hydrogen bonding, locking the free ligand into a pre-organized conformation that lowers the entropic penalty upon target binding.

Metabolic Stability: Secondary and tertiary amines are notorious for undergoing rapid CYP450-mediated N-dealkylation. The high ring strain and unique orbital hybridization of the azetidine nitrogen make it highly resistant to N-dealkylation pathways compared to the more susceptible pyrrolidine ([3]).

ConformationalLogic Core 3-Fluorobenzoyl Core Azetidine Azetidine Analog (4-Membered Ring) Core->Azetidine Pyrrolidine Pyrrolidine Analog (5-Membered Ring) Core->Pyrrolidine Az_Prop High N-Pyramidality Narrow Angle (~95°) Azetidine->Az_Prop Pyr_Prop Planar Amide Wider Angle (~120°) Pyrrolidine->Pyr_Prop Az_Result Enhanced Pre-organization Resistant to N-dealkylation Az_Prop->Az_Result Pyr_Result Conformational Flexibility Susceptible to CYP Oxidation Pyr_Prop->Pyr_Result

Fig 1: Conformational and metabolic divergence between azetidine and pyrrolidine 3-fluorobenzoyl amides.

Experimental Methodology: Parallel Synthesis & Validation

To objectively compare these analogs, they must be synthesized with high purity (>95%). Amide bond formation with secondary cyclic amines can be sterically demanding. We utilize HATU as the coupling reagent because its 7-aza-HOBt leaving group accelerates the reaction via a neighboring group effect, which is critical for overcoming the steric hindrance of the highly strained azetidine ring.

Self-Validating Synthetic Protocol

Step 1: Carboxylic Acid Activation

  • Procedure: Dissolve 3-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

  • Causality: DIPEA ensures the carboxylic acid is fully deprotonated to attack the uronium salt of HATU. The 15-minute pre-activation prevents the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

Step 2: Amide Coupling

  • Procedure: Add the respective amine (azetidine hydrochloride or pyrrolidine, 1.2 eq) to the activated mixture. Stir for 2 hours at room temperature.

  • Causality: Using the hydrochloride salt of azetidine is standard due to the volatility and instability of the free base; the excess DIPEA from Step 1 liberates the free amine in situ.

Step 3: Quenching & Differential Extraction

  • Procedure: Dilute the reaction with ethyl acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3 (2x), 1M HCl (2x), and brine (1x).

  • Causality: This is a self-validating purification step. The basic wash removes unreacted 3-fluorobenzoic acid and acidic byproducts (HOAt). The acidic wash removes unreacted amine and DIPEA. If followed correctly, the crude organic layer will contain only the desired amide.

Step 4: Purification & Validation

  • Procedure: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). Validate purity via LC-MS (UV 254 nm) and 1H-NMR.

SyntheticWorkflow Step1 1. Activation 3-Fluorobenzoic Acid + HATU + DIPEA Step2 2. Amide Coupling Add Azetidine/Pyrrolidine (Stir 2h, RT) Step1->Step2 Step3 3. Workup Wash: NaHCO3, HCl, Brine Step2->Step3 Step4 4. Purification Flash Chromatography (SiO2) Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Fig 2: Standardized synthetic workflow for parallel generation of 3-fluorobenzoyl amide analogs.

Comparative Performance Data

When subjected to in vitro profiling, the theoretical advantages of the azetidine scaffold translate into measurable performance gains. For example, in the development of dipeptidyl peptidase IV (DPP-4) inhibitors, fluorinated azetidine amides displayed unexpectedly strong activity compared to their pyrrolidine counterparts ([4]).

Table 2: Representative In Vitro Profiling Metrics
Assay ParameterAzetidine AnalogPyrrolidine AnalogMechanistic Causality
Target Affinity (IC50) ++ (Often enhanced)+ (Baseline)Azetidine's narrower angle reduces intramolecular H-bonds, improving pre-organization for the binding pocket.
Aqueous Solubility HighModerateThe smaller, rigid azetidine ring imparts greater overall polarity.
Microsomal Stability (Cl_int) < 15 µL/min/mg~ 45 µL/min/mgAzetidine nitrogen is highly resistant to standard N-dealkylation and ring-opening pathways.

Strategic Recommendations

  • Choose the Pyrrolidine Analog when your binding pocket requires conformational flexibility to achieve an induced fit, or when you need to slightly increase the lipophilicity (logP) of your 3-fluorobenzoyl lead to improve passive membrane permeability.

  • Choose the Azetidine Analog when your lead suffers from rapid microsomal clearance via N-dealkylation, or when you need to lock the amide into a pyramidalized geometry to enhance target affinity through rigid pre-organization.

References

  • MDPI. "Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design." Molecules. URL:[Link]

  • Hulin B, et al. "New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Validation

A Comparative Guide to HPLC Retention Time Validation for 1-(3-Fluorobenzoyl)azetidin-3-amine and its Alternatives

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 1-(3-Fluorobenzoyl)azetidin-3-amine, a novel heterocyclic amine of interest in medicinal chemistry. We will delve into the nuances of retention time validation, a critical parameter for peak identification and method specificity, and compare this established technique with alternative analytical methodologies. The experimental protocols and validation strategies detailed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6]

The Centrality of a Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) remains the workhorse of the pharmaceutical industry for its precision, accuracy, and versatility in separating, identifying, and quantifying components of a mixture.[7] For a molecule like 1-(3-Fluorobenzoyl)azetidin-3-amine, which contains a UV-absorbing benzoyl moiety and a polar azetidine ring, a reversed-phase HPLC method is the logical starting point for analysis. The validation of such a method, particularly its retention time, provides the necessary confidence that the observed peak corresponds unequivocally to the analyte of interest, free from interference from impurities, degradation products, or matrix components.

A properly validated retention time is a key component of method specificity, one of the fundamental validation parameters outlined by the ICH.[1][4] It ensures that the analytical procedure can unambiguously assess the analyte in the presence of components that may be expected to be present.

Part 1: Establishing and Validating the HPLC Retention Time for 1-(3-Fluorobenzoyl)azetidin-3-amine

This section outlines a systematic approach to developing and validating an HPLC method for 1-(3-Fluorobenzoyl)azetidin-3-amine, with a focus on ensuring the reliability of its retention time.

Proposed HPLC Method Parameters

Based on the chemical structure of 1-(3-Fluorobenzoyl)azetidin-3-amine, a reversed-phase HPLC method is proposed. The fluorobenzoyl group provides a strong chromophore for UV detection, while the amine functionality dictates considerations for mobile phase pH to ensure proper peak shape.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides a versatile stationary phase for the retention of moderately polar compounds. The dimensions are standard for analytical work, offering a balance of resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the amine group, leading to better peak shape and minimizing tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 5% B to 95% B over 15 minutesA gradient elution is proposed to ensure the elution of any potential impurities with different polarities and to clean the column effectively between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.
Detection Wavelength 254 nmThe benzoyl moiety is expected to have a strong absorbance at this wavelength. A full UV scan should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow for Retention Time Validation

The validation of retention time is intrinsically linked to the validation of method specificity and system suitability. The following workflow ensures a robust and self-validating system.

Caption: Workflow for HPLC Retention Time Validation.

Detailed Experimental Protocols

Protocol 1: System Suitability Testing (SST)

  • Prepare a standard solution of 1-(3-Fluorobenzoyl)azetidin-3-amine at a concentration of approximately 100 µg/mL in the mobile phase initial composition (95:5 Mobile Phase A:B).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution six times.

  • Evaluate the following parameters:

    • Retention Time (RT) Precision: The relative standard deviation (RSD) of the retention times for the six injections should be ≤ 1.0%. This demonstrates the stability of the chromatographic system.

    • Peak Tailing (Tailing Factor): The tailing factor should be ≤ 2.0. This indicates good peak symmetry.

    • Theoretical Plates (N): The plate count should be > 2000, indicating good column efficiency.

Protocol 2: Specificity and Retention Time Confirmation via Forced Degradation

Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[8][9][10] This provides strong evidence for the specificity of the retention time.

  • Prepare stock solutions of 1-(3-Fluorobenzoyl)azetidin-3-amine.

  • Subject the stock solutions to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours (in solution).

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples using the developed HPLC method.

  • Evaluate the chromatograms:

    • The retention time of the main peak in the stressed samples should match that of the unstressed standard.

    • Degradation products should be well-resolved from the main peak.

    • Employ a photodiode array (PDA) detector to perform peak purity analysis on the main peak in both stressed and unstressed samples. The peak purity index should be close to 1, confirming that the peak is spectrally homogeneous and not co-eluting with any impurities.

Part 2: Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, alternative analytical methods can offer complementary information or advantages in specific scenarios. Here, we compare the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: 1-(3-Fluorobenzoyl)azetidin-3-amine is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability. The amine group can be derivatized, for example, with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent.

Experimental Protocol (Conceptual):

  • Derivatization: React a known amount of the sample with the derivatizing agent in a suitable solvent.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

  • Separation and Detection: The derivatized compound is separated on a capillary GC column and detected by a mass spectrometer. The retention time and the mass spectrum provide identification.

Caption: Workflow for GC-MS analysis with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique can provide definitive identification and quantification, even at very low concentrations.

Experimental Protocol (Conceptual):

  • LC Separation: Use the same or a similar HPLC method as described in Part 1.

  • Ionization: The eluent from the HPLC is directed to a mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI).

  • MS/MS Analysis: A specific precursor ion corresponding to the analyte is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific.

Performance Comparison

The following table provides a comparative summary of the three techniques for the analysis of 1-(3-Fluorobenzoyl)azetidin-3-amine.

FeatureHPLC-UVGC-MS with DerivatizationLC-MS/MS
Specificity Good, enhanced by forced degradation studies and peak purity analysis.Very good, based on both retention time and mass spectrum.Excellent, based on retention time and specific precursor-to-product ion transitions (MRM).
Sensitivity Moderate (µg/mL range).Good (ng/mL range), but dependent on derivatization efficiency.Excellent (pg/mL to fg/mL range).
Sample Throughput High.Lower, due to the additional derivatization step.High, comparable to HPLC-UV.
Method Development Complexity Moderate.High, requires optimization of the derivatization reaction.High, requires optimization of MS parameters.
Cost (Instrument & Consumables) Lower.Moderate.Higher.
Quantitative Accuracy & Precision Excellent, when properly validated.Good, but can be affected by derivatization variability.Excellent, when using an appropriate internal standard.

Conclusion

The validation of HPLC retention time for 1-(3-Fluorobenzoyl)azetidin-3-amine is a critical step in ensuring the reliability of analytical data. A systematic approach, incorporating system suitability testing and forced degradation studies, provides a robust and self-validating method. While HPLC-UV offers a cost-effective and reliable method for routine analysis, alternative techniques like GC-MS with derivatization and LC-MS/MS provide enhanced specificity and sensitivity, which may be crucial for trace-level analysis or in complex matrices. The choice of analytical technique should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and available resources.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
  • <621> CHROM
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Understanding the L
  • Forced Degrad
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Are You Sure You Understand USP <621>?.
  • Forced Degradation Studies for Biopharmaceuticals.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Q2 Analytical Method Valid
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • A Comparative Guide to Analytical Methods for the Quantification of Arom
  • FDA Guidelines for Chromatography Validation.
  • Optimize HPLC Method Validations for Regulatory Compliance.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Does anybody know FDA limit for HPLC retention time difference for identification of a peak in the sample and in the reference solution (standard)?.

Sources

Comparative

bioavailability comparison of 1-(3-Fluorobenzoyl)azetidin-3-amine derivatives

An in-depth technical analysis of the pharmacokinetic properties of 1-(3-Fluorobenzoyl)azetidin-3-amine derivatives, designed for medicinal chemists and drug development professionals. Executive Summary: Escaping "Flatla...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the pharmacokinetic properties of 1-(3-Fluorobenzoyl)azetidin-3-amine derivatives, designed for medicinal chemists and drug development professionals.

Executive Summary: Escaping "Flatland" with Azetidines

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted heterocycles is a proven strategy for improving clinical success rates. The 1-(3-Fluorobenzoyl)azetidin-3-amine scaffold represents a highly optimized building block that leverages this paradigm. By replacing traditional piperidine or pyrrolidine rings with a strained 4-membered azetidine, researchers can significantly enhance aqueous solubility, metabolic stability, and overall oral bioavailability [1].

This guide objectively compares the bioavailability and pharmacokinetic (PK) performance of 1-(3-Fluorobenzoyl)azetidin-3-amine derivatives against their larger-ring counterparts, providing mechanistic causality and self-validating experimental workflows.

Mechanistic Rationale: The Causality of Improved Bioavailability

The superior bioavailability of the 1-(3-Fluorobenzoyl)azetidin-3-amine scaffold is not coincidental; it is the direct result of precise physicochemical modulation.

  • Conformational Rigidity & sp3 Character: Azetidines possess high ring strain and a compact, rigid structure. This restricts the conformational flexibility of the molecule, minimizing the entropic penalty upon target binding. More importantly, the reduction in molecular volume and lipophilicity (LogP) compared to piperidines directly enhances aqueous dissolution in the gastrointestinal tract [2].

  • pKa Modulation for Permeability: The high s-character of the strained azetidine ring bonds increases the electronegativity of the ring nitrogen. This inductive effect lowers the pKa of the exocyclic primary amine at the 3-position. A lower pKa ensures that a higher fraction of the molecule remains un-ionized at physiological intestinal pH, which is the primary driver for passive transcellular membrane permeability [3].

  • Metabolic Shielding via Fluorination: The 3-fluorobenzoyl moiety acts as a highly effective metabolic shield. Because fluorine is highly electronegative yet sterically similar to hydrogen, it blocks Cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the vulnerable meta position. Furthermore, the inductive pull of the fluorine atom strengthens the adjacent amide bond, increasing resistance to hepatic amidases [4].

G A PO Administration (Azetidine Derivative) B Intestinal Lumen (High Solubility) A->B Dissolution C Epithelial Absorption (Passive Permeability) B->C Un-ionized state (Lower pKa) D Hepatic First-Pass (CYP450 Exposure) C->D Portal Vein E Metabolic Escape (3-Fluoro Shielding) D->E Blocked Oxidation F Systemic Circulation (High Bioavailability) D->F Direct Bypass E->F Escapes Liver

Logical flow of 1-(3-Fluorobenzoyl)azetidin-3-amine absorption and metabolic escape.

Comparative Pharmacokinetic Data

The following table synthesizes representative scaffold-hopping data, illustrating the quantitative advantages of the azetidine core over traditional 5- and 6-membered cyclic amines when coupled with a 3-fluorobenzoyl group.

Scaffold CoreClogPpKa (Primary Amine)Hepatic Intrinsic Clearance (µL/min/mg)Oral Bioavailability (F%)
1-(3-Fluorobenzoyl)azetidin-3-amine 1.2 8.4 < 15 > 65%
1-(3-Fluorobenzoyl)pyrrolidin-3-amine1.69.145~ 40%
1-(3-Fluorobenzoyl)piperidin-4-amine1.99.885< 20%

Data Interpretation: The azetidine derivative demonstrates the lowest intrinsic clearance and highest oral bioavailability. The reduced basicity (pKa 8.4) compared to the piperidine analog (pKa 9.8) prevents excessive trapping in the acidic compartments of the gut and liver, directly causing the observed spike in F%.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the PK properties of these derivatives must be evaluated using self-validating experimental designs. The protocols below integrate internal controls to rule out false positives/negatives.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

This assay predicts the first-pass metabolic degradation of the compound.

  • Step 1: Preparation. Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Step 2: Pre-incubation. Mix the test compound (1 µM final concentration) with HLM (0.5 mg/mL protein concentration) in the buffer. Causality: MgCl2 is critical here as a cofactor for the enzymatic activity of CYP450s.

  • Step 3: Initiation & Self-Validation. Split the mixture into two parallel arms.

    • Arm 1 (Active): Initiate the reaction by adding an NADPH regenerating system.

    • Arm 2 (Control): Add buffer instead of NADPH. Validation Logic: If the compound degrades in Arm 2, the instability is due to chemical degradation or non-CYP amidases, not CYP450 oxidation.

  • Step 4: Quenching & Analysis. At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Crossover Design)

To determine absolute oral bioavailability (F%), a crossover design in Sprague-Dawley rats eliminates inter-subject anatomical variability.

  • Step 1: Formulation. Formulate the azetidine derivative in 5% DMSO / 10% Tween-80 / 85% Saline. Causality: This co-solvent system ensures complete solubilization. If a suspension is used, poor F% could be falsely attributed to metabolic clearance rather than simple poor dissolution.

  • Step 2: Dosing (Self-Validating Crossover).

    • Phase 1: Administer a 2 mg/kg Intravenous (IV) bolus to Cohort A, and a 10 mg/kg Per Os (PO) gavage to Cohort B.

    • Washout: Wait 7 days (at least 5 half-lives) to ensure complete clearance.

    • Phase 2: Reverse the routes (Cohort A gets PO, Cohort B gets IV). Validation Logic: This ensures that individual animal metabolic anomalies do not skew the absolute bioavailability calculation.

  • Step 3: Sampling & Calculation. Collect blood via the jugular vein at predetermined time points up to 24 hours. Extract plasma, analyze via LC-MS/MS, and calculate F% using the formula: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • 1. Figshare. (2026).

  • 2. The Journal of Organic Chemistry. (2020). 3.3. Journal of Medicinal Chemistry / PMC. (2012). 4.4. PMC. (2025).

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 1-(3-Fluorobenzoyl)azetidin-3-amine: An Analysis of Expected Absorption Bands

For researchers and professionals in drug development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Infrared (IR) spectroscopy provides a rapid and non-destruct...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying functional groups within a molecule, offering critical insights into its chemical architecture. This guide presents a detailed analysis of the expected IR absorption bands for 1-(3-Fluorobenzoyl)azetidin-3-amine, a compound of interest in medicinal chemistry. By dissecting the molecule into its constituent functional groups—a tertiary amide, a primary amine, a strained azetidine ring, and a metasubstituted fluorophenyl ring—we can predict and interpret its IR spectrum. This guide will also compare these expected absorptions with data from analogous structures and provide a standardized protocol for acquiring an experimental spectrum.

Deconstructing the Molecule: Predicted IR Absorption Profile

The vibrational modes of 1-(3-Fluorobenzoyl)azetidin-3-amine are a composite of its distinct structural components. Below is a detailed breakdown of the anticipated absorption bands.

Table 1: Predicted IR Absorption Bands for 1-(3-Fluorobenzoyl)azetidin-3-amine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Primary Amine (-NH₂) N-H Stretch3400-3250Medium, SharpTwo bands are expected for a primary amine: an asymmetric and a symmetric stretch.[1][2][3]
N-H Bend (Scissoring)1650-1580Medium to StrongThis band can sometimes overlap with the Amide I band, but is typically distinguishable.[1]
N-H Wag910-665Broad, StrongCharacteristic of primary and secondary amines.[1]
Tertiary Amide (-C(O)N<) C=O Stretch (Amide I)1670-1630StrongThe position of this band is influenced by the ring strain of the azetidine and the electronic effects of the benzoyl group.[4][5][6][7]
C-N Stretch (Amide II)Not Applicable-Tertiary amides lack the N-H bond necessary for the characteristic Amide II band, which is a mix of N-H bending and C-N stretching.[4][8]
Aromatic Ring (3-Fluorobenzoyl) C-H Stretch3100-3000Weak to MediumCharacteristic of aromatic C-H bonds.
C=C Stretch1600-1475Medium, SharpAromatic rings typically show a series of sharp bands in this region.
C-H Bend (Out-of-plane)900-690StrongThe specific pattern of these bands can help confirm the substitution pattern of the benzene ring.
C-F Stretch1300-1000StrongThe C-F stretch is often a strong and characteristic absorption. For fluorobenzene, absorptions around 1292 cm⁻¹ have been noted.[9]
Azetidine Ring C-N Stretch1250-1020Medium to WeakAliphatic amine C-N stretches are found in this region.[1] The strained four-membered ring may influence the exact position.
CH₂ Bending~1450MediumScissoring and wagging vibrations of the methylene groups in the azetidine ring.
Ring Puckering< 250WeakFar-IR region, typically not observed in standard mid-IR spectroscopy.[10]

Comparative Analysis with Structural Analogs

To refine our predictions, we can compare the expected absorption bands with the known IR data of simpler, structurally related molecules.

  • Azetidine: The parent azetidine ring exhibits N-H stretching and bending, as well as C-N stretching and ring vibrations. In our target molecule, the nitrogen is part of a tertiary amide, which will eliminate the N-H vibrations of the ring itself. The ring's C-N stretching and CH₂ bending modes are expected to be present.[10]

  • Benzoyl Chloride: This molecule provides a reference for the C=O stretch of a carbonyl group attached to a benzene ring. Benzoyl chloride typically shows a strong C=O absorption around 1773 cm⁻¹.[11][12] However, in 1-(3-Fluorobenzoyl)azetidin-3-amine, the carbonyl is part of an amide, which lowers the stretching frequency due to resonance, hence the prediction of 1670-1630 cm⁻¹.[7]

  • Fluorobenzene: This compound helps in assigning the vibrations associated with the fluorinated phenyl group. Key absorptions for fluorobenzene include aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1475 cm⁻¹ region, and a strong C-F stretching vibration.[9][13][14]

  • Primary Amines: Simple primary amines like butylamine show two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region and an N-H bending (scissoring) vibration around 1600 cm⁻¹.[1][15] These are hallmark absorptions we anticipate for the azetidin-3-amine moiety. The sharpness of N-H stretches is often greater than that of O-H stretches due to weaker hydrogen bonding.[16]

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of 1-(3-Fluorobenzoyl)azetidin-3-amine, the following protocol using Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a widely used technique for solid and liquid samples, requiring minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR crystal.

Sample Preparation:

  • Ensure the ATR crystal surface is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Place a small amount (typically a few milligrams) of the solid 1-(3-Fluorobenzoyl)azetidin-3-amine sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • To achieve a good signal-to-noise ratio, co-add a minimum of 32 scans.

  • Set the spectral resolution to 4 cm⁻¹.

Data Processing:

  • The spectrometer software will automatically perform the Fourier transform and subtract the background spectrum from the sample spectrum.

  • Perform a baseline correction if necessary to ensure the baseline is flat.

  • Label the significant peaks with their corresponding wavenumbers.

Visualizing Key Vibrational Modes

The following diagram illustrates the primary vibrational modes expected in the IR spectrum of 1-(3-Fluorobenzoyl)azetidin-3-amine.

G cluster_molecule 1-(3-Fluorobenzoyl)azetidin-3-amine cluster_amine Primary Amine cluster_amide Tertiary Amide cluster_aromatic Fluorobenzoyl Group mol Key Vibrational Modes nh_stretch N-H Stretch (3400-3250 cm⁻¹) co_stretch C=O Stretch (Amide I) (1670-1630 cm⁻¹) ch_stretch_ar Aromatic C-H Stretch (3100-3000 cm⁻¹) nh_bend N-H Bend (1650-1580 cm⁻¹) cc_stretch_ar Aromatic C=C Stretch (1600-1475 cm⁻¹) cf_stretch C-F Stretch (1300-1000 cm⁻¹)

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Comparative

Comparative Reactivity and Conformational Profiling: 1-(3-Fluorobenzoyl)azetidin-3-amine vs. 1-(2-Fluorobenzoyl)azetidin-3-amine

Executive Summary In medicinal chemistry, the azetidine ring is a privileged, highly strained scaffold used to modulate physicochemical properties, improve metabolic stability, and direct the spatial vectors of pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the azetidine ring is a privileged, highly strained scaffold used to modulate physicochemical properties, improve metabolic stability, and direct the spatial vectors of pharmacophores[1][2]. When functionalized as a fluorobenzamide, the exact regiochemistry of the fluorine atom—specifically ortho (2-fluoro) versus meta (3-fluoro)—exerts a profound stereoelectronic influence on the molecule. This guide objectively compares 1-(3-Fluorobenzoyl)azetidin-3-amine and 1-(2-Fluorobenzoyl)azetidin-3-amine , detailing how the position of a single fluorine atom dictates amide bond rotational barriers, rotameric populations, and the downstream reactivity of the primary amine.

Stereoelectronic Fundamentals: The Ortho-Effect in Tertiary Amides

Both molecules feature an azetidine nitrogen that forms a tertiary amide with a fluorobenzoyl group. Tertiary aromatic amides inherently exhibit restricted rotation around the N–C(O) bond due to resonance stabilization and partial double-bond character[3][4]. However, the regiochemistry of the fluorine atom drastically alters the rotational dynamics around the adjacent C(aryl)–C(O) axis.

  • 1-(2-Fluorobenzoyl)azetidin-3-amine (Ortho-F): The fluorine atom at the 2-position creates significant steric repulsion with the carbonyl oxygen and the azetidine ring. This steric hindrance dramatically increases the energy barrier for C–C(O) bond rotation. Consequently, the molecule is often trapped in distinct syn and anti rotamers that do not rapidly interconvert, making them observable as distinct species on the NMR timescale at room temperature[5][6][7].

  • 1-(3-Fluorobenzoyl)azetidin-3-amine (Meta-F): The fluorine at the 3-position is sufficiently distant from the amide bond to avoid direct steric clash. Without this steric penalty, the C–C(O) rotational barrier is significantly lower, resulting in a rapidly interconverting, time-averaged conformational ensemble[5].

G cluster_0 1-(2-Fluorobenzoyl)azetidin-3-amine cluster_1 1-(3-Fluorobenzoyl)azetidin-3-amine A Ortho-Fluoro Substitution B High Steric Hindrance A->B C Restricted C-C(O) Rotation B->C D Stable Syn/Anti Rotamers C->D I Amine Reactivity & Target Binding Impact D->I Vector Locked E Meta-Fluoro Substitution F Minimal Steric Clash E->F G Free C-C(O) Rotation F->G H Time-Averaged Conformation G->H H->I Vector Flexible

Caption: Stereoelectronic pathways dictating the conformational dynamics and reactivity of ortho- vs. meta-fluorobenzoyl azetidines.

Comparative Physicochemical & Reactivity Data

How does this conformational locking affect the primary amine at the azetidine 3-position? While the intrinsic nucleophilicity (pKa) of the primary amine remains nearly identical between the two isomers—because the inductive electron-withdrawing effect of fluorine attenuates over five sigma bonds—the spatial trajectory of the amine is fundamentally different.

The locked rotamers of the ortho-isomer can sterically bias the approach of bulky electrophiles during downstream functionalization (e.g., reductive amination or SNAr reactions). Furthermore, the ortho-fluorine can influence overall molecular permeability and target binding by shielding the amide dipole and acting as a conformational lock, a highly valued tactic in optimizing kinase inhibitors and mitigating P-glycoprotein (P-gp) efflux[2][8].

Table 1: Quantitative & Qualitative Comparison Summary
Property / Metric1-(2-Fluorobenzoyl)azetidin-3-amine1-(3-Fluorobenzoyl)azetidin-3-amine
Fluorine Position Ortho (2-position)Meta (3-position)
C(aryl)–C(O) Rotational Barrier High (~14–18 kcal/mol)Low (<10 kcal/mol)
NMR Behavior (298 K) Broadened or split signals (distinct rotamers)Sharp, time-averaged signals
Steric Hindrance at Carbonyl Significant (Ortho-effect)Minimal
Primary Amine pKa (Est.) ~8.5 (Inductive effect attenuated)~8.5 (Inductive effect attenuated)
Primary Amine Reactivity Conformationally biased vectorUnrestricted, flexible vector
Medicinal Chemistry Utility Conformation locking, dipole shieldingStandard linker/spacer functionalization

Self-Validating Experimental Workflows

To empirically validate the stereoelectronic differences between these two building blocks and account for their reactivity, researchers must employ a dual-pronged analytical approach: thermodynamic profiling via Variable-Temperature NMR (VT-NMR) and kinetic profiling via parallel synthesis.

Workflow cluster_VT Protocol A: VT-NMR Analysis cluster_Kin Protocol B: Kinetic Profiling Start Isomer Selection (2-F vs 3-F) N1 Dissolve in DMSO-d6 Start->N1 K1 Equimolar Reactants + NaBH(OAc)3 Start->K1 N2 Acquire Spectra (298K to 383K) N1->N2 N3 Determine Coalescence Temperature (Tc) N2->N3 Analysis Calculate ΔG‡ & Reaction Rate (k) N3->Analysis K2 Time-Course Aliquots (0, 15, 30, 60 min) K1->K2 K3 LC-MS Quantification of Product K2->K3 K3->Analysis

Caption: Self-validating experimental workflow for parallel thermodynamic and kinetic profiling.

Protocol A: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

Causality: VT-NMR allows us to calculate the exact Gibbs free energy of activation ( ΔG‡ ) for bond rotation. By observing the coalescence of the split rotameric NMR signals as thermal energy overcomes the rotational barrier, we can quantify the steric impact of the ortho-fluorine[4][6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 1-(2-Fluorobenzoyl)azetidin-3-amine in 0.6 mL of DMSO- d6​ . Repeat in a separate tube for the 3-fluoro isomer.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K (25 °C). Note the presence of split signals for the azetidine ring protons in the 2-fluoro isomer (indicating slow exchange between syn/anti rotamers) versus sharp signals for the 3-fluoro isomer.

  • Thermal Titration: Gradually increase the probe temperature in 10 K increments up to 383 K. Allow 5 minutes of equilibration time at each temperature before acquiring the spectrum.

  • Coalescence Observation: Identify the coalescence temperature ( Tc​ ) where the split signals of the 2-fluoro isomer merge into a single broad peak.

  • Data Calculation: Use the Eyring equation ( ΔG‡=aTc​[b+log(Tc​/Δν)] ) to calculate the rotational barrier, validating the high steric hindrance imposed by the ortho-fluorine.

Protocol B: Kinetic Profiling of Amine Reactivity (Reductive Amination)

Causality: By running parallel reductive aminations with a sterically demanding aldehyde (e.g., 1-naphthaldehyde), we can measure how the conformational bias of the ortho-isomer impacts the reaction rate compared to the freely rotating meta-isomer. If the rotameric lock shields the amine trajectory, the apparent rate constant ( kobs​ ) will be lower.

Step-by-Step Methodology:

  • Reaction Setup: In two separate vials, dissolve 0.1 mmol of the respective azetidin-3-amine isomer and 0.1 mmol of 1-naphthaldehyde in 2.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add 1.0 equivalent of acetic acid to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Add 0.15 mmol (1.5 eq) of sodium triacetoxyborohydride (NaBH(OAc)3) to each vial simultaneously.

  • Kinetic Sampling: Withdraw 20 μ L aliquots at exactly 5, 15, 30, 60, and 120 minutes. Quench each aliquot immediately in 200 μ L of a 1:1 Acetonitrile/Water mixture containing 0.1% Formic Acid.

  • LC-MS Analysis: Analyze the quenched aliquots via UPLC-MS. Integrate the area under the curve (AUC) for the product mass over time to plot the reaction kinetics and extract the pseudo-first-order rate constants.

References

  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. Journal of Organic Chemistry. URL:[Link]

  • Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM. URL:[Link]

  • US11214573B2 - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors.Google Patents.
  • Discovery of Potent and Selective Inhibitors of Wild-Type and Gatekeeper Mutant Fibroblast Growth Factor Receptor (FGFR) 2/3. Journal of Medicinal Chemistry. URL:[Link]

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules (MDPI). URL:[Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. URL:[Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1-(3-Fluorobenzoyl)azetidin-3-amine
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